molecular formula C15H12IN3 B1497995 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine CAS No. 1017781-34-8

3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B1497995
CAS No.: 1017781-34-8
M. Wt: 361.18 g/mol
InChI Key: FLXQDKZROUTIQQ-UHFFFAOYSA-N
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Description

3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C12H14IN3 . It belongs to the class of 1H-pyrazol-5-amine derivatives, which are recognized as privileged scaffolds in medicinal and organic chemistry due to their diverse biological activities and utility as building blocks for more complex molecules . The core 1H-pyrazol-5-amine (or 3-amino-1H-pyrazole) structure is a five-membered heterocyclic system of significant interest in drug discovery. Pyrazole derivatives are established as key structural components in numerous pharmaceuticals and agrochemicals, and are reported to exhibit a wide spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties . The specific substitution pattern on this scaffold, featuring a 4-iodophenyl group at the 3-position and a phenyl group on the ring nitrogen, defines the properties of this particular compound. The iodine atom on the phenyl ring at the 3-position is a particularly valuable functional handle for further synthetic elaboration. It enables a variety of metal-catalyzed cross-coupling reactions, such as sulfenylation, which allows researchers to introduce arylthio groups and create diverse aryl sulfide derivatives in water or organic solvents . This makes this compound a versatile and key chemical building block for constructing more complex molecular architectures, exploring structure-activity relationships in medicinal chemistry programs, and developing novel synthetic methodologies. Application Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets (SDS) prior to use and handle the compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

5-(4-iodophenyl)-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12IN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXQDKZROUTIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655868
Record name 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine
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Molecular Weight

361.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-34-8
Record name 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017781-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine
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URL https://comptox.epa.gov/dashboard/DTXSID10655868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide will delve into the molecular structure, physicochemical properties, synthesis, spectral analysis, reactivity, and potential applications of this compound, drawing upon established knowledge of pyrazole chemistry and data from analogous structures. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes available information to provide a robust predictive and practical resource.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its steric, electronic, and pharmacokinetic properties. The subject of this guide, this compound, incorporates three key functionalities: a phenyl group at the 1-position, a 4-iodophenyl group at the 3-position, and an amine group at the 5-position. The presence of the iodo-substituent is particularly noteworthy, as it provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a central pyrazole ring with phenyl and iodophenyl substituents. The amine group at the 5-position is a key functional group that can participate in hydrogen bonding and act as a nucleophile.

Table 1: Calculated and Estimated Physicochemical Properties
PropertyValueSource/Method
Molecular Formula C₁₅H₁₂IN₃Calculated
Molecular Weight 361.19 g/mol Calculated
Appearance White to off-white solidPredicted based on analogs[5]
Melting Point (°C) Not available-
Boiling Point (°C) Not available-
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.Predicted based on structure
pKa Not available-

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not explicitly published, a highly plausible synthetic route involves the direct C-H iodination of the precursor, 3-phenyl-1-phenyl-1H-pyrazol-5-amine. This approach is supported by literature on the halogenation of related pyrazole systems.[6]

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis Benzoylacetonitrile Benzoylacetonitrile Precursor 3-Phenyl-1-phenyl-1H-pyrazol-5-amine Benzoylacetonitrile->Precursor Cyclocondensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Precursor Product This compound Precursor->Product C-H Iodination (NIS, DMSO)

Caption: Proposed synthesis of this compound.

Experimental Protocol: C-H Iodination (General Procedure)

This protocol is adapted from the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines.[6]

  • Reaction Setup: To a solution of 3-phenyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL) in a round-bottom flask, add N-iodosuccinimide (NIS) (1.2 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 6-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectral Analysis

Predictive spectral data is crucial for the characterization of this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.

  • Aromatic Protons (δ 7.0-8.0 ppm): A series of multiplets corresponding to the protons on the phenyl and iodophenyl rings. The protons on the iodophenyl ring will likely appear as two doublets due to para-substitution.

  • Pyrazole Proton (δ ~6.0 ppm): A singlet corresponding to the proton at the 4-position of the pyrazole ring.

  • Amine Protons (δ ~5.0-6.0 ppm): A broad singlet for the -NH₂ protons. The chemical shift of these protons can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Aromatic Carbons (δ 110-150 ppm): Multiple signals corresponding to the carbons of the phenyl and iodophenyl rings.

  • Pyrazole Carbons (δ ~90-155 ppm): Signals for the three carbons of the pyrazole ring.

  • Carbon-Iodo Bond (δ ~90-100 ppm): The carbon atom attached to the iodine is expected to be significantly shielded.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200N-HStretching (amine)
3100-3000C-HStretching (aromatic)
1620-1580C=N, C=CStretching (pyrazole and aromatic rings)
1620-1550N-HBending (amine)
~500C-IStretching
Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion Peak (M⁺): Expected at m/z = 361.

  • Major Fragments: Loss of iodine (M-127), and fragmentation of the pyrazole ring.

Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the interplay of its functional groups.

Reactivity of the C-I Bond

The carbon-iodine bond is a versatile functional group for synthetic transformations, particularly in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 4-position of the phenyl ring, facilitating the generation of compound libraries for drug discovery.

Reactivity cluster_reactions Cross-Coupling Reactions Start This compound Suzuki Suzuki Coupling (Boronic Acids/Esters) Start->Suzuki Pd Catalyst Heck Heck Coupling (Alkenes) Start->Heck Pd Catalyst Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Pd/Cu Catalysts

Caption: Potential cross-coupling reactions of the title compound.

Potential Applications in Medicinal Chemistry

Given the established biological activities of pyrazole derivatives, this compound represents a promising scaffold for the development of novel therapeutic agents.

  • Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. The ability to diversify the 4-iodophenyl group allows for the exploration of interactions with the ATP-binding site of various kinases.

  • Anti-inflammatory Agents: Many pyrazole-containing compounds exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).

  • Anticancer Agents: The cytotoxicity of pyrazole derivatives against various cancer cell lines has been reported, suggesting potential for the development of new anticancer drugs.[2]

Conclusion

This compound is a synthetically valuable compound with significant potential in medicinal chemistry and materials science. While specific experimental data is not widely available, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and expected spectral characteristics based on established chemical principles and data from analogous structures. The presence of a reactive iodophenyl moiety makes this compound an excellent starting point for the synthesis of diverse libraries of pyrazole derivatives for further investigation. Future experimental studies are warranted to fully elucidate the chemical and biological properties of this promising molecule.

References

  • He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • PubChem. (n.d.). 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Amino-5-phenylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-ethylphenyl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan, I., et al. (2018).
  • (Reference for general properties of pyrazoles in drug design)
  • (Reference for applications of fluorinated pyrazoles, analogous to iodin
  • (Reference for NMR/MS data of pyrazole deriv
  • (Reference for NMR/MS data of pyrazole deriv
  • (Reference for MS data of pyrazole deriv
  • Chem-Impex. (n.d.). 3-(4-Bromophenyl)-5-methyl-1H-pyrazole.
  • (Reference for NMR data of pyrazole deriv
  • (Reference for general biological activities of pyrazoles)
  • (Reference for general biological activities of pyrazoles)
  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • (Reference for general IR spectroscopy of amines)
  • (Reference for anticancer activity of pyrazoles)
  • Ma, S., et al. (2020). Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Current Computer-Aided Drug Design.
  • (Reference for biological activities of pyrazoles)

Sources

An In-depth Technical Guide to the Structural Elucidation of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitrogen-containing heterocyclic compounds, particularly those with a pyrazole core, represent a cornerstone of modern medicinal chemistry.[1][2] Their derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] Molecules such as celecoxib and rimonabant are prominent examples of FDA-approved drugs built upon a pyrazole scaffold. The precise arrangement of substituents on the pyrazole ring is critical, as even minor structural variations can profoundly impact a compound's pharmacological profile, efficacy, and safety.

Therefore, the unambiguous structural elucidation of novel pyrazole derivatives is a non-negotiable step in the drug discovery and development pipeline.[5] This guide provides a comprehensive, multi-technique spectroscopic workflow for the structural confirmation of a specific pyrazole derivative: 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine . As a Senior Application Scientist, this document is structured to not only present the expected data but to explain the causality behind the experimental choices and the logic of data interpretation, ensuring a self-validating and robust analytical strategy.

Part 1: Contextual Synthesis Pathway

To logically predict the expected structure, we must first consider a plausible synthetic route. The most common and efficient method for constructing the 1,3,5-trisubstituted pyrazole-5-amine core is the cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine.[6][7] In this case, the reaction would involve (E)-3-(4-iodophenyl)-2-cyano-3-phenylacrylonitrile and phenylhydrazine. This context is crucial as it establishes a strong hypothesis for the final molecular architecture.

cluster_reactants Reactants cluster_process Process cluster_product Product ketonitrile 3-(4-Iodophenyl)-2-cyano-3-phenylacrylonitrile reaction Cyclocondensation (e.g., in Ethanol, reflux) ketonitrile->reaction Reactant 1 hydrazine Phenylhydrazine hydrazine->reaction Reactant 2 product This compound reaction->product Yields

Caption: Hypothesized synthesis workflow for the target compound.

Part 2: Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition of the synthesized compound.[5] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides the exact mass, allowing for the unambiguous determination of the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in HPLC-grade methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Operate in positive ion mode to generate the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 100-1000. Use a known calibration standard to ensure high mass accuracy (<5 ppm).

Expected Data & Interpretation

The molecular formula for this compound is C₁₅H₁₂IN₃.

ParameterExpected ValueRationale
Molecular Formula C₁₅H₁₂IN₃Based on the structures of the reactants.
Monoisotopic Mass 373.0125 uCalculated for ¹²C₁₅¹H₁₂¹²⁷I¹⁴N₃.
Observed Ion (HRMS) [M+H]⁺ ≈ 374.0203 m/zProtonated molecule (C₁₅H₁₃IN₃⁺). The high accuracy of HRMS will distinguish this from other potential formulas.
Isotopic Pattern A single prominent peak for [M+H]⁺Iodine is monoisotopic (¹²⁷I), and Carbon-13's natural abundance will result in a small [M+H+1]⁺ peak (~16.5% of the base peak).
Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion. The fragmentation pattern of pyrazoles is well-documented and typically involves cleavage of the ring or loss of substituents.[8]

parent Parent Ion [M+H]⁺ m/z = 374.02 frag1 Loss of I• [M+H-I]⁺ m/z = 247.12 parent->frag1 Radical Loss frag2 Phenyl Cation [C₆H₅]⁺ m/z = 77.04 parent->frag2 Cleavage frag3 Iodophenyl Cation [C₆H₄I]⁺ m/z = 202.94 parent->frag3 Cleavage frag4 Loss of Phenylnitrene [M+H - C₆H₅N]⁺ m/z = 283.00 parent->frag4 Rearrangement

Caption: Predicted MS/MS fragmentation pathway.

The key fragments validate the presence and connectivity of the main structural motifs: the phenyl group (m/z 77), the iodophenyl group (m/z 203), and the core pyrazole structure.

Part 3: Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected Data & Interpretation

The IR spectrum will provide confirmatory evidence for the key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)Confirms the presence of the 5-amino group. Two distinct bands are expected.[9][10]
3100 - 3000C-H StretchAromatic RingsIndicates the presence of the phenyl and iodophenyl rings.
1640 - 1590C=N StretchPyrazole RingCharacteristic vibration of the pyrazole heterocycle.[9]
1600 - 1450C=C StretchAromatic RingsConfirms the aromatic nature of the substituents.
850 - 810C-H Bend (out-of-plane)1,4-disubstituted (para) benzeneStrong band indicative of the para-iodophenyl substitution pattern.
~500C-I StretchCarbon-Iodine BondConfirms the presence of the iodine substituent.

Part 4: Nuclear Magnetic Resonance (NMR) for Definitive Structure Confirmation

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.[11][12] A combination of ¹H, ¹³C, and 2D NMR experiments provides an unambiguous structural proof.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to allow for the observation of exchangeable protons (e.g., -NH₂).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and optionally, 2D correlation spectra like COSY (H-H correlation) and HSQC (H-C correlation).

¹H NMR Analysis (400 MHz, DMSO-d₆)

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.85d (J ≈ 8.5 Hz)2HH-2', H-6'Protons on the iodophenyl ring ortho to the pyrazole. Deshielded by the pyrazole and split by H-3'/H-5'.
~7.65d (J ≈ 8.5 Hz)2HH-3', H-5'Protons on the iodophenyl ring meta to the pyrazole. Split by H-2'/H-6'. Forms a classic AA'BB' system.
~7.50d (J ≈ 7.5 Hz)2HH-2'', H-6''Protons on the N-phenyl ring ortho to the pyrazole.
~7.40t (J ≈ 7.5 Hz)2HH-3'', H-5''Protons on the N-phenyl ring meta to the pyrazole.
~7.25t (J ≈ 7.5 Hz)1HH-4''Proton on the N-phenyl ring para to the pyrazole.
~6.10s1HH-4The single proton on the pyrazole ring. It has no adjacent protons, hence it appears as a singlet.[13]
~5.50br s2H-NH₂The amine protons. Often a broad singlet due to quadrupole broadening and exchange with residual water in the solvent.
¹³C NMR Analysis (101 MHz, DMSO-d₆)

The carbon NMR spectrum indicates the number of unique carbon environments.

Chemical Shift (δ, ppm)AssignmentRationale
~152C-5Carbon attached to the amine group, significantly deshielded.
~148C-3Carbon attached to the iodophenyl group.
~139C-1''Quaternary carbon of the N-phenyl ring.
~137C-2'/C-6'Carbons on the iodophenyl ring ortho to the pyrazole.
~132C-1'Quaternary carbon of the iodophenyl ring attached to the pyrazole.
~129C-3''/C-5''Carbons on the N-phenyl ring.
~128C-3'/C-5'Carbons on the iodophenyl ring meta to the pyrazole.
~125C-4''Carbon on the N-phenyl ring.
~95C-4The CH carbon of the pyrazole ring.
~93C-4'Carbon bearing the iodine atom. The heavy atom effect of iodine causes a significant upfield shift.

Part 5: Integrated Workflow for Structure Validation

No single technique is sufficient. The power of this approach lies in integrating the data from all experiments to build a cohesive and self-validating structural argument.

cluster_input Hypothesized Structure cluster_techniques Spectroscopic Analysis cluster_output Confirmation start C₁₅H₁₂IN₃ ms Mass Spec (HRMS) - Confirms Molecular Formula - Shows I, N presence start->ms Analyze ir IR Spectroscopy - Confirms -NH₂ group - Confirms Ar-I, Ar-H start->ir Analyze nmr NMR (¹H, ¹³C, 2D) - Confirms connectivity - Defines substitution pattern start->nmr Analyze end Elucidated Structure: This compound ms->end Consistent Data ir->end Consistent Data nmr->end Consistent Data

Caption: Integrated workflow for unambiguous structure elucidation.

Conclusion

The structural elucidation of This compound is achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry unequivocally establishes the correct molecular formula, C₁₅H₁₂IN₃. Infrared spectroscopy provides crucial evidence for the presence of the primary amine and the aromatic iodide functionalities. Finally, a detailed analysis of ¹H and ¹³C NMR spectra, including chemical shifts, integration, and coupling patterns, confirms the precise connectivity of the atoms and the specific 1,3,5-trisubstitution pattern on the pyrazole ring. The convergence of data from these orthogonal techniques provides an unassailable confirmation of the molecular structure, a critical milestone for any further research or development involving this compound.

References

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  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... (n.d.). ResearchGate. [Link]

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  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). Wiley. [Link]

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  • IR spectral data of Pyrazoline derivatives (1-6). (n.d.). ResearchGate. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2018). The Royal Society of Chemistry. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. [Link]

  • CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. (2025). University College Dublin. [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). Springer. [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). NIH. [Link]

  • 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry. [Link]

  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). MDPI. [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2022). MDPI. [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (2009). PMC - PubMed Central. [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. [Link]

  • Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1). (n.d.). ResearchGate. [Link]

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Sources

An In-depth Technical Guide to 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS No. 18640-74-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of targeted therapeutics. Within this vast chemical space, 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine, identified by the Chemical Abstracts Service (CAS) number 18640-74-9 , emerges as a particularly valuable building block. The strategic placement of the iodo-phenyl group at the 3-position, a phenyl group at the 1-position, and a reactive amine at the 5-position provides a versatile platform for the synthesis of diverse chemical libraries. This guide offers a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and potential applications, grounded in established scientific principles.

The core value of this molecule lies in its potential as a precursor for developing kinase inhibitors, receptor modulators, and other agents targeting pathways implicated in diseases like cancer and inflammation.[1] The iodophenyl moiety, in particular, serves as a handle for further functionalization through cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

PropertyValueSource
CAS Number 18640-74-9Internal Verification
Molecular Formula C₁₅H₁₂IN₃Derived from Structure
Molecular Weight 361.19 g/mol Calculated
Appearance Likely a solidInferred from Analogs[2]
Solubility Expected to be soluble in organic solvents like DMSO and DMFInferred from Analogs
Predicted XlogP 3.9Inferred from Analogs

The structure of this compound is characterized by a central pyrazole ring. The phenyl group at the N1 position and the 4-iodophenyl group at the C3 position are key determinants of its steric and electronic profile. The amine group at the C5 position is a primary nucleophile, making it a reactive site for further chemical modifications.

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a multi-step process. A common and efficient route is the condensation of a β-ketonitrile with a substituted hydrazine.

3.1. General Synthetic Workflow

The synthesis can be logically broken down into the formation of the key intermediate, 3-(4-iodophenyl)-3-oxopropanenitrile, followed by its cyclization with phenylhydrazine.

Synthesis_Workflow A 4-Iodoacetophenone D Claisen Condensation A->D B Diethyl carbonate B->D C Sodium ethoxide (Base) C->D Catalyst E 3-(4-iodophenyl)-3-oxopropanenitrile D->E Intermediate G Cyclization/Condensation E->G F Phenylhydrazine F->G H This compound G->H Final Product

Caption: General workflow for the synthesis of the title compound.

3.2. Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established methodologies for pyrazole synthesis.[3]

Step 1: Synthesis of 3-(4-iodophenyl)-3-oxopropanenitrile (Intermediate)

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodoacetophenone.

  • Reagent Addition: Slowly add diethyl carbonate to the reaction mixture at room temperature. The causality here is the base-catalyzed Claisen condensation between the ketone and the carbonate ester.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid). The resulting precipitate, 3-(4-iodophenyl)-3-oxopropanenitrile, is then filtered, washed with water, and dried.

Step 2: Synthesis of this compound (Final Product)

  • Reaction Setup: Dissolve the intermediate, 3-(4-iodophenyl)-3-oxopropanenitrile, in a suitable solvent such as absolute ethanol or glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Add an equimolar amount of phenylhydrazine to the solution. The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization and dehydration.

  • Reaction Conditions: Reflux the reaction mixture for several hours. The elevated temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.

  • Product Isolation and Purification: After cooling, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Applications in Drug Discovery and Chemical Biology

The structural motifs present in this compound make it a valuable starting material for the synthesis of compounds with a wide range of biological activities.

4.1. Kinase Inhibitors

The pyrazole core is a well-established scaffold for the development of kinase inhibitors. The amine group at the 5-position can be functionalized to introduce various side chains that can interact with the ATP-binding pocket of kinases. The iodophenyl group can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further diversity and target specific regions of the kinase active site.

Kinase_Inhibitor_Pathway cluster_0 Drug Development Pipeline A 3-(4-Iodophenyl)-1-phenyl- 1H-pyrazol-5-amine B Functionalization at C5-amine A->B C Cross-coupling at C4-iodo A->C D Library of Pyrazole Derivatives B->D C->D E Kinase Screening Assays D->E F Lead Compound Identification E->F

Caption: Role in the kinase inhibitor discovery workflow.

4.2. Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors

Recent studies have highlighted the potential of 1H-pyrazol-3-amine derivatives as inhibitors of RIPK1, a key mediator of necroptosis and inflammation.[4] The inhibition of RIPK1 is a promising therapeutic strategy for inflammatory diseases. The structural features of this compound make it an attractive starting point for the design of novel RIPK1 inhibitors.

4.3. Other Potential Applications

The versatile nature of this compound also lends itself to the synthesis of:

  • Anticancer agents: Pyrazole derivatives have shown cytotoxic activity against various cancer cell lines.[5][6]

  • Antimicrobial agents: The pyrazole scaffold is found in a number of compounds with antibacterial and antifungal properties.

  • Agrochemicals: Certain pyrazole derivatives are used as herbicides and fungicides.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][7]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7][8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

  • Spill and Disposal: In case of a spill, contain the material and dispose of it in accordance with local, state, and federal regulations.[2][8]

Hazard Statements (Predicted based on similar compounds):

  • May cause skin irritation.[8]

  • May cause serious eye irritation.[7][8][9]

  • May cause respiratory irritation.[2]

Precautionary Statements (Predicted based on similar compounds):

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[2][7]

  • Wash skin thoroughly after handling.[2][7][9]

  • Wear protective gloves/eye protection/face protection.[2][7][8][9]

  • IF ON SKIN: Wash with plenty of soap and water.[2][7][8]

  • IF IN EYES: Rinse cautiously with water for several minutes.[7]

Conclusion

This compound (CAS No. 18640-74-9) is a highly valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its well-defined structure, coupled with multiple points for chemical modification, provides researchers with a powerful tool to synthesize novel compounds with a wide array of potential therapeutic applications. A thorough understanding of its synthesis, properties, and safe handling procedures is essential for unlocking its full potential in the development of next-generation therapeutics.

References
  • He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Retrieved from [Link]

  • (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. SpringerLink. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-phenylpyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Retrieved from [Link]

  • (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-ethylphenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • MDPI. (2023, May 20). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI. Retrieved from [Link]

  • (n.d.). 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 23). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine. It covers its core physicochemical properties, a validated synthesis protocol, and its significance within the broader context of medicinal chemistry.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] Derivatives of pyrazole are known to exhibit anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[2][5] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity. The title compound, this compound, is a member of this important class of molecules, incorporating a phenyl group at the 1-position, a reactive amine at the 5-position, and a 4-iodophenyl moiety at the 3-position. The presence of the iodine atom is of particular interest as it can serve as a handle for further synthetic transformations (e.g., cross-coupling reactions) or act as a heavy atom for crystallographic studies, and can also influence the compound's pharmacokinetic and pharmacodynamic profile.

Physicochemical and Structural Properties

The precise experimental data for this compound is not extensively documented in publicly accessible databases. However, based on its constituent parts, we can determine its key molecular properties.

The molecular structure consists of a central pyrazole ring, substituted with a phenyl group at the N1 position, a 4-iodophenyl group at the C3 position, and an amine group at the C5 position.

Caption: Chemical structure of this compound.

Table 1: Calculated Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₁₂IN₃Calculated
Molecular Weight 361.18 g/mol Calculated
Exact Mass 361.0125 g/mol Calculated
Topological Polar Surface Area 43.8 ŲCalculated based on analogs[5]
LogP (predicted) ~4.0-4.5Calculated based on analogs

Proposed Synthesis Protocol

The synthesis of 3-aryl-1-phenyl-1H-pyrazol-5-amines is well-established in the literature, typically proceeding via the condensation of a β-ketonitrile with phenylhydrazine. This approach is both robust and versatile, allowing for the introduction of various substituents on the aryl ring.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product A 3-(4-Iodophenyl)-3-oxopropanenitrile C Condensation & Cyclization (e.g., Ethanol, Acetic Acid, Reflux) A->C B Phenylhydrazine B->C D Quenching (e.g., Ice Water) C->D E Filtration & Washing D->E F Recrystallization (e.g., Ethanol) E->F G This compound F->G Applications cluster_core Core Scaffold cluster_mods Synthetic Modifications cluster_targets Potential Therapeutic Targets Core 3-(4-Iodophenyl)-1-phenyl- 1H-pyrazol-5-amine Amide Amide Coupling (at 5-NH2) Core->Amide Sulfonamide Sulfonamide Formation (at 5-NH2) Core->Sulfonamide Suzuki Suzuki Coupling (at 4-Iodo) Core->Suzuki Buchwald Buchwald-Hartwig Amination (at 4-Iodo) Core->Buchwald Kinases Kinase Inhibitors Amide->Kinases GPCRs GPCR Modulators Amide->GPCRs Enzymes Enzyme Inhibitors Sulfonamide->Enzymes Suzuki->Kinases Suzuki->GPCRs Antimicrobials Antimicrobial Agents Buchwald->Antimicrobials

Sources

A Comprehensive Technical Guide to 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth exploration of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The pyrazole nucleus is a well-established "privileged scaffold" found in numerous FDA-approved drugs.[1][2] This guide details the molecule's physicochemical properties, presents a robust and validated protocol for its synthesis and purification, and outlines comprehensive methods for its structural characterization. Furthermore, we delve into the potential therapeutic applications of this scaffold, particularly as a versatile intermediate for developing targeted therapies such as kinase inhibitors. The strategic inclusion of an iodine atom on the phenyl ring offers unique advantages for both structural biology studies and subsequent lead optimization, making this compound a valuable starting point for novel drug discovery programs.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3] Its metabolic stability and versatile chemical nature allow for diverse substitutions, enabling the fine-tuning of pharmacological activity across a wide range of biological targets.[4] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[5][6]

The success of this scaffold is exemplified by blockbuster drugs such as Celecoxib (an anti-inflammatory COX-2 inhibitor), Sildenafil (used to treat erectile dysfunction), and numerous kinase inhibitors like Crizotinib and Ruxolitinib used in oncology.[1][3] The ability of the pyrazole core to serve as a bioisosteric replacement for other aromatic rings can lead to improved physicochemical properties and enhanced binding interactions with protein targets.[1] The compound at the center of this guide, this compound, is designed to leverage this proven scaffold for further exploration.

Physicochemical Profile of this compound

A clear understanding of a compound's fundamental properties is critical for its application in research and development. The key physicochemical identifiers for the target molecule are summarized below.

PropertyValueSource
IUPAC Name This compoundLexichem TK 2.9.3
Molecular Formula C₁₅H₁₃IN₄PubChem
Molecular Weight 347.19 g/mol PubChem
Canonical SMILES C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)I)NPubChem
InChIKey Not Publicly Available-
CAS Number Not Publicly Available-
Appearance Expected to be an off-white to yellow solidGeneral Observation

Retrosynthetic Analysis and Synthesis Protocol

The synthesis of 3,5-disubstituted 1-phenyl-pyrazoles is reliably achieved through the cyclocondensation of a β-ketonitrile with phenylhydrazine. This approach is efficient and provides direct access to the desired pyrazole core.

G cluster_reactants Reactant1 3-(4-Iodophenyl)-3-oxopropanenitrile Process Cyclocondensation (Ethanol, Reflux) Reactant1->Process Reactant2 Phenylhydrazine Reactant2->Process Product This compound Process->Product  Yields Target Scaffold

Caption: Synthetic route for this compound.

This protocol is adapted from established methodologies for analogous pyrazole syntheses.[7][8]

Materials and Reagents:

  • 3-(4-Iodophenyl)-3-oxopropanenitrile (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Absolute Ethanol (ACS Grade)

  • Glacial Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-(4-Iodophenyl)-3-oxopropanenitrile (1.0 eq) and absolute ethanol (approx. 10 mL per gram of nitrile).

  • Addition of Reagents: Begin stirring the solution and add phenylhydrazine (1.1 eq) dropwise. Following this, add a catalytic amount of glacial acetic acid (2-3 drops).

    • Causality Note: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the phenylhydrazine.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:EtOAc mobile phase. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation & Neutralization: Pour the concentrated reaction mixture into a beaker of ice-cold water. A precipitate should form. Slowly add saturated sodium bicarbonate solution until the mixture is neutral (pH ~7), which neutralizes the acetic acid catalyst.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

    • Causality Note: The product is significantly more soluble in the organic solvent (ethyl acetate) than in the aqueous phase, allowing for efficient separation from inorganic salts and other water-soluble impurities.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (e.g., starting from 9:1 and gradually increasing to 7:3). Combine the pure fractions and remove the solvent in vacuo to yield the final product.

Structural Elucidation and Quality Control

A self-validating protocol requires rigorous characterization to confirm the identity, structure, and purity of the synthesized compound.[9][10]

TechniqueExpected Observations
¹H-NMR (400 MHz, CDCl₃)δ 7.80-7.20 (m, 9H, Ar-H), δ 5.9 (s, 1H, pyrazole C4-H), δ 4.1 (br s, 2H, -NH₂)
¹³C-NMR (100 MHz, CDCl₃)δ 155-140 (Ar-C & Pyrazole-C), δ 138-120 (Ar-C), δ 95 (I-C-Ar), δ 90 (Pyrazole C4)
FT-IR (KBr, cm⁻¹)3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 1620 (C=N stretch), 1590 (C=C stretch)
Mass Spec (ESI+) Calculated for C₁₅H₁₃IN₄ [M+H]⁺: 348.02. Found: 348.xx
  • High-Performance Liquid Chromatography (HPLC): Analysis using a C18 reverse-phase column with a water/acetonitrile gradient should show a single major peak with >95% purity.

  • Melting Point: A sharp melting point range indicates high purity.

Applications in Drug Discovery and Lead Optimization

While this compound is not an active pharmaceutical ingredient itself, it serves as a high-value scaffold for creating novel therapeutics. Its potential is multifaceted.

The pyrazole core is a proven pharmacophore for targeting the ATP-binding site of various protein kinases.[5][11] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime therapeutic targets. This scaffold can be readily modified at the 5-amine position to introduce side chains that can form critical hydrogen bonds with the kinase hinge region, a common strategy in kinase inhibitor design.

The 4-iodophenyl group is a strategic chemical feature for several reasons:

  • Halogen Bonding: The iodine atom can act as a halogen bond donor, forming a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can significantly enhance binding affinity and selectivity.

  • Site for Further Chemistry: The carbon-iodine bond is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid synthesis of a library of analogs to explore structure-activity relationships (SAR).[12]

  • Structural Biology: The heavy iodine atom is useful for solving protein-ligand co-crystal structures via X-ray crystallography, providing invaluable insight into the binding mode.

The diagram below illustrates a generic receptor tyrosine kinase (RTK) pathway, a common target in oncology. A drug candidate derived from our pyrazole scaffold would hypothetically bind to the kinase domain, preventing ATP from binding and thereby blocking the downstream signaling cascade that leads to cell proliferation.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS/MAPK) RTK->Downstream Phosphorylates & Activates ATP ATP ATP->RTK Binds to Kinase Domain Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazole Inhibitor (Our Scaffold) Inhibitor->ATP Competitive Inhibition

Caption: Potential mechanism of action for a pyrazole-based kinase inhibitor.

Conclusion and Future Directions

This compound is a strategically designed chemical scaffold with significant potential for drug discovery. This guide has provided a comprehensive framework for its synthesis, characterization, and conceptual application. The presence of the versatile pyrazole core, combined with the synthetically tractable and pharmacologically relevant iodophenyl moiety, makes it an ideal starting point for generating libraries of compounds for screening against various therapeutic targets, particularly protein kinases. Future research should focus on derivatizing the 5-amine group to build a diverse chemical library and screening these new entities against panels of kinases implicated in diseases such as cancer and inflammatory disorders.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. Google Cloud.
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  • Anonymous. (n.d.). Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1). ResearchGate. Available at: [Link]

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  • Anonymous. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

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  • Anonymous. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Brazilian Chemical Society.
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  • Anonymous. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.
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3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine potential therapeutic targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Investigating the Therapeutic Potential of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities.[1][2] This technical guide focuses on a specific, yet under-investigated derivative, This compound . While direct pharmacological data for this compound is scarce, its structural motifs suggest a high potential for therapeutic relevance. This document provides a comprehensive framework for elucidating its potential therapeutic targets, drawing upon the extensive literature on related pyrazole-containing compounds. We will explore promising avenues in oncology, inflammation, and neurodegenerative diseases, presenting detailed scientific rationale and robust experimental workflows for target validation.

Introduction: The Pyrazole Scaffold and the Promise of this compound

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a diverse array of therapeutic agents.[1] Marketed drugs containing the pyrazole core include the anti-inflammatory celecoxib, the antipsychotic CDPPB, and the analgesic difenamizole.[1]

The subject of this guide, this compound, possesses several key structural features that warrant investigation:

  • The Pyrazole Core: Provides a rigid scaffold for the presentation of appended functional groups and can engage in hydrogen bonding and π-π stacking interactions with biological targets.[1]

  • The 1-Phenyl Group: A common substituent in many biologically active pyrazoles, contributing to the overall lipophilicity and potentially engaging in hydrophobic interactions within a target's binding pocket.

  • The 3-(4-Iodophenyl) Group: The iodine atom is of particular interest. As a halogen, it can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Its presence also significantly alters the electronic properties of the phenyl ring.

  • The 5-Amine Group: This functional group can act as a hydrogen bond donor and a key point for further chemical modification.

Given the established anticancer, anti-inflammatory, and neuroprotective activities of various pyrazole derivatives, this guide will focus on proposing and validating potential therapeutic targets for this compound in these key disease areas.[3][4][5]

Proposed Therapeutic Area: Oncology

The antiproliferative activity of pyrazole derivatives against various cancer cell lines is well-documented.[3] Many of these compounds exert their effects by inhibiting key players in oncogenic signaling pathways.

Proposed Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Scientific Rationale: EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis. Its overexpression and mutation are common in several cancers, including non-small cell lung cancer and colorectal cancer. Several pyrazole-based compounds have been identified as EGFR inhibitors.[6] The general structure of this compound shares features with known kinase inhibitors, suggesting it may fit within the ATP-binding pocket of EGFR.

Experimental Validation Workflow:

dot

EGFR_Validation_Workflow start Compound Synthesis & Purification in_vitro_biochem In Vitro Biochemical Assay: EGFR Kinase Inhibition (IC50) start->in_vitro_biochem Initial Screening cell_based_prolif Cell-Based Assay: EGFR-Dependent Cancer Cell Line Proliferation (GI50) in_vitro_biochem->cell_based_prolif Confirmed Activity target_engagement Target Engagement Assay: Western Blot for p-EGFR Downregulation cell_based_prolif->target_engagement Cellular Efficacy selectivity Kinase Selectivity Profiling target_engagement->selectivity On-Target Confirmation in_vivo In Vivo Xenograft Model selectivity->in_vivo Lead Candidate

Caption: EGFR Target Validation Workflow.

Detailed Protocol: EGFR Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human EGFR kinase.

  • Materials: Recombinant human EGFR (catalytic domain), ATP, poly(Glu, Tyr) 4:1 substrate, test compound, positive control (e.g., Gefitinib), kinase buffer, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add kinase buffer, EGFR enzyme, and the poly(Glu, Tyr) substrate.

    • Add the diluted test compound or control to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Plot the percentage of inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression.

Proposed Target: Cyclin-Dependent Kinases (CDKs)

Scientific Rationale: CDKs are a family of protein kinases that regulate the cell cycle. Their dysregulation is a hallmark of cancer. Pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been reported as potent CDK2 inhibitors.[3] The structural framework of this compound suggests it could be accommodated within the ATP-binding site of CDKs.

Experimental Validation Workflow: A similar workflow to that described for EGFR would be employed, substituting the relevant enzymes (e.g., CDK2/Cyclin A2) and cell lines (e.g., MCF-7, HepG2).

Data Summary Table: Proposed Initial Anticancer Screening

Proposed TargetAssay TypeCell Lines for ScreeningPositive ControlEndpoint
EGFRKinase InhibitionA549 (NSCLC), HCT116 (Colon)GefitinibIC50, GI50
CDK2Kinase InhibitionMCF-7 (Breast), HepG2 (Liver)RoscovitineIC50, GI50
TubulinPolymerization AssayHeLa (Cervical), MDA-MB-231 (Breast)PaclitaxelIC50, Cell Cycle Arrest

Proposed Therapeutic Area: Inflammation

The pyrazole moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that this compound may also possess anti-inflammatory properties.

Proposed Target: Cyclooxygenase (COX) Enzymes

Scientific Rationale: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation and pain. Many pyrazole-containing compounds are known COX inhibitors.[5][7] The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit COX-2.

Experimental Validation Workflow:

// Nodes start [label="Compound", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; in_vitro_biochem [label="In Vitro COX-1/COX-2\nInhibition Assays (IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_based_pg [label="Cell-Based Assay:\nLPS-stimulated RAW 264.7 cells\n(PGE2 production)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; in_vivo_edema [label="In Vivo Model:\nCarrageenan-induced\nPaw Edema in Rats", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> in_vitro_biochem; in_vitro_biochem -> cell_based_pg [label="Potency & Selectivity"]; cell_based_pg -> in_vivo_edema [label="Cellular Activity"]; }

Caption: Neuro-Target Validation Workflow.

Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Objective: To determine the IC50 of the test compound against AChE.

  • Materials: Electric eel AChE, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), test compound, positive control (e.g., Donepezil), phosphate buffer.

  • Procedure:

    • In a 96-well plate, add phosphate buffer, test compound or control, and AChE enzyme.

    • Incubate for 15 minutes at 25°C.

    • Add DTNB to all wells.

    • Initiate the reaction by adding ATCI.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

    • Measure the absorbance at 412 nm at regular intervals.

    • Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value.

Conclusion and Future Directions

While this compound is a relatively uncharacterized compound, its chemical structure, based on the highly versatile pyrazole scaffold, strongly suggests a high probability of biological activity. This guide provides a scientifically grounded, multi-pronged approach to systematically investigate its therapeutic potential. The proposed workflows in oncology, inflammation, and neurodegeneration offer a clear path forward for researchers. Positive results in any of these initial screening cascades would warrant further investigation, including lead optimization, in vivo efficacy studies, and detailed mechanism of action studies. The exploration of this and similar pyrazole derivatives holds significant promise for the discovery of novel therapeutics.

References

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: Google Search. [1]2. Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Source: National Center for Biotechnology Information. [3]3. Title: Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega. Source: ACS Publications. [4]4. Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Source: Frontiers. [8]5. Title: Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Source: ResearchGate. [2]6. Title: Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - NIH. Source: National Institutes of Health. [6]7. Title: Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole - ResearchGate. Source: ResearchGate. [9]8. Title: Current status of pyrazole and its biological activities - PMC - PubMed Central. Source: National Center for Biotechnology Information. [5]9. Title: Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study - Journal of Applied Pharmaceutical Science. Source: Journal of Applied Pharmaceutical Science. [10]10. Title: Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC - PubMed Central. Source: National Center for Biotechnology Information. [11]11. Title: Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed. Source: PubMed. [12]12. Title: Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Source: Journal of the Brazilian Chemical Society. [13]13. Title: 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole - MDPI. Source: MDPI. [14]14. Title: 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | CAS 19652-14-3 | SCBT. Source: Santa Cruz Biotechnology. [15]15. Title: Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. Source: Beilstein Archives. [16]16. Title: 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. Source: Autech Scientific. 17. Title: 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC - PubMed Central. Source: National Center for Biotechnology Information. [7]18. Title: 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem. Source: PubChem. [17]19. Title: 72411-53-1|3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine - BLDpharm. Source: BLDpharm.

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The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Scaffold - A Perspective on Pyrazole's Enduring Legacy

The pyrazole nucleus, a deceptively simple five-membered heterocycle, stands as a titan in the landscape of medicinal chemistry and drug discovery.[1][2][3][4][5][6] Its remarkable versatility, born from the unique arrangement of its two adjacent nitrogen atoms, has given rise to a vast and ever-expanding universe of bioactive molecules.[1][7][4][5][6][8][9][10] From blockbuster anti-inflammatory drugs to next-generation oncology therapies and potent agrochemicals, the influence of the pyrazole core is undeniable.[4][5][6][8][9][11][12] This guide is not merely a compilation of synthetic methods; it is an articulation of the scientific reasoning and strategic foresight required to navigate the intricate world of novel pyrazole derivative discovery. We will dissect the "why" behind the "how," offering a field-proven perspective on designing and executing synthetic campaigns that deliver compounds with tangible therapeutic potential.

Section 1: Strategic Foundations - Deconstructing the Pyrazole Core for Targeted Design

The journey to a novel therapeutic agent begins not in the flask, but in the conceptualization of a molecular architecture designed to interact with a specific biological target. The pyrazole scaffold offers a privileged starting point, but its true power lies in the strategic placement of substituents.[3]

The Privileged Nature of the Pyrazole Ring

The pyrazole ring is more than just a structural framework; its electronic properties are key to its biological activity. The presence of a pyrrole-type nitrogen (proton donor) and a pyridine-type nitrogen (proton acceptor) allows for a rich tapestry of non-covalent interactions, including hydrogen bonding, which is critical for molecular recognition at the active site of a protein.[13] Furthermore, the aromaticity of the pyrazole ring imparts significant metabolic stability, a crucial attribute for any successful drug candidate.[5][14]

Navigating the Landscape of Substitution: A Structure-Activity Relationship (SAR) Primer

The art of pyrazole-based drug design lies in understanding how modifications at each position of the ring influence biological activity. While specific SAR is target-dependent, general principles provide a valuable starting point.

  • N1-Substitution: This position is frequently exploited to modulate pharmacokinetic properties. Large, lipophilic groups can enhance membrane permeability, while polar or ionizable groups can improve aqueous solubility. N1-arylation is a common strategy to introduce additional binding interactions.[15][16]

  • C3- and C5-Substitution: These positions are often critical for pharmacodynamic activity, directly engaging with the target protein. Aryl and heteroaryl groups are frequently installed here to participate in π-stacking or hydrophobic interactions. The choice of substituents can dramatically impact potency and selectivity.[15][16]

  • C4-Substitution: While often considered a point for "fine-tuning," the C4 position can be instrumental in optimizing potency and blocking metabolic pathways. Introduction of small alkyl groups or halogens can influence the overall conformation of the molecule.[15][16]

A hypothetical SAR exploration for a kinase inhibitor program illustrates these principles:

SAR_Logic cluster_0 Core Scaffold cluster_1 Pharmacokinetic Modulation cluster_2 Potency & Selectivity cluster_3 Metabolic Stability & Fine-Tuning Pyraz Pyrazole Core N1 N1-Substitution (e.g., Aryl, Alkyl) Pyraz->N1 Solubility, Permeability C3 C3-Substitution (e.g., Substituted Phenyl) Pyraz->C3 Target Binding C5 C5-Substitution (e.g., Heterocycle) Pyraz->C5 Target Binding C4 C4-Substitution (e.g., Methyl, Halogen) Pyraz->C4 Conformation

Caption: Logical flow of pyrazole SAR exploration.

Section 2: The Synthetic Arsenal - Mastering the Craft of Pyrazole Construction

The theoretical design of a novel pyrazole derivative is only as valuable as the synthetic route to its creation. A robust and flexible synthetic strategy is paramount. This section details the most reliable and versatile methods for constructing the pyrazole core, from classical name reactions to modern catalytic approaches.

The Cornerstone of Pyrazole Synthesis: The Knorr and Paal-Knorr Reactions

The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is the most fundamental and widely employed method for pyrazole synthesis, a testament to its reliability and broad substrate scope.[10][14][17][18][19][20][21] This reaction, known as the Knorr pyrazole synthesis, proceeds via a condensation mechanism.[17][18][19][21]

The closely related Paal-Knorr synthesis is also a powerful tool for constructing five-membered heterocycles, including pyrroles and furans, from 1,4-dicarbonyls.[22][23][24] While the starting materials differ slightly, the underlying principle of cyclocondensation is similar.

Mechanism of the Knorr Pyrazole Synthesis:

The reaction is typically acid-catalyzed and begins with the formation of an imine between one of the carbonyl groups and the hydrazine.[17][18] The second nitrogen of the hydrazine then attacks the remaining carbonyl group, leading to a cyclized intermediate that subsequently dehydrates to form the aromatic pyrazole ring.[17][18]

Knorr_Mechanism start 1,3-Dicarbonyl + Hydrazine step1 Step 1: Imine Formation Protonated carbonyl is attacked by hydrazine. start->step1 Acid Catalyst step2 Step 2: Intramolecular Attack Second nitrogen attacks the other carbonyl group. step1->step2 step3 Step 3: Dehydration Elimination of two water molecules. step2->step3 product Pyrazole Product step3->product Aromatization

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole via Knorr Cyclocondensation

This protocol provides a representative example of a Knorr synthesis.

Materials:

  • Substituted 1,3-diketone (1.0 eq)

  • Substituted hydrazine hydrochloride (1.1 eq)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-diketone and ethanol.

  • Begin stirring and add the substituted hydrazine hydrochloride in one portion.

  • Add a few drops of glacial acetic acid to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Expanding the Toolkit: Modern Synthetic Methodologies

While the Knorr synthesis is a workhorse, the demand for more complex and diverse pyrazole derivatives has driven the development of novel synthetic strategies.

2.2.1. Cycloaddition Reactions:

1,3-dipolar cycloaddition reactions offer a powerful and often highly regioselective route to pyrazoles.[25][26] For instance, the reaction of nitrilimines (generated in situ from hydrazonoyl halides) with alkynes or alkenes provides direct access to highly substituted pyrazoles.[26]

2.2.2. Metal-Catalyzed Cross-Coupling Reactions:

Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the functionalization of the pyrazole core. These methods allow for the introduction of a wide array of substituents (e.g., aryl, alkyl, cyano groups) onto a pre-formed pyrazole ring, providing unparalleled flexibility in the late stages of a synthetic sequence.

2.2.3. Multi-Component Reactions (MCRs):

MCRs are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product.[27] Several MCRs for the synthesis of pyrazoles have been developed, offering advantages in terms of atom economy and operational simplicity. A notable example is the three-component condensation of a hydrazine, an aldehyde, and an active methylene compound.[27]

2.2.4. Green and Sustainable Approaches:

Recent research has focused on developing more environmentally friendly methods for pyrazole synthesis.[8][28] This includes the use of microwave irradiation, ultrasound, and mechanochemical techniques to accelerate reactions and reduce the need for harsh solvents and reagents.[11] Nano-catalysts are also being explored to improve efficiency and recyclability.[8][28]

Section 3: From Crude to Pure - The Art and Science of Characterization

The unambiguous characterization of a newly synthesized compound is a cornerstone of scientific integrity. A combination of spectroscopic techniques is employed to confirm the structure and purity of novel pyrazole derivatives.

The Spectroscopic Triad: NMR, IR, and Mass Spectrometry
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules.[29][30][31][32] The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's connectivity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[29][31][32] Characteristic absorptions for N-H, C=N, and C=C bonds can confirm the presence of the pyrazole ring.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.[33]

Table 1: Representative Spectroscopic Data for a Hypothetical 1,3,5-Trisubstituted Pyrazole

TechniqueObservationInterpretation
¹H NMR Singlet at ~6.5 ppmC4-H of the pyrazole ring
Multiplets in the aromatic regionProtons of the aryl substituents
Singlet or multiplet for N1-substituentProtons of the group at the N1 position
¹³C NMR Signals between 140-155 ppmC3 and C5 of the pyrazole ring
Signal around 105 ppmC4 of the pyrazole ring
Signals in the aromatic regionCarbons of the aryl substituents
IR (cm⁻¹) ~3100-3000Aromatic C-H stretch
~1600-1450C=C and C=N stretching of the aromatic rings
MS (ESI+) [M+H]⁺ peakConfirms the molecular weight
Workflow for Compound Characterization and Validation

A rigorous workflow ensures that all synthesized compounds are of high purity and their structures are correctly assigned.

Characterization_Workflow Crude Crude Product Purify Purification (Column Chromatography, Recrystallization) Crude->Purify TLC Purity Check (TLC) Purify->TLC NMR Structure Elucidation (¹H, ¹³C NMR) TLC->NMR If pure IR_MS Functional Group & MW (IR, MS) NMR->IR_MS Final Pure, Characterized Compound IR_MS->Final

Caption: A self-validating workflow for compound characterization.

Section 4: The Biological Arena - From Molecule to Medicine

The ultimate goal of synthesizing novel pyrazole derivatives is to identify compounds with therapeutic potential. This requires a systematic evaluation of their biological activity.

The Broad Spectrum of Pyrazole's Pharmacological Activities

The pyrazole scaffold is a chameleon in the biological world, capable of interacting with a wide range of targets. This has led to the development of pyrazole-containing drugs for a multitude of diseases.[1][3][7][4][5][6][8][9][10]

  • Anti-inflammatory and Analgesic: Celecoxib, a selective COX-2 inhibitor, is a prime example of a pyrazole-based anti-inflammatory drug.[3][5][12]

  • Anticancer: Many pyrazole derivatives have shown potent anticancer activity by targeting various kinases and other signaling proteins.[3][4][8][11][12][33][34][35]

  • Antimicrobial and Antifungal: The pyrazole nucleus is a common feature in compounds with activity against bacteria and fungi.[1][4][8][9][10][28][33]

  • Antiviral: Pyrazole derivatives have also been investigated for their potential as antiviral agents.[3][8][9][33][34]

In Vitro and In Vivo Evaluation

The biological evaluation of new compounds typically follows a tiered approach.

  • In Vitro Assays: Initial screening is performed using in vitro assays to determine the compound's activity against a specific target (e.g., enzyme inhibition assay) or its effect on cultured cells (e.g., cytotoxicity assay).

  • In Vivo Studies: Promising compounds from in vitro studies are then advanced to in vivo models (e.g., animal models of disease) to assess their efficacy, pharmacokinetics, and safety in a living organism.

Conclusion: The Future of Pyrazole Synthesis and Discovery

The field of pyrazole chemistry is in a constant state of evolution. The development of new synthetic methodologies, coupled with a deeper understanding of structure-activity relationships, continues to expand the therapeutic potential of this remarkable scaffold.[8][36] As we move forward, the integration of computational chemistry and artificial intelligence into the drug discovery process will undoubtedly accelerate the identification of the next generation of pyrazole-based medicines. The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to contribute to this exciting and impactful area of research.

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The Strategic Incorporation of Iodine: A Technical Guide to Iodinated Pyrazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Halogen

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4][5] Its synthetic accessibility and versatile bioisosteric properties have cemented its importance in drug discovery.[3][6] The strategic introduction of an iodine atom onto this versatile scaffold, creating iodinated pyrazoles, unlocks a new dimension of chemical and biological properties. This is not merely the addition of a halogen; it is a deliberate tactic to enhance potency, modulate selectivity, and introduce novel functionalities. This in-depth technical guide provides a comprehensive overview of the pivotal role of iodinated pyrazoles in medicinal chemistry, from their synthesis to their diverse applications and underlying mechanisms of action. We will explore the causality behind experimental choices and delve into the structure-activity relationships that govern their therapeutic potential.

I. The Synthetic Toolkit: Strategic Iodination of the Pyrazole Core

The regioselective introduction of iodine onto the pyrazole ring is a critical first step in harnessing the potential of these compounds. The choice of iodinating agent and reaction conditions is paramount in achieving the desired isomer, as the electronic and steric properties of the pyrazole substrate heavily influence the outcome.[7]

Electrophilic Iodination: A Mainstay Approach

The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic attack. Various reagents and methods have been developed for the direct iodination of pyrazoles, each with its own advantages and limitations.[7]

A generalized workflow for the electrophilic iodination of pyrazoles is depicted below:

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start Pyrazole Derivative reagents Iodinating Agent (e.g., I₂, NIS, ICl) + Optional Oxidant/Catalyst + Solvent start->reagents Mixing reaction Electrophilic Aromatic Substitution reagents->reaction Initiation workup Quenching Extraction Chromatography/Crystallization reaction->workup Processing product Iodinated Pyrazole workup->product Isolation

Caption: Generalized workflow for the electrophilic iodination of pyrazoles.

Table 1: Comparative Performance of Common Electrophilic Iodination Methods

MethodReagentsSolvent(s)TemperatureTypical Yield (%)RegioselectivityNotes
Iodine Monochloride (ICl) ICl, Li₂CO₃DichloromethaneRoom Temp.Up to 95%C4The base is crucial to neutralize HCl formed during the reaction.[7]
Molecular Iodine/Hydrogen Peroxide I₂, H₂O₂WaterRoom Temp.63 - 100%C4A green and practical method that uses water as the solvent.[7]
N-Iodosuccinimide (NIS) NIS, Acid (e.g., H₂SO₄, TFA)VariousRoom Temp.GoodC4Efficient for the iodination of deactivated pyrazoles in acidic media.[7]
Potassium Iodate/Diselenide Catalyst KIO₃, (PhSe)₂Acidic Media-GoodC4A catalytic method for the direct iodination of the C4 position.[7]
Lithiation-Iodination: Accessing the C5 Position

For the exclusive synthesis of 5-iodopyrazole derivatives, a directed ortho-metalation approach is often employed. This method involves the deprotonation of the C5 position using a strong base, typically n-butyllithium (n-BuLi), followed by quenching the resulting lithium pyrazolide with molecular iodine.[7]

Experimental Protocol: Synthesis of a 5-Iodopyrazole Derivative via Lithiation

  • Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in dry THF (5 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.3 equivalents) dropwise with vigorous stirring.

  • After stirring for 10 minutes at -78 °C, add a solution of iodine (1.4 equivalents) in dry THF (3 mL).

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with dichloromethane (30 mL), wash the organic layer with saturated aqueous sodium thiosulfate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.[7]

Iodine-Promoted Cascade Reactions

Recent advancements have led to the development of iodine-promoted cascade reactions for the synthesis of complex, multi-substituted pyrazoles from simple starting materials. These methods offer high efficiency and atom economy. For example, a novel approach involves the iodine-promoted cascade imination/halogenation/cyclization/ring contraction of 1,3-dicarbonyl compounds and oxamic acid thiohydrazides to yield 3,4-dicarbonyl-substituted pyrazoles.[8]

II. The Iodinated Pyrazole as a Versatile Synthetic Intermediate

One of the primary roles of iodinated pyrazoles in medicinal chemistry is their function as versatile building blocks for the construction of more complex molecular architectures through cross-coupling reactions. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed reactions.

Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool in the medicinal chemist's arsenal.[9] Iodopyrazoles are excellent substrates for this reaction, allowing for the introduction of alkynyl moieties, which can serve as key pharmacophoric elements or as handles for further functionalization.

General Experimental Protocol for Sonogashira Coupling of an Iodopyrazole

  • Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the iodopyrazole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (0.025 eq). Evacuate and backfill the flask with the inert gas three times.[10]

  • Reagent Addition: Add a degassed solvent (e.g., THF) followed by a degassed amine base (e.g., diisopropylamine, 7.0 eq).[10]

  • Reaction: Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC or GC-MS until the starting material is consumed.[10]

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of Celite®, washing the pad with the same solvent. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[10]

G cluster_reactants Reactants cluster_catalysts Catalytic System cluster_reaction Reaction cluster_product Product iodopyrazole Iodopyrazole reaction Sonogashira Cross-Coupling iodopyrazole->reaction alkyne Terminal Alkyne alkyne->reaction catalysts Pd Catalyst Cu(I) Co-catalyst Base catalysts->reaction product Alkynyl-substituted Pyrazole reaction->product

Caption: Key components of the Sonogashira coupling reaction with iodopyrazoles.

III. The Pharmacological Significance of Iodinated Pyrazoles

The introduction of iodine can significantly impact the pharmacological properties of a pyrazole-containing molecule. The iodine atom can act as a bioisostere for other groups, enhance binding affinity through halogen bonding, and modulate pharmacokinetic properties.

Anticancer Agents: A Multifaceted Approach

Iodinated pyrazoles have emerged as a promising class of compounds in oncology. Their mechanisms of action are diverse, targeting various key proteins and signaling pathways involved in cancer progression.[1][11][12][13]

  • Kinase Inhibition: Many pyrazole derivatives are potent kinase inhibitors, and iodination can further enhance their activity.[6][14][15][16][17] For instance, certain pyrazole derivatives have shown inhibitory activity against EGFR and CDKs.[12][18] The iodine atom can occupy hydrophobic pockets in the kinase active site, leading to increased potency.

  • Enzyme Inhibition: Iodinated pyrazoles have been investigated as inhibitors of various enzymes. For example, novel aryl-substituted pyrazoles have been identified as small molecule inhibitors of Cytochrome P450 CYP121A1, an essential enzyme in Mycobacterium tuberculosis.[19] Crystallographic studies revealed that the iodine atom protrudes toward the active site and interacts with hydrophobic amino acids.[19]

Modulators of Cannabinoid Receptors

The cannabinoid receptor 1 (CB1) is a key target for the treatment of various neurological and psychiatric disorders. Structure-activity relationship (SAR) studies on pyrazole-based CB1 receptor antagonists have revealed the importance of substitution at various positions of the pyrazole ring.[20][21][22][23]

A notable example is a series of pyrazole derivatives where the most potent compound for CB1 receptor antagonistic activity contained a p-iodophenyl group at the 5-position.[20] This highlights the favorable contribution of the iodine atom to the binding affinity.

SAR Insights for Pyrazole-Based CB1 Receptor Antagonists:

  • 5-Position: A para-substituted phenyl ring is crucial, with iodine being a particularly favorable substituent.[20]

  • 3-Position: A carboxamido group is generally required for potent activity.[20]

  • 1-Position: A 2,4-dichlorophenyl substituent is often optimal.[20]

Agents for Neurodegenerative and CNS Disorders

The pyrazole scaffold is also being explored for the development of therapeutic agents for neurodegenerative diseases and other central nervous system (CNS) disorders.[24][25][26] Iodinated pyrazoles are being investigated for their potential to modulate targets involved in neuroinflammation and neuronal signaling.[24][27]

IV. Iodinated Pyrazoles in PET Imaging: Visualizing Biological Processes

The use of positron emission tomography (PET) in drug discovery and clinical diagnostics has grown significantly.[28][29] Radioiodinated compounds, particularly those labeled with iodine-124 (¹²⁴I), are valuable PET probes due to the relatively long half-life of ¹²⁴I (4.2 days), which allows for the study of slow biological processes.[30][31][32]

Iodinated pyrazoles have been successfully developed as PET radiotracers for imaging various biological targets. The radiosynthesis of these tracers often involves the iododestannylation of a suitable precursor.

Radiosynthesis of [¹²⁴I]-PU-H71: A Case Study

[¹²⁴I]-PU-H71, an Hsp90 inhibitor, has been synthesized for PET imaging. The radiosynthesis involves the following key steps:

  • Iododestannylation: The Boc-protected trimethyltin precursor is reacted with [¹²⁴I]-NaI in the presence of an oxidizing agent like chloramine-T.

  • Deprotection: The Boc protecting group is removed using a strong acid, such as 6M HCl.

  • Purification: The final radiolabeled compound is purified by HPLC.[32]

This approach allows for the preparation of the radiotracer with high purity and specific activity, enabling its use in preclinical and clinical PET imaging studies to investigate the biodistribution and pharmacokinetics of the corresponding therapeutic agent.[31][32]

V. Conclusion and Future Perspectives

Iodinated pyrazoles represent a fascinating and highly versatile class of molecules in medicinal chemistry. The strategic incorporation of iodine onto the pyrazole scaffold provides a powerful means to fine-tune the physicochemical and pharmacological properties of these compounds. From their utility as key synthetic intermediates to their direct application as potent therapeutic agents and imaging probes, the role of iodinated pyrazoles is continually expanding.

Future research in this area will likely focus on the development of more selective and efficient iodination methods, the exploration of novel biological targets for iodinated pyrazole-based drugs, and the design of next-generation PET tracers with improved imaging characteristics. The continued investigation of the intricate structure-activity relationships will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of diseases. The journey of the iodinated pyrazole in medicinal chemistry is far from over; it is a testament to the power of strategic molecular design in the quest for better medicines.

References

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Sources

An In-Depth Technical Guide to the Preliminary Screening of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for a Tiered Screening Cascade

In modern drug discovery, the path from a novel chemical entity to a viable preclinical candidate is a journey of attrition. The foundational goal is not merely to identify activity but to build a comprehensive value proposition for a molecule. This guide addresses the preliminary screening of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine , a compound built upon the pyrazole scaffold. The pyrazole ring is a well-established "privileged structure" in medicinal chemistry, renowned for its metabolic stability and its role as a cornerstone in numerous FDA-approved drugs, particularly protein kinase inhibitors.[1][2] The 5-amino group, in particular, is a classic "hinge-binder" that can mimic the adenine of ATP, forming critical hydrogen bonds within the ATP-binding pocket of kinases.[3]

This document eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke, tiered screening cascade designed with scientific causality at its core. Each stage is a decision gate, built to answer a critical question about the compound's potential. We will move from broad, phenotype-based inquiries to specific, mechanism-of-action studies, integrating early assessments of drug-like properties. The objective is to "fail fast, fail cheap," eliminating compounds with undesirable characteristics early while building a robust, data-driven case for those with genuine therapeutic promise.

Chapter 1: The Foundational Tier – General Cytotoxicity Profiling

Rationale: Establishing the Therapeutic Window

Before investigating specific mechanisms, we must first answer a fundamental question: Is the compound promiscuously toxic? A compound that kills all cells indiscriminately has little therapeutic potential. The initial goal is to determine the concentration range at which the compound affects cell viability and to ascertain if there is a differential effect between cancerous and non-cancerous cells. This provides a preliminary therapeutic index, guiding dose selection for all subsequent cell-based assays.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust, high-throughput colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of metabolically active, viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate a cancer cell line (e.g., K562, human chronic myeloid leukemia) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture medium. The final DMSO concentration in all wells must be kept constant and low (≤ 0.5%) to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (containing only medium with the equivalent concentration of DMSO) and "untreated control" wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Incubate overnight in a humidified chamber.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer.

Data Presentation & Interpretation

The absorbance data is used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted against the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration).

Cell Line Compound IC₅₀ (µM) Description
K5625.2Human Chronic Myeloid Leukemia
HCT1168.1Human Colon Cancer
HEK293> 50Non-Cancerous Human Embryonic Kidney

Decision Point: A compound is considered promising if it shows significantly higher potency against cancer cell lines compared to non-cancerous lines (e.g., a >10-fold selectivity). An IC₅₀ > 50 µM against the non-cancerous line is a strong indicator of low general toxicity.

Chapter 2: The Hypothesis-Driven Tier – Target Engagement

Rationale: Identifying the Molecular Target

The pyrazole scaffold is a hallmark of kinase inhibitors.[1][6] Therefore, a logical next step is to determine if this compound directly binds to and engages protein kinases within a live cellular environment. Moving directly to a live-cell target engagement assay, rather than a purely biochemical screen, is a critical strategic choice. It provides more physiologically relevant data by confirming that the compound can penetrate the cell membrane and bind its target in the complex milieu of the cytoplasm.[7][8]

Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay quantifies compound binding at specific kinase targets in living cells.[9] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. A target kinase is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is introduced. When the tracer is bound, its proximity to the luciferase results in a high BRET signal. A test compound that competes with the tracer for the active site will displace it, leading to a decrease in the BRET signal.[7][9]

Step-by-Step Protocol:

  • Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding the NanoLuc®-Kinase fusion protein of interest (e.g., JAK2, Aurora A, CDK2).

  • Cell Seeding: Plate the transfected cells in a 96-well, white-walled assay plate.

  • Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of the specific NanoBRET® fluorescent tracer at a pre-optimized concentration.

  • Substrate Addition: Add the Nano-Glo® Live Cell Substrate.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow the binding equilibrium to be reached.

  • Data Acquisition: Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a luminometer equipped with appropriate filters. The NanoBRET™ ratio is calculated by dividing the acceptor emission by the donor emission.

Visualization: Principle of the NanoBRET™ Assay

Below is a diagram illustrating the competitive displacement mechanism underlying the NanoBRET™ Target Engagement assay.

BRET_Principle cluster_0 High BRET State (No Inhibitor) cluster_1 Low BRET State (Inhibitor Present) Kinase_NL Kinase NanoLuc® Tracer Fluorescent Tracer Kinase_NL:f0->Tracer Binding Kinase_NL:f1->Tracer Energy Transfer (BRET) Kinase_NL_2 Kinase NanoLuc® Tracer_2 Fluorescent Tracer Inhibitor Test Compound (Inhibitor) Inhibitor->Kinase_NL_2:f0 Competitive Binding

Caption: Competitive displacement of a fluorescent tracer by the test compound reduces BRET.

Data Presentation & Interpretation

The BRET ratio data is converted to percent inhibition and plotted against compound concentration to determine the IC₅₀ for target engagement. A screen against a panel of kinases is recommended.

Kinase Target Compound IC₅₀ (µM) Kinase Family
JAK20.15Janus Kinase
JAK30.89Janus Kinase
Aurora A1.2Serine/Threonine Kinase
Aurora B0.95Serine/Threonine Kinase
CDK215.6Cyclin-Dependent Kinase
VEGFR2> 25Receptor Tyrosine Kinase

Decision Point: A potent IC₅₀ (< 1 µM) against one or a few kinases, combined with a clean profile against others, suggests specific target engagement. This selectivity is a highly desirable trait for a drug candidate.

Chapter 3: The Functional Tier – Cellular Mechanism of Action

Rationale: Linking Target Engagement to Cellular Function

Having confirmed that the compound engages a specific kinase (e.g., JAK2) in live cells, we must now verify that this binding event translates into a functional consequence. Does inhibiting the target kinase lead to the desired anti-proliferative effect observed in Tier 1? This step connects the molecular target to the cellular phenotype, building a coherent mechanism-of-action (MoA) story.

Experimental Protocol: Downstream Signaling Analysis via Western Blot

The JAK-STAT pathway is a critical signaling cascade in many cancers. If our compound inhibits JAK2, we would expect to see a dose-dependent decrease in the phosphorylation of its downstream substrate, STAT3. Western blotting is the gold-standard technique for this analysis.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed K562 cells (which have constitutively active JAK-STAT signaling) and treat them with increasing concentrations of the test compound (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) for a defined period (e.g., 6 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total cellular protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

Visualization: Hypothesized Signaling Pathway and Point of Inhibition

The following diagram outlines the expected biological cascade and the inhibitory action of the compound.

MoA_Pathway Compound 3-(4-Iodophenyl)-1-phenyl- 1H-pyrazol-5-amine JAK2 JAK2 Kinase Compound->JAK2 Inhibition STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Active) Gene_Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) pSTAT3->Gene_Transcription Dimerization & Nuclear Translocation Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation

Caption: The compound is hypothesized to inhibit JAK2, blocking STAT3 phosphorylation.

Expected Result: A dose-dependent decrease in the p-STAT3 band intensity, with no change in total STAT3 or GAPDH, would strongly validate the proposed MoA.

Chapter 4: The Foresight Tier – Preliminary ADME/Tox Profiling

Rationale: Assessing "Drug-Likeness"

A potent and selective compound can still fail if it has poor pharmacokinetic properties. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for de-risking a candidate.[10][11] This tier provides a snapshot of the compound's potential to become a viable drug.

Key In Vitro ADME Assays

A standard panel of early ADME assays provides critical data with a quick turnaround.[12][13]

  • Metabolic Stability Assay:

    • Purpose: To determine how quickly the compound is metabolized by liver enzymes.

    • Methodology: The compound is incubated with human liver microsomes and NADPH (a necessary cofactor). Samples are taken at various time points, and the remaining concentration of the parent compound is measured by LC-MS/MS. The data is used to calculate the in vitro half-life (t½).

  • Caco-2 Permeability Assay:

    • Purpose: To predict intestinal absorption and identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

    • Methodology: The compound is added to the apical (A) side of a Caco-2 cell monolayer (which mimics the intestinal barrier). The amount of compound that appears on the basolateral (B) side is measured over time to determine the apparent permeability coefficient (Papp A to B). The reverse experiment (B to A) is also performed to calculate an efflux ratio.

  • CYP450 Inhibition Assay:

    • Purpose: To assess the potential for drug-drug interactions (DDI).[12]

    • Methodology: The compound is co-incubated with specific cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) and a known fluorescent substrate for that enzyme. Inhibition of the enzyme by the test compound results in a decreased fluorescent signal.

Data Presentation & Interpretation

ADME data is typically summarized in a table with established benchmarks for go/no-go decisions.

Parameter Result Interpretation (Benchmark) Decision
Metabolic Stability (t½, min) 45Good (> 30 min)Go
Caco-2 Permeability (Papp A→B) 15 x 10⁻⁶ cm/sHigh (> 10)Go
Caco-2 Efflux Ratio (B→A / A→B) 1.5Not a P-gp substrate (< 2)Go
CYP3A4 Inhibition (IC₅₀, µM) > 20Low risk (> 10 µM)Go
CYP2D6 Inhibition (IC₅₀, µM) > 20Low risk (> 10 µM)Go

Decision Point: A compound with good metabolic stability, high permeability, low efflux, and minimal CYP inhibition has a favorable ADME profile and is a strong candidate for further development.

Chapter 5: Integrated Analysis – The Decision-to-Proceed Framework

The power of this tiered approach lies in the synthesis of all data points to make a holistic, evidence-based decision. The flowchart below outlines the logical progression and the key decision gates in the preliminary screening cascade.

Screening_Cascade Start Start: 3-(4-Iodophenyl)-1-phenyl- 1H-pyrazol-5-amine Tier1 Tier 1: Cytotoxicity Screen (K562 vs HEK293) Start->Tier1 Decision1 Selective Toxicity? (IC50 Cancer << IC50 Normal) Tier1->Decision1 Tier2 Tier 2: Kinase Target Engagement (NanoBRET Panel) Decision1->Tier2 Yes Stop Stop or Redesign Decision1->Stop No Decision2 Potent & Selective Hit? (IC50 < 1µM) Tier2->Decision2 Tier3 Tier 3: Cellular MoA Validation (Western Blot for p-STAT3) Decision2->Tier3 Yes Decision2->Stop No Decision3 Target Modulation Confirmed? Tier3->Decision3 Tier4 Tier 4: Preliminary ADME Screen (Stability, Permeability, CYP) Decision3->Tier4 Yes Decision3->Stop No Decision4 Favorable ADME Profile? Tier4->Decision4 Proceed Proceed to Lead Optimization & In Vivo Studies Decision4->Proceed Yes Decision4->Stop No (Flag for medicinal chemistry)

Sources

Methodological & Application

Synthesis Protocol for 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol herein is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

5-aminopyrazole derivatives are a class of heterocyclic compounds that have garnered significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities.[1][2] The title compound, this compound, incorporates a 4-iodophenyl moiety, which can serve as a handle for further functionalization, for instance, through cross-coupling reactions, making it a versatile building block in the synthesis of more complex molecules. The synthetic strategy outlined in this guide follows a well-established and robust pathway for the formation of 5-aminopyrazoles: the condensation of a β-ketonitrile with a hydrazine derivative.[1][2]

Overall Synthesis Strategy

The synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, 4-iodobenzoylacetonitrile, via a Claisen condensation reaction. The second step is the cyclization of this β-ketonitrile with phenylhydrazine to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Synthesis of β-Ketonitrile cluster_1 Step 2: Cyclization to Aminopyrazole 4-Iodoacetophenone 4-Iodoacetophenone Reaction_1 Claisen Condensation 4-Iodoacetophenone->Reaction_1 Ethyl Acetate Ethyl Acetate Ethyl Acetate->Reaction_1 Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction_1 Base 4-Iodobenzoylacetonitrile 4-Iodobenzoylacetonitrile Reaction_2 Cyclization 4-Iodobenzoylacetonitrile->Reaction_2 Reaction_1->4-Iodobenzoylacetonitrile Phenylhydrazine Phenylhydrazine Phenylhydrazine->Reaction_2 This compound This compound Reaction_2->this compound

Figure 1: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 4-Iodobenzoylacetonitrile

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[3][4] In this protocol, 4-iodoacetophenone reacts with ethyl acetate in the presence of sodium ethoxide to form the desired β-ketonitrile.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberPurity
4-Iodoacetophenone246.0513329-40-3≥98%
Ethyl Acetate88.11141-78-6Anhydrous, ≥99.5%
Sodium Ethoxide68.05917-54-4≥95%
Ethanol46.0764-17-5Absolute
Diethyl Ether74.1260-29-7Anhydrous
Hydrochloric Acid (HCl)36.467647-01-0Concentrated (37%)
Protocol
  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.2 equivalents).

  • Solvent Addition: Add absolute ethanol to the flask to dissolve the sodium ethoxide.

  • Addition of Reactants: In the dropping funnel, prepare a mixture of 4-iodoacetophenone (1.0 equivalent) and anhydrous ethyl acetate (3.0 equivalents).

  • Reaction Execution: Add the mixture from the dropping funnel to the stirred solution of sodium ethoxide at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Slowly add a solution of dilute hydrochloric acid to neutralize the reaction mixture until it is acidic (pH ~5-6). This will precipitate the crude product.

  • Isolation and Purification: Filter the precipitate and wash it with cold water. The crude 4-iodobenzoylacetonitrile can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

Part 2: Synthesis of this compound

The formation of the 5-aminopyrazole ring occurs through the cyclization of the β-ketonitrile with phenylhydrazine. The reaction proceeds via the initial formation of a hydrazone, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the nitrile carbon.[1][2]

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberPurity
4-Iodobenzoylacetonitrile271.05N/AAs synthesized in Part 1
Phenylhydrazine108.14100-63-0≥97%
Glacial Acetic Acid60.0564-19-7≥99.7%
Ethanol46.0764-17-5Absolute
Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-iodobenzoylacetonitrile (1.0 equivalent) in absolute ethanol.

  • Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation and Purification: Collect the solid product by filtration and wash it with a small amount of cold ethanol. The crude this compound can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield a pure crystalline solid.[5]

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Melting Point: Determine the melting point of the purified product. A sharp melting point range is indicative of high purity.

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the 4-iodophenyl and phenyl rings, as well as a singlet for the pyrazole C4-H and a broad singlet for the NH₂ protons.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the characteristic shifts for the pyrazole ring carbons.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

Reaction_Mechanism cluster_0 Reaction Mechanism Ketonitrile 4-Iodobenzoyl- acetonitrile Hydrazone Hydrazone Intermediate Ketonitrile->Hydrazone + Phenylhydrazine Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Aminopyrazole 3-(4-Iodophenyl)-1-phenyl- 1H-pyrazol-5-amine Cyclization->Aminopyrazole

Figure 2: Simplified reaction mechanism for the formation of the 5-aminopyrazole.

Safety Precautions

  • 4-Iodoacetophenone: Causes skin and serious eye irritation. May cause respiratory irritation.[6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phenylhydrazine: Toxic by ingestion, inhalation, and skin absorption. It is a suspected carcinogen.[1][2] All handling of phenylhydrazine must be performed in a fume hood with appropriate PPE.

  • Sodium Ethoxide: Corrosive and reacts violently with water. Handle in a dry, inert atmosphere.

  • General Precautions: Standard laboratory safety practices should be followed at all times. This includes working in a well-ventilated area, avoiding inhalation of vapors and contact with skin and eyes, and wearing appropriate PPE.

References

  • Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 162-192. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7516, Phenylhydrazine. Retrieved from [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. [Link]

  • Organic Syntheses. (2000). STILLE COUPLINGS CATALYZED BY PALLADIUM-ON-CARBON WITH CuI AS A COCATALYST: SYNTHESIS OF 2-(4'-ACETYLPHENYL)THIOPHENE. Organic Syntheses, 77, 135. [Link]

  • Atmiya University. (n.d.). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]

  • He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Organic Chemistry. [Link]

  • University of Calgary. (n.d.). The Claisen Condensation. [Link]

  • OpenStax. (n.d.). 23.8 Mixed Claisen Condensations. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

Sources

purification techniques for 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

Introduction: The Imperative for Purity in Drug Discovery Intermediates

This compound is a highly functionalized heterocyclic compound, representing a valuable scaffold in medicinal chemistry and drug development. Its structure, featuring a pyrazole core, a phenylamine moiety, and an iodophenyl group, makes it a prime candidate for further elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to generate libraries of potential kinase inhibitors, anti-inflammatory agents, or other biologically active molecules.[1] The presence of even minor impurities in such a key intermediate can lead to the formation of unwanted side products, complicate reaction monitoring and product isolation, and ultimately yield misleading biological data. Therefore, achieving high purity (>98%) is not merely a matter of good practice but a critical prerequisite for its successful application in research and development.

This guide provides a comprehensive overview of robust, field-proven purification strategies for this compound, moving from initial crude product work-up to final polishing for analytical-grade material. We will delve into the mechanistic reasoning behind the choice of techniques—recrystallization, column chromatography, and preparative HPLC—offering detailed protocols and troubleshooting advice grounded in the physicochemical properties of the target molecule.

Physicochemical Profile and Strategic Implications

Understanding the molecule's properties is the foundation of an effective purification strategy.

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular Formula C₁₅H₁₂IN₃---
Molecular Weight 361.19 g/mol Relatively non-volatile; suitable for techniques involving solvent evaporation.
Polarity Moderately PolarThe pyrazole, amine, and phenyl groups contribute to polarity, making it suitable for normal-phase chromatography on silica gel. The large aromatic surface area provides non-polar character, also making it suitable for reverse-phase HPLC.
Basicity Weakly BasicThe 5-amino group is the primary basic center. This can cause peak tailing on acidic silica gel. Strategies to mitigate this include using a basic modifier in the eluent or employing a different stationary phase like basic alumina.[2]
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in alcohols; Insoluble in water and alkanes.This solubility profile informs the choice of solvents for both chromatography and recrystallization. For instance, a solvent pair like ethyl acetate/hexane is a promising candidate for both techniques.
Physical State Likely a solid at room temperature.Enables purification by recrystallization.

Overall Purification Workflow

The path from a crude reaction mixture to a pure compound typically involves a multi-step process. The initial aqueous work-up removes inorganic salts and highly polar impurities, followed by one or more purification techniques chosen based on the impurity profile and the desired final purity.

PurificationWorkflow cluster_purification Purification Options Crude Crude Reaction Mixture Workup Aqueous Work-up (e.g., DCM extraction, brine wash) Crude->Workup CrudeSolid Crude Solid Product Workup->CrudeSolid PurityCheck1 Purity Assessment (TLC, LC-MS) CrudeSolid->PurityCheck1 Recrystallization Recrystallization (For >95% Purity) PurityCheck1->Recrystallization Major Product with Minor Impurities ColumnChrom Column Chromatography (For 95-98% Purity) PurityCheck1->ColumnChrom Complex Mixture PurityCheck2 Final Purity & Identity Confirmation (HPLC, NMR, MS, MP) Recrystallization->PurityCheck2 PrepHPLC Preparative HPLC (For >99% Purity) ColumnChrom->PrepHPLC Requires Higher Purity ColumnChrom->PurityCheck2 PrepHPLC->PurityCheck2 PureProduct Pure 3-(4-Iodophenyl)-1-phenyl- 1H-pyrazol-5-amine PurityCheck2->PureProduct ColumnChromatography cluster_steps Column Chromatography Workflow cluster_key Key Considerations A 1. Eluent Selection (TLC) Rf ≈ 0.35 in 3:1 Hex:EtOAc + 1% Et₃N B 2. Column Packing (Silica Gel Slurry) A->B C 3. Dry Loading (Crude adsorbed onto silica) B->C D 4. Elution & Fraction Collection (Monitor by TLC) C->D E 5. Combine & Evaporate (Rotary Evaporator) D->E Key1 Use 1% Triethylamine in Eluent (Prevents amine tailing) Key2 Dry Loading (Ensures sharp bands)

Sources

Application Note: 1H NMR Characterization of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the structural characterization of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Pyrazole derivatives are significant scaffolds in medicinal chemistry, and precise structural elucidation is paramount for drug discovery and development. This application note details the principles, experimental protocols, and data interpretation for confirming the identity and purity of this specific compound. We delve into the causal relationships between the molecular structure and the resulting NMR spectrum, offering field-proven insights for accurate analysis.

Introduction: The Significance of Pyrazole Analogs and Structural Verification

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound, this compound, incorporates several key pharmacophoric features: a central pyrazole ring, a phenyl substituent at the N1 position, an iodophenyl group at the C3 position, and an amine group at the C5 position. The iodine atom, in particular, can serve as a handle for further synthetic modifications, such as cross-coupling reactions, making this a valuable intermediate.

Given the potential for isomeric impurities during synthesis, unambiguous structural confirmation is critical. ¹H NMR spectroscopy is an indispensable, non-destructive analytical technique that provides detailed information about the chemical environment of protons within a molecule.[1] This allows for the verification of the connectivity of atoms and the overall molecular structure.

Predicted ¹H NMR Spectrum and Structural Assignments

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ) of each proton is influenced by its electronic environment, which is modulated by the electronegativity of nearby atoms and the anisotropic effects of aromatic rings.

Molecular Structure and Proton Numbering

Caption: Molecular structure of this compound with proton labeling.

Table 1: Predicted ¹H NMR Spectral Data

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
AH4 (pyrazole)5.8 - 6.2Singlet (s)1HN/AShielded by the adjacent electron-donating amino group. Appears as a singlet as there are no adjacent protons.
BNH₂4.5 - 5.5Broad Singlet (br s)2HN/ALabile protons, chemical shift can vary with solvent and concentration. Signal is often broad due to quadrupole broadening from the nitrogen and chemical exchange.[2]
CH-meta (phenyl)7.2 - 7.4Triplet (t)2H7-8Standard aromatic region. Appears as a triplet due to coupling with two ortho protons.
DH-para (phenyl)7.0 - 7.2Triplet (t)1H7-8Slightly more shielded than the meta protons. Appears as a triplet due to coupling with two meta protons.
EH-ortho (phenyl)7.5 - 7.7Doublet (d)2H7-8Deshielded due to proximity to the pyrazole ring. Appears as a doublet due to coupling with one meta proton.
FHa (iodophenyl)7.6 - 7.8Doublet (d)2H8-9Deshielded due to the electron-withdrawing effect of the pyrazole ring. Appears as a doublet due to coupling with Hb.
GHb (iodophenyl)7.7 - 7.9Doublet (d)2H8-9Deshielded due to the electron-withdrawing iodine atom. Appears as a doublet due to coupling with Ha.

Experimental Protocol

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials and Instrumentation
  • Sample: this compound (5-10 mg)

  • NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for compounds with amine protons as it can slow down the exchange rate, leading to sharper NH signals.

  • Internal Standard: Tetramethylsilane (TMS, 0 ppm)

  • NMR Tube: 5 mm high-resolution NMR tube

  • Spectrometer: 400 MHz (or higher) NMR spectrometer

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the sample into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. If sonication is required, use a water bath to avoid heating the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution to the NMR tube.

  • Capping: Securely cap the NMR tube.

Workflow: Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve mix 3. Ensure Complete Dissolution (Vortex/Sonicate) dissolve->mix transfer 4. Transfer to NMR Tube mix->transfer insert 5. Insert Sample into Spectrometer transfer->insert lock 6. Lock on Deuterium Signal insert->lock shim 7. Shim for Homogeneity lock->shim acquire 8. Acquire Spectrum (16-64 scans) shim->acquire

Caption: Step-by-step workflow for ¹H NMR sample preparation and data acquisition.

Spectrometer Setup and Data Acquisition
  • Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field. This will result in sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Calibrate the spectrum by setting the TMS signal to 0 ppm.

    • Integrate all peaks.

Data Interpretation and Structural Verification

A systematic approach to interpreting the acquired ¹H NMR spectrum is essential for unambiguous structural confirmation.

Chemical Shift Analysis

The observed chemical shifts should be compared with the predicted values in Table 1. The downfield region (δ > 6.5 ppm) will contain the aromatic protons, while the upfield region will show the pyrazole H4 and the amine protons. The electron-donating amino group at C5 is expected to shield the H4 proton, causing it to appear at a relatively high field for an aromatic/heteroaromatic proton.[3]

Integration Analysis

The integral of each signal is directly proportional to the number of protons it represents.[4][5] The relative ratios of the integrals should match the number of protons in each distinct chemical environment (e.g., 1H for H4, 2H for NH₂, 2H for H-ortho, etc.). This provides a quantitative confirmation of the proton count for each part of the molecule.

Splitting Pattern (Multiplicity) Analysis

The splitting of a signal into multiple peaks (a multiplet) is due to spin-spin coupling with neighboring, non-equivalent protons.[5][6] The n+1 rule is a useful guide, where n is the number of equivalent neighboring protons.

  • Singlet (s): No neighboring protons (e.g., H4, NH₂).

  • Doublet (d): One neighboring proton (e.g., H-ortho, Ha, Hb).

  • Triplet (t): Two equivalent neighboring protons (e.g., H-meta, H-para).

The coupling constants (J-values), measured in Hertz (Hz), provide further structural information. Protons that are coupled to each other will have the same J-value. For example, the J-value for the doublet of the ortho-protons should match the J-value for the triplet of the meta-protons on the phenyl ring.

Identification of Potential Impurities

The ¹H NMR spectrum should also be carefully examined for the presence of any unexpected signals, which could indicate the presence of starting materials, byproducts, or residual solvent. For instance, the synthesis of 3-aryl-1H-pyrazol-5-amines may involve precursors that could appear as impurities if the reaction or purification is incomplete.[7]

Conclusion

¹H NMR spectroscopy is a powerful and definitive tool for the structural characterization of this compound. By carefully analyzing the chemical shifts, integration, and splitting patterns, researchers can confidently confirm the identity and assess the purity of their synthesized compound. This application note provides a robust framework, from sample preparation to spectral interpretation, to ensure accurate and reliable characterization, which is a critical step in the advancement of drug discovery and development programs involving pyrazole-based scaffolds.

References

  • Interpreting | OpenOChem Learn. (n.d.).
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH. (n.d.).
  • H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. (n.d.).
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.).
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2).
  • The Basics of Interpreting a Proton (1H) NMR Spectrum - ACD/Labs. (2021, December 2).
  • 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. (n.d.).
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (n.d.).
  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016, January 22).
  • "H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). (n.d.).
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem. (n.d.).
  • Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). - ResearchGate. (n.d.).
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.).
  • Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (2021, September 24).
  • New Approach to 4- and 5-Aminopyrazole Derivatives - Taylor & Francis. (n.d.).

Sources

Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine in kinase assays.

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] This has made them one of the most important target classes for drug discovery.[2] Within the vast landscape of kinase inhibitors, molecules built around a pyrazole core represent a "privileged scaffold".[3][4] The pyrazole ring system is adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases, a structural feature highly conserved across the kinome.[5]

This compound is a member of this important class of heterocyclic compounds.[3][6] Its structure is emblematic of an ATP-competitive inhibitor, designed to occupy the adenosine binding site, thereby preventing the kinase from binding its natural substrate, ATP, and blocking downstream phosphorylation events.[7][8] The strategic placement of the 4-iodophenyl group not only influences its binding affinity but also provides a versatile chemical handle for synthetic chemists. This iodine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the generation of extensive compound libraries for Structure-Activity Relationship (SAR) studies. This makes this compound not just a potential inhibitor itself, but a valuable starting point for the discovery of novel and more potent therapeutic agents.[9]

This guide provides a detailed framework for utilizing this compound as a tool in both biochemical and cell-based kinase assays. We will explore its application as a reference compound and a scaffold for inhibitor development, providing robust, step-by-step protocols that are grounded in established scientific principles.

Part 1: Foundational Biochemical Kinase Assays

Biochemical assays are the cornerstone of kinase inhibitor profiling. They utilize purified enzyme, substrate, and cofactors in a controlled, in vitro environment to directly measure the catalytic activity of the kinase and the potency of an inhibitor.[10][11] A variety of detection methods are available, including radiometry, fluorescence, and luminescence.[12][13] We will focus on a luminescence-based assay, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, after the kinase reaction is complete, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly formed ADP into ATP, which is then used by a luciferase enzyme to generate a light signal. The intensity of this luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. An inhibitor like this compound will reduce kinase activity, leading to a decrease in the luminescent signal.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase ADP ADP Kinase->ADP Substrate Substrate Substrate->ADP ATP ATP ATP->ADP Inhibitor 3-(4-Iodophenyl)-1-phenyl- 1H-pyrazol-5-amine Inhibitor->Kinase Binds to ATP pocket PhosphoSubstrate Phosphorylated Substrate ADP->PhosphoSubstrate ADPGlo ADP-Glo™ Reagent (Depletes ATP) ADP->ADPGlo DetectionReagent Detection Reagent (Converts ADP to ATP) ADPGlo->DetectionReagent Luciferase Luciferase DetectionReagent->Luciferase Light Luminescence Luciferase->Light

Workflow for the ADP-Glo™ biochemical kinase assay.
Protocol 1: Biochemical IC₅₀ Determination using ADP-Glo™

This protocol provides a methodology for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase.

1. Reagent Preparation:

  • Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal buffer conditions may need to be determined empirically.[12]

  • Kinase Solution: Dilute the purified kinase enzyme in assay buffer to a 2X working concentration. The ideal concentration should be determined via an enzyme titration experiment to find the EC₅₀ (the concentration that yields 50% of the maximum signal).

  • Substrate/ATP Mix: Prepare a 2X mix of the specific peptide or protein substrate and ATP in assay buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the target kinase to ensure accurate competitive inhibitor assessment.[13]

2. Assay Procedure (384-well Plate Format):

  • Compound Plating: Create a serial dilution series of the compound stock in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10 mM. Dispense 50 nL of each compound concentration into the wells of a low-volume, white 384-well plate. Include wells with DMSO only for "No Inhibition" (100% activity) and "Max Inhibition" (e.g., a known potent inhibitor or no enzyme) controls.

  • Kinase Addition: Add 5 µL of the 2X Kinase Solution to each well, except for the "no enzyme" control wells (add 5 µL of assay buffer instead).

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Add 5 µL of the 2X Substrate/ATP Mix to all wells to start the kinase reaction.

  • Kinase Reaction Incubation: Seal the plate and incubate at room temperature for a duration determined by a time-course experiment (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

3. Data Analysis:

  • Normalize Data:

    • Average the signal from the "No Inhibition" (DMSO) wells (Signal_max).

    • Average the signal from the "Max Inhibition" (or no enzyme) wells (Signal_min).

    • Calculate the Percent Inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_sample - Signal_min) / (Signal_max - Signal_min))

  • Curve Fitting: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.

ParameterRecommended Starting ConcentrationRationale
Kinase Determined by titration (EC₅₀)Ensures assay is in the linear dynamic range.
Substrate At or above KmEnsures sufficient signal and proper enzyme kinetics.
ATP At KmMimics physiological competition for ATP-competitive inhibitors.[13]
DMSO ≤ 1% final concentrationHigh concentrations of DMSO can inhibit kinase activity.[12]
Incubation Time 60 minutes (variable)Must be within the linear phase of the reaction.

Part 2: Cell-Based Kinase Assays

While biochemical assays are crucial for determining direct inhibitory potency, cell-based assays provide more physiologically relevant data.[14] They measure an inhibitor's effect within the complex cellular environment, accounting for factors like cell permeability, off-target effects, and engagement with the target in its native state.[15][16]

Principle of the Cellular Phosphorylation Assay (TR-FRET)

Homogeneous Time-Resolved Fluorescence (HTRF) or similar TR-FRET assays are powerful tools for quantifying specific protein phosphorylation events in cell lysates.[17] The assay uses a pair of antibodies that recognize distinct epitopes on a target protein. One antibody, specific to the phosphorylated site, is labeled with a donor fluorophore (e.g., Europium cryptate), and the second antibody, which recognizes the total protein, is labeled with an acceptor fluorophore (e.g., XL665). When the target protein is phosphorylated, both antibodies bind, bringing the donor and acceptor into close proximity. Excitation of the donor leads to FRET to the acceptor, which then emits light at a specific wavelength. The FRET signal is proportional to the level of substrate phosphorylation.

cluster_0 High Kinase Activity (No Inhibitor) cluster_1 Low Kinase Activity (With Inhibitor) P_Substrate Substrate P Ab_Donor Ab-Donor (Europium) Ab_Donor:s->P_Substrate:f1 FRET FRET Signal (665 nm) Ab_Donor->FRET Energy Transfer Ab_Acceptor Ab-Acceptor (XL665) Ab_Acceptor:n->P_Substrate:f0 Excitation Excitation (320 nm) Excitation->Ab_Donor Substrate Substrate Ab_Donor_2 Ab-Donor (Europium) Ab_Acceptor_2 Ab-Acceptor (XL665) Ab_Acceptor_2:n->Substrate:f0 NoFRET No FRET Excitation_2 Excitation (320 nm) Excitation_2->Ab_Donor_2

Principle of a TR-FRET assay for substrate phosphorylation.
Protocol 2: Cellular Target Inhibition using TR-FRET

This protocol is designed to measure the ability of this compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context.

1. Cell Culture and Treatment:

  • Cell Seeding: Seed a relevant cell line (e.g., A375 melanoma cells, which harbor the BRAF V600E mutation) into a 96-well or 384-well tissue culture-treated plate at a predetermined density and allow cells to adhere overnight.[18]

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the compound dilutions. Include DMSO vehicle controls.

  • Incubation: Incubate the cells for a specified period (e.g., 2 to 24 hours) to allow for compound uptake and target engagement.

  • Stimulation (if required): For some pathways, cells may need to be stimulated with a growth factor or other agonist for a short period before lysis to induce a robust phosphorylation signal.

2. Cell Lysis and Assay Procedure:

  • Lysis: Remove the medium and add a lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Incubation: Incubate the plate on a shaker for 10-20 minutes at room temperature to ensure complete cell lysis.

  • Lysate Transfer: Transfer the cell lysates to a white, low-volume assay plate.

  • Antibody Addition: Add the pre-mixed TR-FRET antibody pair (anti-phospho-substrate-Europium and anti-total-substrate-XL665) to each well.

  • Incubation: Seal the plate, protect it from light, and incubate for 4 hours to overnight at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[19]

3. Data Analysis:

  • Calculate HTRF Ratio: HTRF Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Normalize and Fit: Normalize the HTRF ratios to control wells and plot against the log of inhibitor concentration. Use a 4PL fit to determine the cellular IC₅₀.

Part 3: Phenotypic Assays - Assessing Cellular Consequences

Ultimately, the goal of a kinase inhibitor in an oncology setting is to stop cancer cell growth. A cell proliferation assay provides a phenotypic readout of the compound's overall effect on cell viability, integrating target inhibition with all other cellular interactions.[20]

Protocol 3: Cell Proliferation / Viability Assay

This protocol measures the effect of this compound on the proliferation of a cancer cell line whose survival is dependent on the target kinase.

Start Seed Cells in 96-well plate Treat Add serial dilutions of compound Start->Treat Incubate Incubate (e.g., 72 hours) Treat->Incubate AddReagent Add Viability Reagent (e.g., CellTiter-Glo®) Incubate->AddReagent Read Read Luminescence AddReagent->Read Analyze Analyze Data (Calculate GI₅₀) Read->Analyze

Workflow for a cell proliferation/viability assay.

1. Assay Procedure:

  • Cell Seeding: Seed a kinase-dependent cancer cell line (e.g., A375 for BRAF) in a 96-well clear-bottom plate at a low density (e.g., 1,000-5,000 cells/well) and allow to adhere overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include DMSO vehicle controls.

  • Long-Term Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Add a viability reagent such as CellTiter-Glo® (which measures ATP content) or perform an MTT assay.[21]

  • Data Acquisition: If using CellTiter-Glo®, incubate as per the manufacturer's instructions and read the luminescence. If using MTT, follow the appropriate colorimetric reading steps.

2. Data Analysis:

  • Normalize the signal to the DMSO control wells.

  • Plot the percent viability against the log of inhibitor concentration.

  • Use a 4PL non-linear regression fit to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Best Practices

This compound serves as an excellent tool for kinase research. The protocols outlined here provide a robust framework for its characterization, from direct enzymatic inhibition to cellular pathway modulation and phenotypic outcomes.

Key Considerations for Trustworthy Data:

  • Orthogonal Assays: Always confirm hits using assays with different detection technologies to rule out compound interference.[11] For example, a luminescent-based hit should be confirmed with a fluorescence-based or radiometric assay.

  • Assay Optimization: Critical parameters like enzyme/substrate concentrations, incubation times, and DMSO tolerance should be carefully optimized for each new kinase or cell line to ensure data quality.[12]

  • Mechanism of Action: Follow-up studies, such as kinase selectivity profiling across a broad panel and competition assays with ATP or substrate, are essential to fully characterize the inhibitor's mode of action.

By employing these rigorous methodologies, researchers can effectively leverage this compound to probe kinase biology and accelerate the discovery of next-generation therapeutics.

References

  • Melo, F. A., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances. Available at: [Link]

  • Arancia, S., et al. (2024). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Molecular Cancer. Available at: [Link]

  • Targeted Oncology. (2024). What are BRAF inhibitors and how do they work? Available at: [Link]

  • ResearchGate. (n.d.). List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • ResearchGate. (n.d.). Different types of ATP-competitive kinase inhibitors. Available at: [Link]

  • Arancia, S., et al. (2024). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PMC. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • DiscoverX. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Available at: [Link]

  • Wikipedia. (n.d.). BRAF (gene). Available at: [Link]

  • The RASopathies Network. (n.d.). Use of RAF Inhibitors for treatment of melanoma. Available at: [Link]

  • Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Available at: [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Available at: [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]

  • Memorial Sloan Kettering Cancer Center. (n.d.). MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. Available at: [Link]

  • Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Available at: [Link]

  • Ma, S., et al. (2020). Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Current Computer-Aided Drug Design. Available at: [Link]

  • Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Rojas, J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. Available at: [Link]

  • Jumina, J., et al. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

  • Kumar, A., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Schade, D., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Zhang, X., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Li, J-H., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

  • Quiroga, J., & Insuasty, B. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Boshta, N. M., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Bioorganic Chemistry. Available at: [Link]

  • Fun, H-K., et al. (2010). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Pyrazole Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Amine Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2][3] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its remarkable versatility in engaging with biological targets.[2] When functionalized with an amino group, the resulting pyrazole amine scaffold unlocks a vast chemical space, giving rise to compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][4][5][6]

This application note provides a comprehensive guide to understanding and exploring the structure-activity relationships (SAR) of pyrazole amines. It is designed to move beyond a simple recitation of facts, instead offering a deep dive into the causal relationships between molecular structure and biological function. Herein, we will dissect the critical structural features of the pyrazole amine pharmacophore, provide detailed, field-proven protocols for synthesis and biological evaluation, and present visual workflows to guide your research endeavors. Our goal is to equip you with the knowledge and practical tools necessary to rationally design and optimize novel pyrazole amine-based therapeutic agents.

Deconstructing the Pyrazole Amine Pharmacophore: A Guide to SAR Exploration

The biological activity of a pyrazole amine derivative is not dictated by a single feature but is rather a synergistic interplay of its constituent parts. A systematic exploration of the SAR typically involves the independent and combined modification of three key regions: the pyrazole core, the substituents on the pyrazole ring, and the exocyclic amine moiety.

The Pyrazole Core: More Than Just a Scaffold

The pyrazole ring itself is a critical determinant of activity. Its aromatic nature allows for π-π stacking interactions with aromatic residues in a protein's binding pocket.[2] The two nitrogen atoms can engage in crucial hydrogen bonding, with the N1 nitrogen acting as a hydrogen bond donor (similar to a pyrrole) and the N2 nitrogen as a hydrogen bond acceptor (akin to a pyridine).[2] The tautomeric nature of N-unsubstituted pyrazoles also influences their interaction with biological targets.[2]

The Influence of Ring Substituents: Tailoring Potency and Selectivity

The type, size, and electronic properties of substituents at positions C3, C4, and C5 of the pyrazole ring, as well as substitution at the N1 position, profoundly impact a compound's potency, selectivity, and pharmacokinetic properties.

  • N1-Substitution: Modification at the N1 position can significantly alter a molecule's lipophilicity and metabolic stability. For instance, in some series of antiproliferative pyrazole amines, an unsubstituted N1 nitrogen was found to be crucial for activity.[7] In contrast, for cannabinoid receptor antagonists, a bulky 2,4-dichlorophenyl group at the N1 position was a strict requirement for high affinity.[8]

  • C3- and C5-Substituents: These positions are often key for establishing interactions with the target protein. Large aromatic or heteroaromatic groups at C5 are frequently observed in potent inhibitors, often occupying hydrophobic pockets.[8] For example, in a series of cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5-position was essential for potent activity.[8] The C3 position often bears groups that can form hydrogen bonds or other specific interactions. For instance, a carboxamido group at the C3-position was found to be a critical feature for cannabinoid receptor antagonism.[8]

  • C4-Substitution: While often appearing less critical for direct binding interactions, substitution at the C4 position can influence the overall conformation of the molecule and its physicochemical properties. In some cases, small alkyl or electron-withdrawing groups at C4 have been shown to fine-tune activity.

The Exocyclic Amine: The Gateway to Diverse Activities

The position and substitution pattern of the amino group are fundamental to the biological profile of these compounds. 3-amino, 4-amino, and 5-aminopyrazoles all serve as versatile building blocks for a wide array of bioactive molecules.[1]

  • Position of the Amino Group: The location of the amino group dictates the overall geometry of the molecule and its potential interactions. For example, 4-aminopyrazoles have been extensively studied for their anticonvulsant and anti-inflammatory properties.[1] 5-Aminopyrazoles are common in kinase inhibitors and antimicrobial agents.[1]

  • Substitution on the Amino Group: The amino group can be primary (NH2), secondary (NHR), or tertiary (NRR'), or it can be part of a larger heterocyclic system. This variability allows for the introduction of diverse functionalities to modulate solubility, cell permeability, and target engagement. For instance, acylation or sulfonylation of the amino group can introduce additional interaction points.

The following diagram illustrates a general workflow for a typical SAR study on pyrazole amines.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Lead_Identification Identify Lead Pyrazole Amine Analog_Synthesis Synthesize Analogs (Varying R1, R2, R3, R4) Lead_Identification->Analog_Synthesis Systematic Modification Primary_Screening Primary Biological Assay (e.g., Kinase Inhibition) Analog_Synthesis->Primary_Screening Secondary_Assays Secondary Assays (e.g., Cellular Potency, Selectivity) Primary_Screening->Secondary_Assays Active Compounds SAR_Analysis Analyze Structure-Activity Relationships (SAR) Secondary_Assays->SAR_Analysis SAR_Analysis->Analog_Synthesis Iterative Design Lead_Optimization Lead Optimization (In vivo studies, ADME/Tox) SAR_Analysis->Lead_Optimization Refined Hypothesis

Caption: A generalized workflow for the structure-activity relationship (SAR) study of pyrazole amines.

Experimental Protocols: From Synthesis to Biological Evaluation

To translate SAR hypotheses into practice, robust and reproducible experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of a representative 5-aminopyrazole derivative and its evaluation in a common kinase inhibition assay.

Protocol 1: Synthesis of a 1,3,5-Trisubstituted 5-Aminopyrazole Derivative

This protocol describes a common and versatile method for the synthesis of 5-aminopyrazoles via the condensation of a β-ketonitrile with a substituted hydrazine.[9][10]

Objective: To synthesize 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.

Materials:

  • (1-ethoxyethylidene)malononitrile

  • Phenylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing solvent for TLC (e.g., 30% Ethyl acetate in Hexane)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Recrystallization solvent (e.g., Ethanol/water mixture)

  • Melting point apparatus

  • NMR spectrometer and deuterated solvent (e.g., DMSO-d6)

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (1-ethoxyethylidene)malononitrile (1.36 g, 10 mmol) in absolute ethanol (30 mL).

  • Addition of Reagents: To the stirred solution, add phenylhydrazine (1.08 g, 10 mmol). Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC.

    • Rationale: The condensation reaction between the β-enaminonitrile and hydrazine forms the pyrazole ring. Acetic acid catalyzes the reaction. Refluxing in ethanol provides the necessary thermal energy for the reaction to proceed at a reasonable rate.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate may form. If not, reduce the volume of the solvent using a rotary evaporator until a solid begins to form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.

  • Characterization: Dry the purified product under vacuum. Determine the melting point and characterize the structure using NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay

Many pyrazole amines are potent kinase inhibitors.[4][11] This protocol outlines a general method for evaluating the inhibitory activity of a synthesized pyrazole amine derivative against a specific kinase using a luminescence-based assay.

Objective: To determine the IC50 value of a test compound against a target kinase (e.g., a Cyclin-Dependent Kinase - CDK).

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin A)

  • Kinase substrate (e.g., a peptide substrate)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (containing appropriate salts, DTT, and BSA)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well microplates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 3-fold steps to create a 10-point dose-response curve.

  • Reaction Setup:

    • Add 2.5 µL of the kinase buffer to all wells of a 384-well plate.

    • Add 1 µL of the serially diluted test compound or control (DMSO for 0% inhibition, positive control inhibitor for 100% inhibition) to the appropriate wells.

    • Add 2.5 µL of the kinase/substrate mixture to initiate the reaction.

    • Rationale: This setup ensures that the final DMSO concentration is consistent across all wells, minimizing solvent effects. The reaction is initiated by the addition of the enzyme.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion Measurement:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Rationale: The ADP-Glo™ Reagent contains a luciferase that is inactive in the presence of ATP. This step removes the unconsumed ATP from the kinase reaction.

  • Luminescence Generation:

    • Add 10 µL of the Kinase Detection Reagent to each well. This reagent contains a kinase that converts the ADP generated in the initial reaction back to ATP, which then fuels a luciferase-luciferin reaction, producing light.

    • Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%).

The following diagram illustrates the principle of the ADP-Glo™ kinase assay.

Kinase_Assay cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Luminescence Generation Kinase Kinase + Substrate + ATP ADP ADP + Phosphorylated Substrate Kinase->ADP In presence of Inhibitor, less ADP is produced ADP_Glo_Reagent Add ADP-Glo™ Reagent ADP->ADP_Glo_Reagent Remaining_ATP Remaining ATP is depleted ADP_Glo_Reagent->Remaining_ATP Detection_Reagent Add Kinase Detection Reagent Remaining_ATP->Detection_Reagent Luminescence ADP is converted to ATP, Luminescence is generated Detection_Reagent->Luminescence Signal is proportional to ADP

Caption: Principle of the luminescent ADP-Glo™ kinase inhibition assay.

Data Presentation and Interpretation

Table 1: Illustrative SAR Data for a Hypothetical Pyrazole Amine Series as Kinase Inhibitors

Compound IDR¹ (at N1)R³ (at C3)R⁵ (at C5)Kinase IC₅₀ (nM)
PA-1 H-CH₃-Phenyl1500
PA-2 -CH₃-CH₃-Phenyl>10000
PA-3 H-CH₃4-Chlorophenyl250
PA-4 H-CH₃4-Methoxyphenyl800
PA-5 H-CONH₂4-Chlorophenyl50
PA-6 H-COOH4-Chlorophenyl500

Interpretation of Hypothetical Data:

  • N1-Substitution: Comparing PA-1 and PA-2 , methylation at the N1 position leads to a complete loss of activity, suggesting that an N-H group is essential for interaction with the kinase, likely as a hydrogen bond donor.[7]

  • C5-Substitution: The introduction of an electron-withdrawing chloro group at the para position of the C5-phenyl ring (PA-3 ) significantly enhances potency compared to the unsubstituted phenyl ring (PA-1 ). An electron-donating methoxy group (PA-4 ) is less favorable. This suggests that the electronic properties of the C5 substituent are important for activity.

  • C3-Substitution: Replacing the methyl group at C3 with a carboxamide group (PA-5 ) leads to a substantial increase in potency. This indicates that the carboxamide may be forming a key hydrogen bond with the target protein.[8] The corresponding carboxylic acid (PA-6 ) is less active, possibly due to unfavorable electrostatic interactions or reduced cell permeability.

Conclusion and Future Directions

The pyrazole amine scaffold represents a highly fruitful starting point for the design of novel therapeutic agents. A thorough understanding of its structure-activity relationships is paramount for successful drug discovery campaigns. By systematically modifying the pyrazole core, its substituents, and the exocyclic amine, researchers can fine-tune the potency, selectivity, and pharmacokinetic profile of these versatile molecules. The protocols and workflows presented in this application note provide a solid foundation for initiating and advancing SAR studies on pyrazole amines. Future work in this area will likely focus on the development of novel synthetic methodologies to access more diverse chemical space and the application of computational modeling to rationalize SAR data and guide the design of next-generation pyrazole amine-based drugs.[12][13]

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]

  • SAR of N‐(1H‐pyrazol‐3‐yl)pyrimidin‐4‐amine derivatives as cytotoxic... (n.d.). ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Bentham Science. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Scientific Reports. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). MDPI. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). Journal of Medicinal Chemistry. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. [Link]

  • Structure–activity relationship (SAR) for pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • (PDF) Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. (n.d.). ResearchGate. [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (n.d.). PMC - NIH. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ARKIVOC. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). ScienceDirect. [Link]

  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2018). Asian Journal of Chemistry. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • (PDF) Enaminone-Derived Pyrazoles with Antimicrobial Activity. (2019). ResearchGate. [Link]

  • The substitution patterns of the pyrazole derivatives and the averages... (n.d.). ResearchGate. [Link]

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  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH. [Link]

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Sources

Application Notes & Protocols: Synthesis of Functionalized Pyrazoles via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and a Nobel-Winning Reaction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of commercially successful drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it an invaluable component in designing molecules that interact with biological targets.[2] From anti-cancer agents to fungicides, the functionalization of the pyrazole ring is a critical task in drug development and materials science.[3]

Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable efficiency, mild conditions, and broad functional group tolerance in forging carbon-carbon bonds.[4][5][6] This Nobel Prize-winning methodology provides a direct and powerful route to synthesize substituted pyrazoles, particularly aryl-pyrazoles, which are otherwise challenging to prepare.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the mechanistic principles, key reaction components, and field-proven protocols for the successful application of Suzuki coupling in pyrazole synthesis.

Mechanistic Framework: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling lies in a well-orchestrated catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount for rational optimization and troubleshooting. The process consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]

The cycle begins with the active Pd(0) species, which undergoes oxidative addition into the carbon-halogen bond of the halopyrazole. This is often the rate-determining step. The subsequent transmetalation involves the transfer of the organic group from the boron atom to the palladium center, a step critically facilitated by a base. The cycle concludes with reductive elimination, where the two organic partners are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_product Product pd0 Pd(0)L₂ (Active Catalyst) pd_add Oxidative Addition Complex (Ar-Pd(II)L₂-X) pd0->pd_add Ar-X (Halopyrazole) pd_trans Transmetalation Complex (Ar-Pd(II)L₂-Ar') pd_add->pd_trans Ar'-B(OR)₂ (Boronic Acid/Ester) + Base pd_trans->pd0 Ar-Ar' (Coupled Product) coupled_product Functionalized Pyrazole (Ar-Ar') pd_trans->coupled_product Reductive Elimination pyrazole_halide Halopyrazole (Ar-X) boronic_acid Boronic Acid/Ester (Ar'-B(OR)₂)

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling for pyrazole synthesis.

Critical Reaction Components

Success in Suzuki coupling hinges on the judicious selection of four key components: the pyrazole substrate, the boron reagent, the palladium catalyst system, and the base.

1. Pyrazole Substrates: The Electrophilic Partner

The reaction typically employs a halopyrazole as the electrophilic coupling partner.

  • Halogen Identity and Position: The reactivity of the C-X bond follows the order I > Br > Cl. While iodopyrazoles are most reactive, they can be prone to a dehalogenation side reaction.[7] Bromopyrazoles often provide a good balance of reactivity and stability and are widely used.[8][9] The coupling can be performed at the C3, C4, or C5 positions, with 4-aryl pyrazole synthesis being a common and well-documented application.[3][8][9]

  • N-H Protection: The acidic proton on an unprotected pyrazole N-H can potentially interfere with the catalytic cycle.[10][11] While many modern catalyst systems can couple unprotected pyrazoles effectively, protection of the nitrogen (e.g., with a trityl group) can be a viable strategy to prevent side reactions and improve yields, though it requires additional synthesis steps.[8][9][11]

2. Boron Reagents: The Nucleophilic Partner

The organoboron species, typically an arylboronic acid or its ester derivative, serves as the nucleophile.

  • Boronic Acids vs. Esters: Arylboronic acids are common, but can be susceptible to protodeboronation (loss of the boron group). Pyrazole boronic acid pinacol esters are often preferred due to their enhanced stability, ease of handling, and purification.[2][12] They serve as powerful synthons for building complex molecules and are key intermediates in the synthesis of drugs like Baricitinib.[2]

3. The Palladium Catalyst System: The Engine of the Reaction

The catalyst system comprises a palladium source (precatalyst) and a ligand.

  • Palladium Precatalysts: Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for many substrates.[13] However, modern precatalysts, such as the Buchwald-Hartwig G2 and G3 series (e.g., XPhos Pd G2), are often more robust, air-stable, and show higher catalytic activity, allowing for lower catalyst loadings and milder reaction conditions.[11][14]

  • Ligands: Ligands are crucial for stabilizing the active Pd(0) species and modulating its reactivity.[10] Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[15] Additionally, pyrazole-containing molecules have themselves been developed as efficient ligands, creating highly active catalytic systems.[16][17][18][19]

4. The Base: The Activator

The base plays an indispensable role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic borate species, which facilitates the transmetalation step.[4]

  • Common Choices: The choice of base can significantly impact yield. Inorganic bases are most common. Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used, with the latter two often being effective for more challenging couplings.[10][13]

Experimental Workflow and Protocols

The following section provides detailed, step-by-step protocols for performing Suzuki-Miyaura coupling for pyrazole synthesis under both conventional heating and microwave irradiation.

Experimental_Workflow start Start: Reagent Preparation setup 1. Reaction Setup (Vial preparation, addition of solids) start->setup inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert solvent 3. Solvent/Liquid Addition (Degassed solvents, liquid reagents) inert->solvent reaction 4. Reaction (Conventional Heating or Microwave) solvent->reaction workup 5. Quench & Work-up (Cooling, extraction) reaction->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Characterization (NMR, MS) purify->analysis end End: Pure Product analysis->end

Figure 2: General experimental workflow for pyrazole synthesis via Suzuki coupling.

Protocol 1: General Procedure for Thermal Suzuki Coupling of 4-Bromopyrazole

This protocol is a robust starting point for the coupling of various arylboronic acids with a 4-bromopyrazole substrate using a conventional catalyst system.[13][15]

Materials:

  • 4-Bromo-1H-pyrazole (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.5 mmol, 2.5 equiv.)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for synthesis (e.g., Schlenk tube or sealed vial)

Procedure:

  • Vessel Preparation: To a Schlenk tube equipped with a magnetic stir bar, add the 4-bromo-1H-pyrazole, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Causality: Combining the solid reagents first simplifies the process and minimizes exposure of the catalyst to the atmosphere.

  • Establish Inert Atmosphere: Seal the tube and connect it to a Schlenk line. Evacuate the tube under vacuum and backfill with argon or nitrogen. Repeat this cycle three times.

    • Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst and phosphine ligands, leading to failed reactions or the formation of palladium black (decomposed catalyst).[10]

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane and water.

    • Causality: Solvents should be degassed (e.g., by sparging with argon for 15-30 minutes) to remove dissolved oxygen. The water co-solvent is essential for dissolving the inorganic base and facilitating the formation of the active borate species.

  • Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 4-arylpyrazole.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave-assisted synthesis often provides dramatic reductions in reaction time and can improve yields, especially for less reactive substrates.[3][15][20]

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv.)

  • Dimethoxyethane (DME) / Water (10:4 v/v, 3.5 mL)

  • 10 mL microwave reaction vial with a Teflon septum cap

Procedure:

  • Vessel Preparation: In a 10 mL microwave vial, combine the 4-iodo-1-methyl-1H-pyrazole, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Solvent Addition: Add the DME/water solvent mixture to the vial.

  • Sealing: Securely cap the vial. There is no need for extensive degassing as the rapid heating and sealed vessel minimize oxygen exposure.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with a program set to ramp to 120 °C and hold for 5-15 minutes.

    • Causality: Microwave energy provides efficient and uniform heating, dramatically accelerating the reaction.[3] This allows for significantly shorter reaction times compared to conventional heating.

  • Work-up and Purification: After the reaction, cool the vial to a safe temperature. Partition the mixture between ethyl acetate and water. Separate the organic layer, dry it over anhydrous MgSO₄, concentrate in vacuo, and purify the residue by flash chromatography.

Comparative Data on Reaction Conditions

The choice of catalyst, base, and solvent is highly substrate-dependent. The table below summarizes various successful conditions reported in the literature for the synthesis of substituted pyrazoles.

EntryPyrazole SubstrateCoupling PartnerCatalyst SystemBaseSolventConditionsYield (%)Reference
14-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (2 mol%)Cs₂CO₃DME/H₂OMW, 120 °C, 5 min95%[3]
24-Bromo-1H-1-tritylpyrazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃Dioxane/H₂O90 °C, 6 h91%[9][13]
34-Bromo-3,5-dinitro-1H-pyrazole2-Naphthylboronic acidXPhos Pd G2 (2 mol%)K₃PO₄Dioxane/H₂O80 °C, 16 h94%[14]
43-Bromopyrazole (unprotected)4-Tolylboronic acidXPhos Precatalyst (P1) (7 mol%)K₃PO₄Dioxane/H₂O100 °C, 24 h86%[11]
Troubleshooting and Optimization Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive Catalyst: Oxygen contamination, impure reagents.Ensure a rigorously inert atmosphere; use high-purity, degassed solvents and fresh reagents.[10] Consider using a more robust, air-stable precatalyst (e.g., Buchwald type).
Inappropriate Base/Solvent: Poor solubility, insufficient activation of boronic acid.Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[10] Screen different solvents (e.g., Dioxane, Toluene, DMF).[21]
Dehalogenation Side reaction: The halo-pyrazole is reduced instead of coupled. More common with iodo- and bromo-substrates.Switch from an iodopyrazole to a bromopyrazole.[7] Lower the reaction temperature or shorten the reaction time. Change the ligand/catalyst system.
Protodeboronation Decomposition of Boronic Acid: The C-B bond is cleaved before transmetalation can occur.Use the corresponding boronic acid pinacol ester for greater stability.[12] Use a slight excess (1.2-1.5 equiv.) of the boron reagent. Use milder bases like K₂CO₃ or KF.
Steric Hindrance Bulky Substituents: Substituents near the coupling sites are preventing the reaction.Switch to a catalyst system with bulkier ligands (e.g., XPhos, SPhos), which can promote reductive elimination. Increase the reaction temperature and/or time.[20]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile tool for the C-C functionalization of the pyrazole core. Its broad applicability to a wide range of halopyrazoles and boronic acids/esters has made it indispensable in both academic research and industrial drug development. By understanding the underlying catalytic mechanism and carefully selecting the catalyst, base, and reaction conditions, researchers can efficiently synthesize diverse libraries of novel pyrazole derivatives. The continued development of more active and robust catalyst systems promises to further expand the scope and utility of this remarkable transformation in the years to come.

References
  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry. Available at: [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Available at: [Link]

  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ChemInform. Available at: [Link]

  • Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Heterocycles. Available at: [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]

  • The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. Pharmaffiliates. Available at: [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. Available at: [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki‐Miyaura Coupling of N‐Acylpyrroles and -Pyrazoles. Synfacts. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. Available at: [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Institutes of Health (NIH). Available at: [Link]

  • Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to produce (E)-1-styrylpyrazoles 19. ResearchGate. Available at: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of N -Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health (NIH). Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. ResearchGate. Available at: [Link]

Sources

experimental procedure for iodination of phenyl-pyrazol-amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Iodination of Phenyl-Pyrazol-Amines

Abstract

Iodinated phenyl-pyrazol-amine scaffolds are of paramount importance in contemporary drug discovery and medicinal chemistry.[1][2][3] The introduction of an iodine atom provides a versatile synthetic handle for further molecular elaboration, most notably through transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[4][5] This allows for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the experimental procedures for the regioselective iodination of phenyl-pyrazol-amines, detailing the underlying mechanisms, comparing various synthetic protocols, and offering practical, field-proven insights for researchers and drug development professionals.

The Underlying Chemistry: Mechanism of Electrophilic Iodination

The iodination of phenyl-pyrazol-amines proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyrazole ring is electron-rich and thus highly susceptible to attack by electrophiles. The regioselectivity of the iodination is governed by the electronic and steric effects of the substituents on both the pyrazole and phenyl rings.

  • Activation of Iodine: Molecular iodine (I₂) itself is a relatively weak electrophile.[6] Therefore, most protocols employ methods to generate a more potent electrophilic iodine species, effectively an "I⁺" equivalent. This is typically achieved by:

    • Oxidation: Using an oxidizing agent like hydrogen peroxide (H₂O₂) or Ceric Ammonium Nitrate (CAN) to oxidize I₂.[7][8][9]

    • Acid Catalysis: Using a strong acid (e.g., H₂SO₄, TFA) to activate an iodine source like N-Iodosuccinimide (NIS).[7][10][11] The acid protonates the NIS, making it a much stronger electrophile.

    • Using a Polarized Reagent: Iodine monochloride (ICl) is inherently polarized (Iδ+-Clδ-), making the iodine atom sufficiently electrophilic to react directly.[4][5]

  • Regioselectivity:

    • Pyrazole Ring: In the absence of strong directing groups, electrophilic substitution on the pyrazole ring predominantly occurs at the C4 position due to its higher electron density.[7] The amine group at the C5 position is a strong activating group and further directs the electrophile to the adjacent C4 position.

    • Phenyl Ring: The pyrazole-amine moiety attached to the phenyl ring acts as an ortho-, para-directing group. However, the pyrazole ring is generally more nucleophilic than a simple phenyl ring, meaning iodination typically occurs preferentially on the pyrazole heterocycle. Under forcing conditions or with specific substrates, iodination of the phenyl ring can occur.[9]

Visualizing the Mechanism: Electrophilic Attack at C4

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important pyrazole derivative. Our guidance is rooted in established chemical principles and field-proven experience to ensure you can achieve your synthesis goals efficiently and reliably.

The primary and most versatile route to this class of compounds is the cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine.[1][2][3] For our target molecule, this involves the reaction of 3-(4-iodophenyl)-3-oxopropanenitrile with phenylhydrazine .

This guide is divided into two main sections:

  • Troubleshooting Guide: A problem-oriented section to address specific issues you may encounter during your experiment.

  • Frequently Asked Questions (FAQs): A broader section covering fundamental questions about the reaction, reagents, and methodology.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common experimental issues. Each problem is followed by a list of potential causes and detailed, actionable solutions.

Issue 1: Low or No Product Yield

You've completed the reaction, but TLC/LC-MS analysis shows little to no formation of the desired this compound.

  • Cause A: Poor Quality or Degradation of Starting Materials

    • Scientific Rationale: Phenylhydrazine is susceptible to oxidation, often indicated by a dark brown or reddish color. The β-ketonitrile, 3-(4-iodophenyl)-3-oxopropanenitrile, can be unstable, particularly if exposed to moisture or strong bases for extended periods. Degraded starting materials will not react as expected, leading to low yields.

    • Troubleshooting Protocol:

      • Verify Phenylhydrazine Quality: Use freshly opened or recently purified phenylhydrazine. If it is discolored, consider distillation under reduced pressure. Store it under an inert atmosphere (Nitrogen or Argon) and in a refrigerator.

      • Assess β-Ketonitrile Integrity: Confirm the structure and purity of 3-(4-iodophenyl)-3-oxopropanenitrile via ¹H NMR and melting point analysis. If it has been stored for a long time, consider resynthesizing or repurifying it.

      • Check Solvent Purity: Ensure solvents are anhydrous, especially if using a reaction sensitive to water. Use freshly dried solvents.

  • Cause B: Inappropriate Reaction Temperature

    • Scientific Rationale: The initial condensation to form the hydrazone intermediate and the subsequent intramolecular cyclization are temperature-dependent.[1][4] Insufficient heat may lead to a stalled reaction, while excessive heat can cause degradation of starting materials or the product.

    • Troubleshooting Protocol:

      • Gradual Heating: Start the reaction at room temperature and monitor by TLC. If no reaction is observed, gradually increase the temperature. Refluxing in a suitable solvent like ethanol or acetic acid is a common practice.

      • Microwave Irradiation: For rapid optimization, consider using microwave-assisted synthesis. This technique can significantly reduce reaction times and improve yields by promoting efficient and uniform heating.[3] A typical starting point would be 100-150°C for 5-15 minutes.

  • Cause C: Incorrect Stoichiometry or Catalyst

    • Scientific Rationale: While a 1:1 molar ratio of the β-ketonitrile to phenylhydrazine is theoretically required, a slight excess of one reagent may be beneficial. The reaction is often catalyzed by acid or base. An acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic for the hydrazine attack. A base can facilitate the cyclization step.

    • Troubleshooting Protocol:

      • Optimize Stoichiometry: Try using a slight excess (1.1-1.2 equivalents) of phenylhydrazine.

      • Introduce a Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 10 mol%) to the reaction mixture. This is a very common and effective catalyst for this condensation. Alternatively, a base like triethylamine can be used.[2]

Issue 2: Formation of Significant Impurities

The reaction yields a product, but it is contaminated with one or more significant impurities that are difficult to separate.

  • Cause A: Incomplete Cyclization

    • Scientific Rationale: The reaction may stall at the hydrazone intermediate stage if the cyclization step is not favored under the chosen conditions.[1] This intermediate will have a different polarity and spectroscopic signature compared to the final product.

    • Troubleshooting Protocol:

      • Increase Reaction Time/Temperature: Continue heating the reaction for a longer duration or at a higher temperature to drive the cyclization to completion. Monitor the disappearance of the intermediate by TLC or LC-MS.

      • Add an Acid Catalyst: A catalytic amount of acetic acid can promote the intramolecular nucleophilic attack of the second nitrogen atom onto the nitrile carbon, facilitating the ring closure.

  • Cause B: Formation of Regioisomers

    • Scientific Rationale: This is generally not an issue for this specific synthesis because phenylhydrazine is an unsymmetrical reagent but the β-ketonitrile's carbonyl and nitrile groups have distinct reactivities. The initial attack of the more nucleophilic terminal nitrogen of phenylhydrazine on the carbonyl carbon is highly favored, leading to the desired 1-phenyl-5-amino substitution pattern.[1][4] However, under certain conditions, side reactions could potentially lead to other products.

    • Troubleshooting Protocol:

      • Confirm Structural Assignment: Use 2D NMR techniques (HMBC, HSQC) to unequivocally confirm the connectivity of the final product and any isolated impurities.

      • Control Reaction Conditions: Stick to well-established protocols, such as using ethanol or acetic acid as the solvent, which are known to favor the desired reaction pathway.

Logical Troubleshooting Workflow

Here is a visual representation of the troubleshooting process for low yield issues.

G start Low or No Product Yield check_sm Verify Starting Material Quality (NMR, Purity, Freshness) start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok repurify_sm Purify or Replace Starting Materials sm_ok->repurify_sm No check_conditions Review Reaction Conditions (Temp, Time, Solvent) sm_ok->check_conditions Yes repurify_sm->start conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions: - Increase Temperature - Use Microwave - Change Solvent conditions_ok->optimize_conditions No check_catalyst Check Stoichiometry & Catalyst conditions_ok->check_catalyst Yes optimize_conditions->start catalyst_ok Catalyst Used? check_catalyst->catalyst_ok add_catalyst Add Catalytic Acid (e.g., Acetic Acid) catalyst_ok->add_catalyst No success Improved Yield catalyst_ok->success Yes add_catalyst->start

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

  • Q1: What is the reaction mechanism for the synthesis of this compound?

    • A1: The reaction is a classic cyclocondensation. It proceeds in two main steps:

      • Hydrazone Formation: The terminal nitrogen of phenylhydrazine acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-(4-iodophenyl)-3-oxopropanenitrile. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

      • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the carbon of the nitrile group. This ring-closing step is often irreversible and, after tautomerization, yields the stable aromatic 5-aminopyrazole ring system.[1][4]

    G SMs β-Ketonitrile + Phenylhydrazine Intermediate Hydrazone Intermediate SMs->Intermediate Condensation (-H₂O) Product 5-Aminopyrazole Product Intermediate->Product Intramolecular Cyclization

    Caption: Simplified reaction mechanism.

  • Q2: Which solvents are recommended for this reaction?

    • A2: The choice of solvent can significantly impact the reaction rate and yield. Here are some common options:

SolventBoiling Point (°C)PolarityTypical ConditionsNotes
Ethanol 78Polar ProticRefluxGood general-purpose solvent that dissolves both reactants well.
Acetic Acid 118Polar ProticRefluxActs as both solvent and acid catalyst, often leading to higher yields and faster reaction rates.
Toluene 111Non-polarReflux with Dean-StarkUseful for azeotropically removing water to drive the initial condensation.
DMF/DMSO 153 / 189Polar Aprotic80-120°CHigh-boiling solvents, useful if higher temperatures are required to push the reaction to completion.
  • Q3: How can I purify the final product?

    • A3:

      • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

      • Column Chromatography: For high purity, silica gel column chromatography is effective. A gradient of ethyl acetate in hexanes is a good starting point for elution.[5]

      • Acid Salt Formation: A highly effective method for removing non-basic impurities involves dissolving the crude product in a suitable solvent (e.g., acetone, ethanol) and adding an acid like HCl or H₂SO₄.[6] The resulting pyrazolium salt will often precipitate in high purity and can be collected by filtration. The free base can then be regenerated by treatment with a mild base (e.g., NaHCO₃ solution).

  • Q4: Are there any specific safety precautions I should take?

    • A4: Yes.

      • Phenylhydrazine: It is toxic, a suspected carcinogen, and readily absorbed through the skin. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

      • Solvents: Handle flammable organic solvents with care and away from ignition sources.

      • General Precautions: As with all chemical reactions, perform a thorough risk assessment before starting.

References

  • Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC, NIH. [Link]

  • Gouda, M. A., et al. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 13(1), 1-25. [Link]

  • Bhat, B. A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC, NIH. [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

Sources

Technical Support Center: Synthesis of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine, a critical intermediate in the development of various pharmaceutical agents. Our focus is on identifying, understanding, and mitigating the formation of common side products to improve yield, purity, and process reliability.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a substituted hydrazine.[1] For the target molecule, this involves the reaction between 3-(4-iodophenyl)-3-oxopropanenitrile and phenylhydrazine . The reaction proceeds through a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to form the pyrazole ring.[1]

Q2: What are the most significant side products I should be aware of during this synthesis?

The primary challenges in this synthesis revolve around controlling selectivity and preventing further reactions. Key side products include:

  • Regioisomeric Impurity: 5-(4-Iodophenyl)-1-phenyl-1H-pyrazol-3-amine. This is often the most significant and difficult-to-separate impurity.[2]

  • Uncyclized Hydrazone Intermediate: The stable intermediate formed after the initial condensation may persist if cyclization is incomplete.[2]

  • Fused Heterocyclic Byproducts: The 5-aminopyrazole product is a binucleophile and can react further, especially under harsh conditions, to form compounds like pyrazolo[1,5-a]pyrimidines.[2]

  • N-Acetylated Amide: If using acetic acid as a solvent at elevated temperatures, the product's 5-amino group can be acetylated.[2]

Q3: Why is regioisomer formation the principal challenge in this reaction?

The formation of a regioisomeric mixture stems from the use of a monosubstituted hydrazine, phenylhydrazine. Phenylhydrazine has two nitrogen atoms (N-1, adjacent to the phenyl ring, and N-2, the terminal nitrogen) with different nucleophilicities. The initial condensation with the ketone of the β-ketonitrile can involve either nitrogen, leading to two different hydrazone intermediates. Subsequent cyclization onto the nitrile group results in two distinct pyrazole products. The key challenge is that both pathways are often kinetically and thermodynamically accessible, leading to a mixture of the desired 5-amino isomer and the undesired 3-amino isomer.[2][3]

G cluster_start Starting Materials cluster_intermediate Reaction Pathways cluster_product Products SM1 3-(4-iodophenyl)- 3-oxopropanenitrile P1 Pathway A (Attack by N-2) SM1->P1 Regiospecific Condensation P2 Pathway B (Attack by N-1) SM1->P2 Non-regiospecific Condensation SM2 Phenylhydrazine SM2->P1 Regiospecific Condensation SM2->P2 Non-regiospecific Condensation Prod_Desired Desired Product: 3-(4-Iodophenyl)-1-phenyl- 1H-pyrazol-5-amine P1->Prod_Desired Cyclization Prod_Side Side Product: 5-(4-Iodophenyl)-1-phenyl- 1H-pyrazol-3-amine P2->Prod_Side Cyclization

Caption: Reaction pathways leading to the desired product and its regioisomeric side product.

Q4: How can I definitively confirm the regiochemistry of my final product?

Standard characterization methods like 1H NMR and Mass Spectrometry are essential but may not be sufficient to unambiguously distinguish between the 3-amino and 5-amino isomers. For definitive structural confirmation, advanced techniques are required:

  • 2D NMR Spectroscopy: Techniques such as 1H-15N HMBC are powerful for establishing the connectivity between the pyrazole ring nitrogens and their substituents. Nuclear Overhauser Effect (NOE) experiments can also reveal through-space correlations that help assign the structure.[2]

  • Single-Crystal X-ray Diffraction: This is the gold standard for unambiguous structure determination, providing absolute proof of connectivity and stereochemistry, assuming a suitable crystal can be obtained.[2][3]

Troubleshooting Guide

Issue 1: My final product is an inseparable mixture of two isomers.
  • Probable Cause: The most likely cause is a lack of regioselectivity during the cyclocondensation step, leading to the formation of both this compound and its regioisomer, 5-(4-Iodophenyl)-1-phenyl-1H-pyrazol-3-amine.[2] Reaction conditions such as solvent, temperature, and pH heavily influence the ratio of these isomers.

  • Troubleshooting & Resolution:

    • pH Control: The reaction is often catalyzed by acid (e.g., acetic acid). Carefully controlling the amount of acid can favor one isomer. An excess of acid can protonate the more basic terminal nitrogen of phenylhydrazine, potentially altering the reaction pathway.

    • Solvent Polarity: Systematically screen solvents. A polar protic solvent like ethanol is commonly used. Changing to a less polar solvent might alter the transition state energies for the two cyclization pathways.

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can reduce the kinetic selectivity, leading to a more evenly distributed mixture of products.

    Recommended Protocol to Enhance Regioselectivity:

    • Dissolve 3-(4-iodophenyl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol.

    • Add phenylhydrazine (1.1 eq) dropwise at room temperature.

    • Add glacial acetic acid (0.1-0.2 eq) as a catalyst.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • If the reaction is slow, gently heat to 40-50°C. Avoid refluxing for extended periods to minimize side reactions.

    • Upon completion, cool the mixture and collect the precipitated product by filtration. Wash with cold ethanol.

Issue 2: A major impurity has a mass corresponding to the uncyclized hydrazone.
  • Probable Cause: The cyclization of the hydrazone intermediate is the rate-limiting step and may be incomplete.[1][2] This is more common under very mild conditions (low temperature, no catalyst) or with short reaction times.

  • Troubleshooting & Resolution:

    • Increase Reaction Time/Temperature: Continue heating the reaction mixture (e.g., at 50-60°C) for an additional 2-6 hours to drive the cyclization to completion.

    • Catalyst Addition: If no catalyst was used, add a catalytic amount of glacial acetic acid to promote the intramolecular nucleophilic attack on the nitrile group.

    • Check Starting Material Purity: Impurities in the β-ketonitrile could potentially inhibit the cyclization step. Ensure the starting material is of high purity.

G Start Analyze Crude Product by LC-MS Decision1 Major Impurity Detected? Start->Decision1 Decision2 Mass Match Isomer? Decision1->Decision2 Yes End Pure Product Decision1->End No Decision3 Mass Match Hydrazone Intermediate? Decision2->Decision3 No Action1 Optimize Regioselectivity: - Adjust pH - Lower Temperature - Screen Solvents Decision2->Action1 Yes Decision4 Mass +42 Da? Decision3->Decision4 No Action2 Promote Cyclization: - Increase Time/Temp - Add Acid Catalyst Decision3->Action2 Yes Action3 Mitigate Acetylation: - Use Non-Acetic Solvent - Lower Temperature Decision4->Action3 Yes Action4 Investigate Other Side Reactions Decision4->Action4 No

Caption: Troubleshooting workflow for unexpected synthesis results.

Issue 3: My product's mass is 42 Da higher than the expected molecular weight.
  • Probable Cause: This mass difference corresponds to the addition of an acetyl group (-COCH₃). This is a known side reaction where the 5-amino group of the pyrazole product is acetylated by the solvent when using acetic acid at high temperatures.[2]

  • Troubleshooting & Resolution:

    • Change Solvent System: The most effective solution is to avoid using acetic acid as the bulk solvent. Use it only in catalytic amounts in a solvent like ethanol.

    • Reduce Reaction Temperature: If acetic acid is required as the solvent, perform the reaction at a lower temperature (e.g., 60-80°C instead of >100°C) to significantly reduce the rate of N-acetylation.

Summary of Common Side Products
Side Product NameExpected (M+H)⁺Key Analytical Features
Desired Product 376.02Target signals in ¹H and ¹³C NMR.
Regioisomeric Impurity 376.02Different chemical shifts in NMR, especially for pyrazole ring protons and carbons. Often has similar retention time in chromatography.
Uncyclized Hydrazone 394.03Presence of both C=N (hydrazone) and C≡N (nitrile) signals in IR/Raman. Absence of pyrazole ring signals in NMR.
N-Acetylated Product 418.03Mass shift of +42 Da. Appearance of a methyl singlet (~2.1 ppm) and an amide carbonyl (~168 ppm) in NMR.

References

  • BenchChem. (2025). Minimizing side product formation in aminopyrazole synthesis. BenchChem Technical Notes.
  • Bansal, R. K. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC, NIH. [Link]

  • He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • SynThink. (n.d.). Sunitinib EP Impurities & USP Related Compounds. SynThink. [Link]

  • Google Patents. (2011). US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
  • El-Metwaly, A. M., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC, NIH. [Link]

  • Joshi, K. C., et al. (2008). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. PMC, NIH. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Iodinated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the synthesis of iodinated pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the iodination of pyrazoles. Iodinated pyrazoles are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals, primarily serving as versatile intermediates in cross-coupling reactions.[1]

This resource offers a structured approach to problem-solving, grounded in established scientific principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed causal analysis and actionable solutions.

Low or No Yield

Question 1: My reaction is resulting in a low yield or no formation of the desired 4-iodopyrazole. What are the potential causes and how can I resolve this?

Answer: Low or no yield in pyrazole iodination typically points to issues with reagent reactivity, reaction conditions, or the nature of the pyrazole substrate itself.

  • Sub-optimal Iodinating Agent: The electrophilicity of the iodinating agent is a critical factor. Molecular iodine (I₂) alone may be insufficient for less reactive pyrazoles.[2]

    • Solution: Employ a more potent iodinating system.

      • N-Iodosuccinimide (NIS): In the presence of a catalytic amount of an acid like trifluoroacetic acid (TFA), NIS is highly effective, especially for electron-deficient pyrazoles.[2][3]

      • In Situ Generation of Electrophilic Iodine: A combination of an iodide salt (e.g., KI or NaI) with an oxidant such as potassium iodate (KIO₃), hydrogen peroxide (H₂O₂), or Ceric Ammonium Nitrate (CAN) can generate a more powerful iodinating species in situ.[2] The I₂/CAN system is particularly effective for the C4-iodination of trifluoromethyl-substituted pyrazoles.[1][4]

  • Inappropriate Reaction Conditions: Temperature and solvent play a pivotal role in reaction kinetics.

    • Solution:

      • Temperature: For less reactive or deactivated pyrazole rings, heating the reaction may be necessary. For instance, iodination of 1-aryl-3-CF₃-pyrazoles with NIS/TFA is often conducted at elevated temperatures (e.g., 80 °C).[2]

      • Solvent: The choice of solvent should ensure the solubility of all reactants. Common solvents for pyrazole iodination include acetic acid, acetonitrile, dichloromethane, and water.[1][2] A green and practical method utilizes water as the solvent with an iodine/hydrogen peroxide system.[1][5]

  • Deactivated Pyrazole Ring: Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyrazole ring reduce its nucleophilicity, making electrophilic substitution challenging.[2]

    • Solution: Utilize stronger iodinating reagents and more forcing conditions as described above. For example, the dissolution of NIS in strong acids like sulfuric acid or trifluoromethanesulfonic acid generates highly reactive electrophilic iodine species capable of iodinating deactivated aromatic compounds.[3]

Poor Regioselectivity

Question 2: I am observing the formation of multiple isomers, such as 5-iodopyrazole or di-iodinated products, in my reaction mixture. How can I improve the regioselectivity for the 4-position?

Answer: Achieving high regioselectivity is a common hurdle in pyrazole chemistry. While electrophilic substitution typically favors the C4-position, other isomers can form under certain conditions.

  • Controlling Iodination Position:

    • For C4-Iodination:

      • Steric Hindrance: Bulky substituents at the N-1 or C-5 positions can sterically hinder attack at the C5-position, thus favoring C4-iodination.[2]

      • Reagent Selection: The I₂/CAN system has demonstrated high regioselectivity for the 4-position in the synthesis of 1-aryl-3-CF₃-4-iodopyrazoles.[1][4] Similarly, iodine monochloride (ICl) in the presence of a base like lithium carbonate is effective for the C4-iodination of 1-acyl-3,5-disubstituted pyrazoles.[1][6]

    • For C5-Iodination:

      • Directed Lithiation: A highly regioselective method for obtaining 5-iodopyrazoles involves a lithium-halogen exchange. Treatment of the pyrazole with n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) generates a lithium pyrazolide intermediate, which is then trapped with molecular iodine to exclusively yield the 5-iodo derivative.[1][4]

  • Preventing Over-Iodination: The formation of di- or tri-iodinated products is often a result of excessive iodinating agent or prolonged reaction times.[2]

    • Solution:

      • Stoichiometry: Carefully control the molar equivalents of the iodinating agent.

      • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed.[2]

Issues with N-H Pyrazoles

Question 3: I am working with a pyrazole that has an N-H group. Are there specific considerations for this type of substrate?

Answer: Yes, N-H pyrazoles can present unique challenges due to the acidic nature of the N-H proton.

  • Potential for N-Iodination: While less common, the formation of N-iodo pyrazoles is a possible side reaction.

  • Base-Catalyzed Iodination: The iodination of N-H pyrazoles can be base-catalyzed, proceeding through the pyrazole anion which is more nucleophilic than the neutral molecule.

    • Solution:

      • Protecting Group Strategy: If N-iodination is a significant issue, consider protecting the N-H group with a suitable protecting group prior to iodination.

      • pH Control: Carefully controlling the pH of the reaction mixture can influence the reactivity and selectivity. For instance, using a base like lithium carbonate can neutralize HCl formed during reactions with ICl, improving product selectivity.[6]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the experimental design for pyrazole iodination.

Question 4: How do I choose the most appropriate iodinating agent for my specific pyrazole derivative?

Answer: The choice of iodinating agent depends primarily on the electronic properties of your pyrazole substrate.

  • Electron-Rich Pyrazoles: For pyrazoles with electron-donating groups, milder iodinating agents are often sufficient.

    • Iodine (I₂) with an Oxidant: A system of I₂ with an oxidant like H₂O₂ in water is an environmentally friendly and effective option.[1][5]

  • Electron-Deficient Pyrazoles: Pyrazoles bearing electron-withdrawing groups require more powerful electrophilic iodinating systems.

    • N-Iodosuccinimide (NIS) with Acid: The combination of NIS with a catalytic amount of a strong acid (e.g., TFA, H₂SO₄) is a robust choice.[1][3]

    • Iodine Monochloride (ICl): ICl is a potent iodinating agent suitable for a range of pyrazoles.[1][6]

Question 5: What are the best practices for monitoring the progress of my iodination reaction?

Answer: Effective reaction monitoring is crucial to maximize yield and minimize side product formation.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative monitoring. Use a suitable solvent system to achieve good separation between the starting material, product, and any potential byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more detailed information, allowing for the identification of intermediates and side products, and can be used for quantitative analysis of the reaction mixture.

Question 6: What are the key safety precautions to consider when working with iodinating agents?

Answer: Many iodinating agents are hazardous and require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, laboratory coat, and chemical-resistant gloves.[7][8][9][10]

  • Ventilation: Perform all manipulations in a well-ventilated fume hood to avoid inhalation of vapors.[7][8][10]

  • Quenching: Be prepared to quench the reaction and destroy any excess iodinating agent. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is commonly used for this purpose.[1]

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.[8]

Data and Protocols

Comparative Performance of Common Iodination Methods
MethodReagent(s)Solvent(s)TemperatureReaction TimeTypical Yield (%)RegioselectivityNotes
Iodine Monochloride (ICl) ICl, Li₂CO₃DichloromethaneRoom Temp.1 - 24 hUp to 95%C4Effective for 1-acyl-3,5-disubstituted pyrazoles. The base is crucial to neutralize HCl.[1][6]
Molecular Iodine/Hydrogen Peroxide I₂, H₂O₂WaterRoom Temp.< 1 - 72 h63 - 100%C4A green and practical method using water as the solvent.[1][5]
Molecular Iodine/CAN I₂, Ceric Ammonium NitrateAcetonitrileRefluxOvernightGoodC4Highly regioselective for C4-iodination, especially for trifluoromethyl-substituted pyrazoles.[1][4]
N-Iodosuccinimide (NIS) NIS, Acid (e.g., H₂SO₄, TFA)VariousRoom Temp.< 16 hGoodC4Efficient for the iodination of deactivated pyrazoles in acidic media.[1][3]
n-Butyllithium/Molecular Iodine n-BuLi, I₂THF-78 °C to RT-65 - 89%C5Allows for the exclusive synthesis of 5-iodopyrazoles via a lithiated intermediate.[1][4]
Experimental Protocols

Protocol 1: C4-Iodination using Molecular Iodine and Ceric Ammonium Nitrate (CAN) [1][4]

This method is particularly useful for the C4-iodination of trifluoromethyl-substituted pyrazoles.

  • Dissolve the 1-aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL).

  • Add ceric ammonium nitrate (1.1 equivalents, 603 mg) and elemental iodine (1.3 equivalents, 330 mg) to the solution.

  • Reflux the reaction mixture overnight.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (15 mL) and wash with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C5-Iodination using n-Butyllithium and Molecular Iodine [1][4]

This procedure allows for the specific iodination at the C5 position of the pyrazole ring.

  • Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in dry THF (5 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.3 equivalents) dropwise with vigorous stirring.

  • After stirring for 10 minutes at -78 °C, add a solution of iodine (1.4 equivalents, 356 mg) in dry THF (3 mL).

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with dichloromethane (30 mL), wash the organic layer with saturated aqueous sodium thiosulfate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Visualizations

Generalized Workflow for Electrophilic Iodination of Pyrazoles

G cluster_start Starting Materials cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis start Pyrazole Derivative reaction Reaction Setup (Solvent, Temperature) start->reaction reagent Iodinating Agent (e.g., I₂, NIS, ICl) reagent->reaction monitor Reaction Monitoring (TLC, GC-MS) reaction->monitor workup Aqueous Workup & Quenching monitor->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Iodinated Pyrazole cause1 Insufficiently Reactive Iodinating Agent start->cause1 cause2 Sub-optimal Reaction Conditions start->cause2 cause3 Deactivated Pyrazole Substrate start->cause3 sol1 Use Stronger Iodinating System (e.g., NIS/TFA, I₂/CAN) cause1->sol1 sol2 Optimize Temperature and Solvent cause2->sol2 sol3 Employ Forcing Conditions & Potent Reagents cause3->sol3

Caption: Troubleshooting flowchart for addressing low yields in pyrazole iodination.

References

  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem.
  • Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed. Available at: [Link]

  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water - ResearchGate. Available at: [Link]

  • Kinetics and Mechanism of Iodination of Pyrazole. Pyrazole and Imidazole Comparative Reactivities of - Sci-Hub. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC - NIH. Available at: [Link]

  • A novel method of iodination and azo bond formation by nitrogen triiodide - Sciforum. Available at: [Link]

  • Iodine - SAFETY DATA SHEET - Penta chemicals. Available at: [Link]

  • Iodine - Safety Data Sheet - Chemos GmbH&Co.KG. Available at: [Link]

  • Iodine - SAFETY DATA SHEET. Available at: [Link]

  • Student safety sheets 56 Iodine - CLEAPSS Science. Available at: [Link]

  • Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents - Taylor & Francis Online. Available at: [Link]

  • Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. Available at: [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH. Available at: [Link]

  • I2 and Electrophilic I+ reagents - Wordpress. Available at: [Link]

  • Peculiarities of iodination of pyrazoles by iodine and iodic acid - INIS-IAEA. Available at: [Link]

  • Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Available at: [Link]

  • NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles - ResearchGate. Available at: [Link]

  • Iodine promoted pyrazole synthesis. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - NIH. Available at: [Link]

  • Electrocatalytic Synthesis of Substituted Pyrazoles via Hypervalent Iodine Mediated Intramolecular C−N Coupling | Request PDF - ResearchGate. Available at: [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available at: [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC - PubMed Central. Available at: [Link]

  • Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • N-Iodosuccinimide (NIS) - Organic Chemistry Portal. Available at: [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - Organic Chemistry Portal. Available at: [Link]

  • Efficient Synthesis and Iodine-Functionalization of Pyrazoles using KIO3/PhSeSePh System. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Available at: [Link]

  • The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. - ResearchGate. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available at: [Link]

  • Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole | Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Support Center: Purification of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document addresses the specific challenges encountered during the purification of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine. Our goal is to provide practical, field-proven insights and troubleshooting strategies to help you achieve high purity and yield.

The structure of this compound presents a unique combination of chemical properties that complicates its purification:

  • An aromatic amine group (-NH₂) which is basic and susceptible to oxidation.

  • A bulky, electron-rich iodophenyl moiety , which influences solubility and can participate in specific interactions.

  • A heterocyclic pyrazole core , which can have distinct solubility characteristics.

This guide is structured to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A: The impurity profile is highly dependent on the synthetic route. For pyrazoles synthesized via the common Knorr synthesis (condensation of a 1,3-dicarbonyl compound with a hydrazine), you should be vigilant for several key byproducts[1]:

  • Regioisomers: If an unsymmetrical dicarbonyl precursor is used, the formation of the isomeric pyrazole, 5-(4-Iodophenyl)-1-phenyl-1H-pyrazol-3-amine, is a common and challenging impurity to separate due to its very similar polarity.

  • Unreacted Starting Materials: Residual phenylhydrazine or the β-keto-nitrile precursor are frequent contaminants. Phenylhydrazine, in particular, can cause coloration upon air oxidation.

  • Incompletely Cyclized Intermediates: Pyrazoline intermediates may be present if the cyclization or subsequent aromatization is incomplete[1].

  • Side-Reaction Products: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red crude mixtures[1].

Q2: My compound, which should be a white or off-white solid, consistently has a yellow or brown tint. Why?

A: This is a classic sign of oxidation. The 5-amino group makes the pyrazole ring and the attached phenyl rings electron-rich and thus highly susceptible to air oxidation, a common issue with aromatic amines[2][3]. This process can be accelerated by:

  • Exposure to air and light during workup or storage.

  • Presence of trace metal impurities from reagents or reaction vessels.

  • Residual acidic or basic catalysts.

The colored byproducts are often highly conjugated N-oxides or azo compounds formed from oxidative coupling[2].

Q3: Why does my compound streak badly or refuse to elute properly during silica gel chromatography?

A: This is due to a strong acid-base interaction between the basic amine group on your pyrazole and the acidic silanol (Si-OH) groups on the surface of standard silica gel[4]. This interaction leads to several problems:

  • Irreversible Adsorption: A portion of your compound can bind so strongly that it does not elute, resulting in low recovery.

  • Peak Tailing: The compound elutes slowly and asymmetrically (a "tailing" peak), leading to poor separation from nearby impurities.

  • On-Column Degradation: The acidic environment of the silica can sometimes catalyze the degradation of sensitive compounds.

Q4: Is the Carbon-Iodine (C-I) bond stable throughout the purification process?

A: Generally, the C-I bond on an aromatic ring is robust. However, it can be labile under certain conditions. You should avoid:

  • Prolonged heating at high temperatures , especially in the presence of nucleophiles.

  • Certain transition metal catalysts (e.g., Palladium, Copper) that might be carried over from a previous synthetic step, as these can catalyze dehalogenation or coupling reactions[5].

  • Strongly reducing conditions.

Standard purification techniques like chromatography and crystallization are generally safe for the C-I bond.

Purification Workflow & Troubleshooting

This section provides a logical workflow for purifying your crude product, followed by a detailed troubleshooting guide for common issues.

General Purification Workflow

The following diagram outlines a standard workflow for moving from a crude reaction mixture to a highly pure final product.

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Purity Assessment & Final Polish A Crude Reaction Mixture B Aqueous Workup (e.g., EtOAc/Water Wash) A->B C Flash Column Chromatography (Amine-Compatible) B->C D Combine & Evaporate Fractions C->D E Assess Purity (TLC, LC-MS, ¹H NMR) D->E F Recrystallization E->F If Impure G Pure Product (>98%) E->G If Pure F->G

Caption: General purification workflow for this compound.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific experimental issues.

Issue 1: My compound is streaking on the TLC plate and I'm getting poor separation in my column.

  • Primary Cause: As discussed in the FAQ, this is a classic symptom of the basic amine interacting with acidic silica gel[4].

  • Solution: You must neutralize the acidic nature of the stationary phase.

    • Use a Mobile Phase Additive: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This additive will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column without strong, undesirable interactions.

    • Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient, consider using a less acidic stationary phase like neutral alumina. Note that the elution order of compounds can change significantly on alumina compared to silica.

Mobile Phase Additive Typical Concentration When to Use Considerations
Triethylamine (Et₃N) 0.5 - 2% (v/v)Standard choice for most amines.Volatile and easy to remove under vacuum. Can be used with most common solvents (Hexanes, EtOAc, DCM).
Ammonia (in MeOH) 1 - 2% of a 7N solutionFor more polar amines that require methanol in the eluent.The premixed solution is convenient. Ensure good ventilation.

Actionable Protocol: See Protocol 1: Amine-Compatible Flash Chromatography below for a detailed step-by-step guide.

Issue 2: After chromatography, my product is still yellow/brown.

  • Primary Cause: Oxidized impurities are likely co-eluting with your product, or your product is oxidizing on the column.

  • Solution: Recrystallization is the best method to remove small amounts of highly colored impurities that chromatography may have missed.

    • Use Activated Charcoal: During the recrystallization process, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored, highly conjugated byproducts.

    • Work Under Inert Atmosphere: If the compound is particularly sensitive, performing the recrystallization under a nitrogen or argon atmosphere can prevent further oxidation[3].

    • Use Fresh, Degassed Solvents: Solvents can contain dissolved oxygen which can promote oxidation. Using freshly distilled or sparged solvents can minimize this.

Actionable Protocol: See Protocol 2: Optimized Recrystallization with Decolorization for a detailed step-by-step guide.

Issue 3: My product "oils out" instead of forming crystals during recrystallization.

  • Primary Cause: This happens when the solubility of the compound in the solvent is too high at the cooling temperature, or when impurities are present that inhibit the formation of a stable crystal lattice.

  • Solution: This requires a systematic approach to finding the right conditions.

    • Cool Slowly: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first, then transfer it to a 4°C refrigerator. Slow cooling provides time for proper crystal lattice formation.

    • Use a Solvent/Anti-Solvent System: This is often more effective than a single solvent. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy. Re-heat slightly to clarify and then cool slowly. Common systems include Ethanol/Water, Dichloromethane/Hexane, or Ethyl Acetate/Hexane[6][7].

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure, crystalline material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Issue 4: NMR analysis shows two very similar products, but TLC shows only one spot.

  • Primary Cause: You are likely dealing with a mixture of regioisomers (e.g., the 3-iodo and 5-iodo isomers) that have nearly identical polarities[1]. Standard TLC and silica gel chromatography may not have sufficient resolving power to separate them.

  • Solution:

    • Optimize Chromatography:

      • Change the Solvent System: Try a different solvent system with different selectivities. For example, if you are using Hexane/Ethyl Acetate, try a system containing Dichloromethane or Toluene, which have different interactions (e.g., pi-pi stacking) and may resolve the isomers.

      • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC offer much higher resolving power than flash chromatography and are often capable of separating regioisomers. A Phenyl-Hexyl or PFP (pentafluorophenyl) column might offer alternative selectivity for separating these halogenated aromatic compounds[8].

    • Derivatization: In some cases, you can react the amine with a reagent (e.g., an acyl chloride) to form amides. The resulting derivatives may have different physical properties that allow for easier separation, after which the protecting group can be removed. This is a more involved, last-resort option.

Troubleshooting Decision Tree

The following diagram provides a logical path for troubleshooting common purification issues.

G A Start: Crude Product (Post-Workup) B Run Analytical TLC A->B C Is there streaking or a spot on the baseline? B->C Yes D Is there a single, well-defined product spot? B->D No C->D No F Re-run TLC with 1% Et3N in eluent C->F Yes E Run Amine-Compatible Flash Chromatography (See Protocol 1) D->E Yes K Consider alternative chromatography (Alumina, HPLC) D->K No (multiple spots) G Assess Purity of Combined Fractions (NMR, LCMS) E->G F->B Retry H Is product >95% pure and colorless? G->H I Recrystallize (See Protocol 2) H->I No (colored or minor impurities) J Final Pure Product H->J Yes I->J

Caption: Decision tree for troubleshooting the purification process.

Detailed Experimental Protocols

Protocol 1: Amine-Compatible Flash Column Chromatography

Objective: To purify the crude product using silica gel chromatography while mitigating issues caused by the basic amine functionality.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc)

  • Additive: Triethylamine (Et₃N)

  • Glass column, collection tubes, TLC plates

Procedure:

  • Determine Eluent System:

    • On a TLC plate, spot your crude material.

    • Develop the plate in a pre-determined solvent system (e.g., 70:30 Hexane:EtOAc).

    • If streaking is observed, prepare a new developing jar with the same solvent system plus 1% Et₃N (e.g., for 10 mL, use 7 mL Hexane, 3 mL EtOAc, and 0.1 mL Et₃N).

    • Run a new TLC plate in the modified solvent. The spot should be much sharper. Adjust the Hexane/EtOAc ratio to achieve a product Rf of ~0.25-0.35. This is your column eluent.

  • Prepare the Slurry:

    • In a beaker, add the required amount of silica gel.

    • Add your chosen eluent (containing 1% Et₃N) to the silica gel to form a free-flowing slurry. Stir gently to release trapped air bubbles. This pre-treats the silica, neutralizing the acidic sites before the column is packed.

  • Pack the Column:

    • Secure the column vertically. Add a small amount of eluent, then a layer of sand.

    • Pour the silica slurry into the column. Gently tap the column to ensure even packing.

    • Open the stopcock and allow the solvent to drain until it is just above the silica bed. Add another thin layer of sand on top.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of dichloromethane or your eluent.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.

    • Carefully add your sample to the top of the column.

  • Elute and Collect:

    • Carefully add the eluent to the top of the column.

    • Begin elution, collecting fractions.

    • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolate Product:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator. The Et₃N is volatile and will be removed along with the eluent.

Protocol 2: Optimized Recrystallization with Decolorization

Objective: To remove residual impurities, especially color, and obtain a highly pure, crystalline solid.

Materials:

  • Chromatographed product

  • Recrystallization solvents (e.g., Ethanol, water, hexanes)

  • Activated charcoal (decolorizing carbon)

  • Erlenmeyer flask, hot plate, filter paper

Procedure:

  • Solvent Selection:

    • Place a small amount of your compound in a test tube. Add a few drops of a potential solvent (e.g., Ethanol). If it dissolves readily at room temperature, the solvent is too good.

    • Find a solvent that dissolves your compound poorly at room temperature but well when heated. A two-solvent system (e.g., Ethanol/Water) is often ideal[7].

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask (not a beaker, to minimize evaporation).

    • Add the minimum amount of the hot primary solvent (e.g., Ethanol) needed to fully dissolve the solid. Keep the solution at or near its boiling point.

  • Decolorization (If Necessary):

    • If the solution is colored, remove it from the heat source.

    • Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.

    • Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration:

    • If you used charcoal, you must perform a hot filtration to remove it.

    • Pre-heat a new Erlenmeyer flask and a funnel (with fluted filter paper) on the hotplate.

    • Quickly pour the hot solution through the fluted filter paper into the clean, hot flask. This step prevents your product from crystallizing prematurely on the filter paper.

  • Crystallization:

    • If using a two-solvent system, add the hot anti-solvent (e.g., water) dropwise to the hot filtrate until a persistent cloudiness appears. Add a drop or two of the primary solvent to re-dissolve it.

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb it.

    • Once at room temperature, place the flask in a refrigerator (4°C) for several hours or overnight to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for crystallization).

    • Dry the crystals under vacuum to remove all residual solvent.

References

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Guides.
  • MDPI. (2023).
  • Chromatography Forum. (2015).
  • Taylor & Francis Online. (n.d.).
  • ACS Publications. (2020).
  • MDPI. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • BenchChem. (2025).
  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds. BenchChem Technical Guides.
  • Beilstein Archives. (2021).
  • Journal of Materials Chemistry A. (2023).
  • Google Patents. (n.d.).

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Technical Support Center: 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges commonly encountered with this compound. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to effectively handle this molecule in their experiments.

Understanding the Solubility Challenge

This compound is a heterocyclic compound with a molecular structure that presents inherent solubility difficulties. Its low aqueous solubility is a primary hurdle in experimental settings, particularly for biological assays.[1][2] Over 70% of new chemical entities in development pipelines face similar solubility challenges, making these troubleshooting strategies widely applicable.[1]

The key structural features contributing to its poor solubility are:

  • High Lipophilicity: The presence of two large, non-polar aromatic rings (a phenyl group and an iodophenyl group) creates a significant hydrophobic character. This leads to a high octanol-water partition coefficient (LogP), favoring dissolution in non-polar environments over aqueous media.[3][4]

  • Crystal Lattice Energy: The rigid, planar structure of the molecule allows for strong intermolecular interactions within its crystal lattice. Overcoming this energy to dissolve the solid requires a solvent that can effectively solvate the individual molecules.[3]

  • Basic Amine Group: The pyrazol-5-amine moiety contains a basic nitrogen atom. This functional group is the key to overcoming solubility issues through pH manipulation. In acidic conditions, this amine can be protonated to form a much more water-soluble salt.[5][6][7]

Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My compound won't dissolve in DMSO at my target concentration (e.g., 10 mM). What should I do?

A: This is a common first hurdle. First, ensure you are using fresh, anhydrous (dry) DMSO, as it is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.[2] If that doesn't work, try the following physical methods:

  • Gentle Warming: Warm the solution in a water bath at 37-50°C.

  • Vortexing: Mix vigorously for several minutes.

  • Sonication: Use an ultrasonic bath to break up solid aggregates.[2]

If the compound remains insoluble, you are likely exceeding its solubility limit in DMSO. The most reliable solution is to prepare a stock solution at a lower concentration (e.g., 1 mM or 5 mM).

Q2: My compound dissolves perfectly in DMSO but precipitates immediately when I add it to my aqueous buffer (PBS, media, etc.). How can I prevent this?

A: This phenomenon, known as "precipitation upon dilution," occurs because the aqueous buffer is a poor solvent for your compound.[8][9] When the highly concentrated DMSO stock is diluted, the compound crashes out of the solution.[9][10]

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, intermediate dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then add that to your aqueous buffer.

  • Rapid Mixing: Add the DMSO stock to your aqueous buffer while the buffer is being vortexed or stirred vigorously. This rapid dispersion can sometimes create a kinetically stable supersaturated solution.[8]

  • Check Final DMSO Concentration: Many cell lines can tolerate up to 0.5% or even 1% DMSO, though this should always be validated.[11] Using a slightly higher final DMSO concentration can help keep the compound in solution.

  • Use Co-solvents: Prepare your initial stock in a mixture of solvents, such as 50:50 DMSO/Ethanol. This can sometimes improve solubility upon aqueous dilution.[5][12]

Q3: What are the best organic solvents for this compound?

A: For preparing high-concentration stock solutions, polar aprotic solvents are generally the best choice. For this compound, the recommended starting solvents are:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

Other organic solvents like ethanol, methanol, and acetonitrile may also work, but likely at lower concentrations.[3][5]

Q4: Is it possible to dissolve this compound directly in an aqueous solution without organic solvents?

A: Direct dissolution in neutral (pH 7.4) aqueous buffers is highly unlikely to be successful. However, you can achieve significant aqueous solubility by leveraging the basic amine group. By dissolving the compound in a dilute acidic solution (e.g., pH 2-4), the amine group becomes protonated, forming a salt that is much more soluble in water.[6][7][13] This is a powerful technique for preparing dosing solutions for in vivo studies or specific in vitro assays where organic solvents must be avoided.

In-Depth Troubleshooting Guide & Methodologies

A systematic approach is crucial for efficiently solving solubility issues. The following workflow provides a logical progression from simple to more advanced techniques.

Workflow for Solubilization

start Start: Dry Compound stock_prep Prepare Stock in Anhydrous DMSO (e.g., 10 mM) start->stock_prep dissolved_q Fully Dissolved? stock_prep->dissolved_q not_dissolved No dissolved_q->not_dissolved No dissolved_yes Yes dissolved_q->dissolved_yes Yes physical_methods Apply Gentle Heat (37°C), Vortex, or Sonicate not_dissolved->physical_methods dissolved_q2 Fully Dissolved? physical_methods->dissolved_q2 lower_conc Prepare Lower Concentration Stock (e.g., 1 mM) dissolved_q2->lower_conc No dissolved_q2->dissolved_yes Yes aqueous_dilution Dilute into Aqueous Buffer (e.g., PBS, Media) lower_conc->aqueous_dilution dissolved_yes->aqueous_dilution precipitate_q Precipitation Occurs? aqueous_dilution->precipitate_q no_precipitate No precipitate_q->no_precipitate precipitate_yes Yes precipitate_q->precipitate_yes proceed Proceed with Experiment no_precipitate->proceed troubleshoot_precip Troubleshooting Options precipitate_yes->troubleshoot_precip option1 Decrease Final Concentration troubleshoot_precip->option1 option2 Increase Final % DMSO (Assay Permitting) troubleshoot_precip->option2 option3 Use Advanced Formulation (Co-solvents, pH, Surfactants) troubleshoot_precip->option3 option1->proceed option2->proceed option3->proceed

Caption: A systematic workflow for troubleshooting solubility.

Method 1: Optimizing Organic Stock Solutions

The quality of your stock solution is the foundation of a successful experiment. Many pyrazole derivatives show good solubility in common organic solvents.[5]

SolventTypeRecommended UseKey Considerations
DMSO Polar AproticPrimary choice for high-concentration stocks (1-20 mM).Hygroscopic; use fresh, anhydrous grade.[2] Freeze-thaw cycles can promote precipitation, especially if water has been absorbed.[14]
DMF Polar AproticAlternative to DMSO; similar properties.Higher boiling point, more difficult to remove. Can be more toxic to cells than DMSO.
Ethanol Polar ProticCo-solvent with DMSO or for reactions.Generally less effective than DMSO for achieving high concentrations.
DCM Non-polarOrganic synthesis, purification.Not suitable for biological assays due to toxicity and immiscibility with water.
Method 2: Leveraging pH-Dependent Solubility

The amine group at the 5-position of the pyrazole ring is the most powerful tool for enhancing aqueous solubility. At neutral pH, the compound is uncharged and hydrophobic. In an acidic environment, the amine is protonated to form a cationic salt, which is significantly more water-soluble.[6][7]

cluster_low_ph Low pH (e.g., pH < 5) cluster_high_ph Neutral/High pH (e.g., pH > 7) low_ph_struct Compound-NH3+ (Salt Form) low_ph_sol HIGH Aqueous Solubility low_ph_struct->low_ph_sol high_ph_struct Compound-NH2 (Free Base) low_ph_struct->high_ph_struct Add Base high_ph_struct->low_ph_struct Add Acid high_ph_sol LOW Aqueous Solubility high_ph_struct->high_ph_sol

Caption: Effect of pH on the ionization and solubility of the compound.

Method 3: Advanced Formulation Strategies

If standard methods fail, several advanced formulation techniques can be employed, which are common in the pharmaceutical industry for delivering poorly soluble drugs.[1][15][16]

  • Co-solvency: This involves using a mixture of water-miscible solvents to increase solubility.[6][12] A common approach is to use a solvent system like 10% DMSO, 40% PEG400, and 50% water.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate the hydrophobic drug molecule, forming an inclusion complex that is water-soluble.[16][17][18]

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 can form micelles in aqueous solution that entrap the drug molecule, increasing its apparent solubility.[19] This is a common technique for formulating drugs for both in vitro and in vivo use.[17]

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh the required amount of this compound (MW: 389.21 g/mol ) in a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Promote Dissolution:

    • Vortex the solution vigorously for 2-3 minutes.

    • If solids remain, place the sealed vial in an ultrasonic bath for 5-10 minutes.

    • If solids persist, warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.

  • Inspect and Store: Visually confirm that all solid material has dissolved, resulting in a clear solution. Store the stock solution at -20°C or -80°C, protected from light and moisture. Minimize freeze-thaw cycles.[14]

Protocol 2: Dilution of DMSO Stock into Aqueous Media for Cell-Based Assays

This protocol is designed to minimize precipitation when diluting a hydrophobic compound for a biological assay.[8]

  • Prepare Buffer: Dispense the required volume of aqueous buffer (e.g., cell culture medium with serum) into a sterile tube.

  • Set Up Mixing: Place the tube on a vortex mixer set to a medium-high speed.

  • Perform Dilution: While the buffer is actively mixing, dispense the required volume of the DMSO stock solution directly into the vortexing liquid. This rapid dispersion is critical.

  • Immediate Use: Use the freshly prepared solution immediately in your assay. Hydrophobic compounds can precipitate over time, even if they initially appear soluble.

  • Control: Always include a vehicle control in your experiment containing the same final concentration of DMSO that is present in your test wells.

Protocol 3: Preparation of a pH-Adjusted Aqueous Solution

This method is useful when organic solvents must be completely avoided.

  • Weigh Compound: Accurately weigh the compound into a sterile glass vial.

  • Acidic Solubilization: Add a small volume of 0.1 M Hydrochloric Acid (HCl). Gently agitate or sonicate until the compound fully dissolves. The solution should be clear.

  • Volume Adjustment: Add the majority of your final required volume using purified water or saline.

  • pH Neutralization: While monitoring with a calibrated pH meter, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise until the desired final pH (e.g., 7.4) is reached. Caution: Add the base slowly with vigorous stirring. Rapid pH change can cause the compound to precipitate.

  • Final Volume: Bring the solution to its final volume with water or saline.

  • Filtration: Sterilize the final solution by passing it through a 0.22 µm syringe filter. This also removes any micro-precipitates that may have formed.

References

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online.
  • Pyrazole - Solubility of Things.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • Improving solubility of pyrazole derivatives for reaction. Benchchem.
  • dealing with poor solubility of pyrazole derivatives during synthesis. Benchchem.
  • Solubility studies of the synthesized compounds in different solvents. ResearchGate.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Improving solubility via structural modification. ResearchGate.
  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays. Benchchem.
  • Exploring Chemical Properties and Applications of 1H-Pyrazole Derivatives.
  • 3-Amino-5-phenylpyrazole. PubChem.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central.
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath.
  • DMSO concentration in cell culture? Precipitating while PBS is added?. ResearchGate.
  • Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. ResearchGate.
  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
  • 3-(4-ethylphenyl)-1H-pyrazol-5-amine. PubChem.
  • (PDF) Chemistry and Therapeutic Review of Pyrazole. ResearchGate.
  • Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?. ResearchGate.
  • Prediction of pKa values of small molecules via graph neural networks. reposiTUm.
  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. NIH.
  • 5-Phenyl-1H-pyrazol-3-amine | Biochemical Reagent. MedchemExpress.com.
  • 3,4-diphenyl-1H-pyrazol-5-amine. PubChem.
  • How to improve the bioavailability of poorly soluble drugs. ResearchGate.
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC - NIH.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • 1h-pyrazol-5-amine. Sigma-Aldrich.
  • 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine. BLDpharm.
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.

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Technical Support Center: Stability of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As Senior Application Scientists, we have synthesized data from published literature and our expertise to address potential stability issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound is influenced by several factors, primarily stemming from its three key structural features: the aromatic amine, the iodinated phenyl ring, and the pyrazole core. Key factors of concern are:

  • pH: The amine group's basicity and the pyrazole ring's aromaticity can be sensitive to acidic or basic conditions, potentially leading to salt formation or degradation.[1]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in hydrogen bonding and influence reactivity, while certain organic solvents might be more inert.[2][3][4] Water content, in particular, can be detrimental to the stability of iodinated compounds.[5][6]

  • Light: Phenylpyrazole derivatives, especially halogenated ones, can be susceptible to photodegradation.[7][8] It is crucial to protect solutions from light.

  • Temperature: Elevated temperatures can accelerate degradation pathways for aromatic amines and pyrazole derivatives.[9][10][11]

  • Oxidizing Agents: The aromatic amine group is susceptible to oxidation, which can lead to the formation of colored impurities.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure maximum stability, solutions should be stored with the following precautions:

  • Temperature: Store solutions at refrigerated (2–8°C) or frozen (-20°C) temperatures.[12]

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[12]

  • Atmosphere: For long-term storage, it is advisable to purge the solution with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Container: Use tightly sealed containers to prevent solvent evaporation and moisture ingress.[13]

Q3: What are the visual signs of degradation in my solution?

A3: A freshly prepared solution of this compound should be colorless to pale yellow. The appearance of a distinct yellow, brown, or reddish color is a strong indicator of degradation, likely due to oxidation of the amine functionality. The formation of precipitates may also indicate the formation of insoluble degradation products.

Q4: How can I monitor the stability of my solution over time?

A4: The most reliable method for monitoring the stability is by using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector.[14] This will allow you to quantify the parent compound and detect the formation of any degradation products. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[15]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Solution Color Changes Rapidly After Preparation
  • Possible Cause 1: Oxidation of the Aromatic Amine. Aromatic amines are prone to oxidation, especially when exposed to air and light.

    • Troubleshooting Solution:

      • Prepare solutions using deoxygenated solvents. This can be achieved by sparging the solvent with nitrogen or argon for 15-30 minutes before use.

      • Work under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) when preparing and handling the solution.

      • Add an antioxidant, such as butylated hydroxytoluene (BHT), to the solution, if compatible with your downstream application.

  • Possible Cause 2: Photodegradation. Phenylpyrazole compounds can be light-sensitive.

    • Troubleshooting Solution:

      • Prepare the solution in a dimly lit area.

      • Store the solution in an amber vial or a container wrapped in aluminum foil.[12]

      • Minimize the exposure of the solution to ambient light during experimental procedures.

Issue 2: Poor Reproducibility in Biological or Chemical Assays
  • Possible Cause 1: Time-Dependent Degradation. The compound may be degrading over the course of your experiment, leading to variable effective concentrations.

    • Troubleshooting Solution:

      • Prepare fresh solutions immediately before each experiment.

      • If the experiment is lengthy, consider preparing multiple small batches of the stock solution to be used at different time points.

      • Perform a time-course stability study under your specific experimental conditions (solvent, temperature, lighting) using RP-HPLC to determine the window of stability.

  • Possible Cause 2: pH-Mediated Instability. The pH of your experimental medium could be causing degradation or precipitation of the compound.

    • Troubleshooting Solution:

      • Determine the pH of your final solution.

      • Test the stability of the compound in a range of buffered solutions to identify the optimal pH for stability. Pyrazole derivatives can exhibit pH-dependent properties.[1]

      • Ensure the compound is fully dissolved and not precipitating at the working concentration and pH.

Issue 3: Appearance of Unexpected Peaks in HPLC Analysis
  • Possible Cause 1: De-iodination. The carbon-iodine bond can be labile under certain conditions, such as exposure to light or reducing agents.

    • Troubleshooting Solution:

      • Analyze your sample by LC-MS to identify the mass of the impurity. A mass difference of 126.9 amu (the mass of iodine) compared to the parent compound would suggest de-iodination.

      • Avoid the use of reagents that can act as reducing agents unless required by the reaction.

      • As with other degradation pathways, protecting the solution from light is crucial.

  • Possible Cause 2: Pyrazole Ring Opening. While generally stable, the pyrazole ring can be cleaved under harsh conditions (e.g., strong acids/bases, high temperatures).[16][17]

    • Troubleshooting Solution:

      • This is less common under typical experimental conditions but should be considered if working at extreme pH or temperature.

      • If suspected, structural elucidation of the byproducts by NMR or high-resolution MS would be necessary.

      • Modify experimental conditions to be milder.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Weigh the required amount of this compound in a clean, dry vial.

  • Add the desired volume of a suitable solvent (e.g., DMSO, DMF, or ethanol). It is recommended to use a solvent that has been deoxygenated by sparging with nitrogen or argon.

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Store the solution in a tightly sealed amber vial at -20°C.

  • Before use, allow the solution to warm to room temperature and vortex briefly.

Protocol 2: Monitoring Solution Stability by RP-HPLC

This is a general method and may require optimization for your specific equipment and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes) to separate the parent compound from potential impurities.

  • Flow Rate: 1.0 mL/min.[14]

  • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (a general starting point is 254 nm).

  • Procedure:

    • Inject a sample of the freshly prepared solution to obtain a t=0 chromatogram.

    • Store the solution under the desired test conditions (e.g., room temperature on the benchtop, 4°C in the dark).

    • At specified time intervals (e.g., 1, 4, 8, 24 hours), inject another sample.

    • Compare the peak area of the parent compound and observe the formation of any new peaks over time.

Visualizations

Potential Degradation Pathways

G cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Harsh Conditions (e.g., strong acid/base, high temp) parent This compound oxidized Oxidized Products (Colored Impurities) parent->oxidized O2, light deiodinated De-iodinated Product parent->deiodinated hv (light) photoproducts Other Photoproducts parent->photoproducts hv (light) ring_opened Pyrazole Ring-Opened Products parent->ring_opened H+/OH-, Δ

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Solution Instability

G start Instability Observed (e.g., color change, new HPLC peaks) check_light Is the solution protected from light? start->check_light protect_light Store in amber vials or wrap in foil. Work in low light. check_light->protect_light No check_air Is the solution exposed to air? check_light->check_air Yes protect_light->check_air use_inert Use deoxygenated solvents. Store under N2 or Ar. check_air->use_inert Yes check_temp Is the solution stored at room temp? check_air->check_temp No use_inert->check_temp store_cold Store at 2-8°C or -20°C. check_temp->store_cold Yes check_freshness Is the solution freshly prepared? check_temp->check_freshness No store_cold->check_freshness prepare_fresh Prepare fresh solution before each use. check_freshness->prepare_fresh No end Stable Solution check_freshness->end Yes prepare_fresh->end

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troubleshooting regioselectivity in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis

Introduction

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their pyrazole synthesis protocols. Pyrazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, making the control of their isomeric purity a critical aspect of synthetic campaigns.[1][2] This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate and resolve common regioselectivity issues.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a common problem?

A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another during a chemical reaction.[3] In pyrazole synthesis, particularly in the widely used Knorr synthesis, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two different regioisomeric pyrazoles.[3][4][5][6][7] This occurs because the substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the nucleophilic attack on one of the two different carbonyl groups of the dicarbonyl compound, often resulting in a mixture of products that can be challenging to separate.[3][8] Controlling which isomer is formed is a significant challenge for synthetic chemists.

Q2: My pyrazole synthesis is yielding a mixture of regioisomers. What are the key factors that influence the regiochemical outcome?

A2: The regioselectivity of pyrazole synthesis is a delicate interplay of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl starting material is a major determinant. Electron-withdrawing groups can activate an adjacent carbonyl group, making it a more favorable site for nucleophilic attack by the hydrazine.[3]

  • Steric Effects: The steric hindrance around the carbonyl groups of the diketone and on the substituted hydrazine can significantly influence the reaction pathway. A bulky substituent on either reactant will typically direct the hydrazine to attack the less sterically hindered carbonyl group.[3]

  • Reaction Conditions: This is often the most crucial and tunable factor. Parameters such as solvent, temperature, and the presence or absence of a catalyst can dramatically alter the regiochemical outcome.[3][9] For instance, acidic conditions can protonate one of the hydrazine's nitrogen atoms, changing its nucleophilicity and potentially reversing the selectivity observed under neutral or basic conditions.[3]

Q3: I have a mixture of pyrazole regioisomers. How can I reliably determine the ratio of the two products?

A3: Accurate determination of the isomeric ratio is essential for optimizing your reaction conditions. The most common and reliable methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for distinguishing between regioisomers.[1][10] The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will be distinct for each isomer. For unambiguous assignment, 2D NMR techniques such as NOESY can be employed to identify through-space interactions between specific protons, confirming their relative positions.[1]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for separating and quantifying isomeric mixtures. When coupled with a mass spectrometer (LC-MS or GC-MS), these techniques can also confirm the molecular weight of each isomer.

  • X-ray Crystallography: If one of the isomers can be crystallized, X-ray crystallography provides definitive structural proof.

Troubleshooting Guides

Issue 1: Poor or Unpredictable Regioselectivity in Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis and its variations are workhorse reactions but are often plagued by a lack of regioselectivity.[4][5][7]

Causality Analysis:

The root cause of poor regioselectivity lies in the comparable reactivity of the two carbonyl groups of the 1,3-dicarbonyl compound and the two nitrogen atoms of the substituted hydrazine. The initial condensation step, where the hydrazine attacks a carbonyl group, is often the regioselectivity-determining step.

Troubleshooting Workflow:

start Start: Poor Regioselectivity condition_check Analyze Reaction Conditions start->condition_check solvent Modify Solvent System condition_check->solvent Solvent Effects? temp Adjust Reaction Temperature condition_check->temp Temperature Effects? catalyst Introduce/Change Catalyst condition_check->catalyst Catalyst Effects? analysis Analyze Isomeric Ratio (NMR, HPLC) solvent->analysis temp->analysis catalyst->analysis substituent Analyze Substituent Effects diketone Modify Diketone Substituents substituent->diketone Electronic/Steric Effects on Diketone? hydrazine Modify Hydrazine Substituents substituent->hydrazine Electronic/Steric Effects on Hydrazine? protocol Implement Stepwise Protocol diketone->protocol hydrazine->protocol protocol->analysis analysis->substituent Ratio Unsatisfactory end End: Improved Regioselectivity analysis->end Desired Ratio Achieved

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Protocols:

Protocol 1: Solvent Optimization

The polarity and hydrogen-bonding ability of the solvent can significantly influence the transition states of the competing reaction pathways.

  • Step 1: Screen a range of solvents with varying polarities. Start with common solvents like ethanol, methanol, and acetic acid.

  • Step 2: Investigate the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[11][12] These solvents have been shown to dramatically increase regioselectivity in certain cases by selectively solvating and stabilizing one of the transition states.[11][12]

  • Step 3: For each solvent, run the reaction under identical conditions (temperature, concentration, stoichiometry) and analyze the product mixture by ¹H NMR or HPLC to determine the isomeric ratio.

Protocol 2: Catalyst Screening

The choice of catalyst can profoundly impact regioselectivity.

  • Step 1: If the reaction is run under neutral conditions, screen a series of acid catalysts (e.g., acetic acid, p-toluenesulfonic acid, trifluoroacetic acid) and base catalysts (e.g., piperidine, triethylamine).

  • Step 2: Explore the use of metal catalysts. For example, silver triflate (AgOTf) has been shown to catalyze the reaction of trifluoromethylated ynones with hydrazines to give 3-CF₃-pyrazoles with high regioselectivity.[13]

  • Step 3: Evaluate organocatalysts. Secondary amines have been used as "green promoters" for the [3+2] cycloaddition of carbonyl compounds and diazoacetates to generate pyrazoles with high regioselectivity.[14]

  • Step 4: After each reaction, carefully quench the catalyst and analyze the product mixture to determine the isomeric ratio.

Issue 2: Inconsistent Regioselectivity with Electronically Different Substituents

When the substituents on the 1,3-dicarbonyl compound have significantly different electronic properties (e.g., one electron-donating and one electron-withdrawing), the regioselectivity can be highly sensitive to subtle changes in reaction conditions.

Causality Analysis:

The electronic disparity between the substituents creates a large difference in the electrophilicity of the two carbonyl carbons. This should, in principle, lead to high regioselectivity. However, factors like tautomerization of the dicarbonyl compound and the relative nucleophilicity of the two hydrazine nitrogens can complicate the outcome.

Troubleshooting Workflow:

Caption: Workflow for inconsistent regioselectivity.

Detailed Protocols:

Protocol 3: Stepwise Reaction Protocol

Instead of a one-pot reaction, a stepwise approach can provide greater control over the regiochemical outcome.[1]

  • Step 1: In a first step, react the 1,3-dicarbonyl compound with a protecting group or activating group at one of the carbonyls to ensure that the hydrazine can only react at the desired position.

  • Step 2: Isolate the intermediate and then perform the cyclization reaction under optimized conditions to form the desired pyrazole regioisomer.

  • Step 3: Alternatively, pre-form the hydrazone by reacting the hydrazine with one of the carbonyls under mild conditions before inducing cyclization.

Protocol 4: Temperature Control

Lowering the reaction temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy.

  • Step 1: Set up the reaction at room temperature and monitor its progress.

  • Step 2: If the reaction is too slow, gradually increase the temperature in small increments (e.g., 10 °C) until a reasonable reaction rate is achieved.

  • Step 3: If a mixture of isomers is still obtained, try running the reaction at lower temperatures (e.g., 0 °C or -20 °C) for a longer period.

  • Step 4: Analyze the isomeric ratio at each temperature to determine the optimal conditions.

Data Summary Table

Reaction Condition 1,3-Diketone Substituents Hydrazine Solvent Catalyst Major Regioisomer Reference
ThermalAryl, CF₃PhenylhydrazineEthanolNone5-Aryl-3-CF₃[11]
ThermalAryl, CF₃PhenylhydrazineTFE/HFIPNone3-Aryl-5-CF₃[11][12]
Room TempAryl, AlkylArylhydrazineDMAcNone1-Aryl-3,5-disubstituted[13]
Room Tempβ-ketoesterHydrazineEthanolNano-ZnO5-hydroxy-3-methyl[13]
RefluxAcetylacetonePhenylhydrazineAcetic AcidAcetic Acid1-Phenyl-3,5-dimethyl[3]

Spectroscopic Analysis of Regioisomers

Accurate characterization is crucial for confirming the identity of your pyrazole regioisomers.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[15]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.

  • Data Analysis: Compare the chemical shifts of the pyrazole ring protons and carbons. The substituent pattern will cause distinct shifts for each isomer. For N-substituted pyrazoles, NOESY experiments can be used to confirm the proximity of the N-substituent to the C3 or C5 proton/substituent.[1]

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Use an ESI or APCI source to generate ions.

  • Data Analysis: Both regioisomers will have the same molecular weight. However, fragmentation patterns in MS/MS experiments may differ and can be used to distinguish between them.

References

  • Yoon, J.-Y., Lee, S.-g., & Shin, H. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657–674.
  • Ewha Womans University. (n.d.). Recent advances in the regioselective synthesis of Pyrazoles. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • Gutarra, M., et al. (2022).
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529.
  • El-Mekabaty, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.
  • Krasavin, M. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 4873.
  • Wang, L., et al. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Chemistry, 19(23), 7555–7560.
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 73(9), 3523-3529.
  • Butler, R. N., & Cunningham, D. (2012). Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. The Journal of Organic Chemistry, 77(13), 5813–5818.
  • Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.
  • Reddy, C. R., et al. (2013). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles.
  • Fustero, S., et al. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. Current Organic Synthesis, 6(2), 143-163.
  • Li, J., et al. (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
  • Piller, F. M., et al. (2008). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 10(19), 4363–4366.
  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4637.
  • ResearchGate. (2022). Regioselectivity and proposed mechanism for the cyclization reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Katritzky, A. R., et al. (1998). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 63(26), 9979-9981.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Paal–Knorr pyrrole synthesis. Retrieved from [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Production of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this versatile pyrazole derivative. This compound and its analogs are significant scaffolds in medicinal chemistry, serving as key building blocks for a wide range of biologically active compounds.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and efficient scale-up of your synthesis.

I. Synthesis and Reaction Mechanism

The synthesis of this compound typically proceeds via the cyclocondensation of a β-ketonitrile with phenylhydrazine. A common precursor is a chalcone derivative, which can be synthesized via a Claisen-Schmidt condensation.[2][3][4][5][6]

Diagram: Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Formation A 4-Iodoacetophenone C Chalcone Intermediate A->C Base (e.g., KOH) B Aromatic Aldehyde B->C E This compound C->E Base or Acid Catalyst D Phenylhydrazine D->E F Malononitrile F->E Troubleshooting Logic Start Scale-up Issue Identified Yield Low Yield? Start->Yield Purity Purity Issues? Yield->Purity No CheckCompletion Check Reaction Completion (TLC/HPLC) Yield->CheckCompletion Yes Isolation Isolation Difficulties? Purity->Isolation No CheckRegioisomers Identify Regioisomers (NMR/MS) Purity->CheckRegioisomers Yes OptimizeCrystallization Screen Recrystallization Solvents Isolation->OptimizeCrystallization Yes Success Problem Resolved Isolation->Success No OptimizeTemp Optimize Temperature Profile CheckCompletion->OptimizeTemp ImproveMixing Improve Reactor Agitation OptimizeTemp->ImproveMixing ImproveMixing->Purity OptimizeConditions Optimize Solvent/Catalyst for Selectivity CheckRegioisomers->OptimizeConditions OptimizeConditions->Isolation AcidSalt Consider Acid Addition Salt Formation OptimizeCrystallization->AcidSalt Chromatography Employ Column Chromatography AcidSalt->Chromatography Chromatography->Success

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Technical Support Center: Deiodination in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the unwanted cleavage of carbon-iodine bonds (deiodination) during subsequent reaction steps. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, providing you with self-validating protocols to enhance the success of your synthetic campaigns.

Troubleshooting Guide: Unwanted Deiodination

This section addresses specific issues encountered during experiments, presented in a problem-and-solution format.

Problem 1: My aryl iodide starting material is consumed, but the major product is the deiodinated arene, not the desired coupled product.

This is a common issue, particularly in transition metal-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. The deiodinated side product arises from a competing reaction pathway that intercepts a key intermediate in the catalytic cycle.

Root Cause Analysis & Immediate Solutions

The primary suspect is often the reaction conditions, which may favor proto-deiodination (replacement of iodine with hydrogen) or other reductive pathways over the desired cross-coupling. The general mechanism involves the oxidative addition of your aryl iodide to the low-valent metal catalyst (e.g., Pd(0)). The resulting Ar-Pd(II)-I intermediate is at a crucial branch point. Instead of proceeding through transmetalation and reductive elimination to form the product, it can be diverted by various means.

Workflow for Troubleshooting Deiodination in a Cross-Coupling Reaction

G start Deiodination Observed in Cross-Coupling check_light Step 1: Protect Reaction from Light start->check_light Initial Check check_reagents Step 2: Verify Reagent Purity & Stoichiometry check_light->check_reagents optimize_base Step 3: Screen Bases check_reagents->optimize_base Systematic Optimization optimize_ligand Step 4: Screen Ligands optimize_base->optimize_ligand optimize_temp Step 5: Lower Temperature optimize_ligand->optimize_temp optimize_solvent Step 6: Screen Solvents optimize_temp->optimize_solvent success Deiodination Minimized optimize_solvent->success If Successful fail Persistent Issue: Consider Alternative Strategy optimize_solvent->fail If Unsuccessful G pd0 Pd(0)L₂ ar_pdi Ar-Pd(II)L₂-I pd0->ar_pdi Oxidative Addition (+ Ar-I) product Ar-Nu (Product) center ar_pdi->center ar_pd_nu Ar-Pd(II)L₂-Nu ar_pd_nu->pd0 Reductive Elimination ar_pd_nu->product deiodinated Ar-H (Side Product) center->ar_pd_nu Transmetalation (+ M-Nu) center->deiodinated Proto-deiodination (+ H⁺ source)

Technical Support Center: Purification of 3-Aryl-1H-Pyrazol-5-Amines by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 3-aryl-1H-pyrazol-5-amines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The unique structure of this scaffold, containing a basic amino group, an acidic pyrazole N-H, and a variable aryl moiety, presents specific purification challenges that require a nuanced approach. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you achieve optimal purity and yield.

Section 1: Initial Strategy & Method Development

This section addresses the critical first decisions you'll make when developing a purification method. The right starting point is essential for an efficient workflow.

Q1: Should I use normal-phase or reverse-phase chromatography for my 3-aryl-1H-pyrazol-5-amine?

The choice between normal-phase (e.g., silica gel) and reverse-phase (e.g., C18) chromatography primarily depends on the solubility and overall polarity of your crude compound.

  • Normal-Phase Chromatography (NPC) is the traditional and often quickest method for many organic compounds. It is generally preferred if your crude material dissolves well in moderately polar to non-polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or mixtures of hexane/EtOAc.

  • Reverse-Phase Chromatography (RPC) is the better choice for more polar compounds that have poor solubility in typical NPC solvents but are soluble in polar solvents like water, methanol (MeOH), acetonitrile (ACN), or DMSO.[1][2] RPC separates compounds based on hydrophobicity.[2]

A simple workflow can guide your decision:

G cluster_0 start Crude 3-aryl-1H-pyrazol-5-amine sol_check Test Solubility: Is it soluble in DCM or EtOAc? start->sol_check npc_path Pursue Normal-Phase (Silica Gel) sol_check->npc_path  Yes   rpc_path Pursue Reverse-Phase (C18) sol_check->rpc_path  No (Soluble in MeOH, ACN, H2O)

Caption: Initial decision tree for chromatography mode selection.

Q2: I'm starting with normal-phase on silica. What's a good mobile phase to begin with for TLC analysis?

For 3-aryl-1H-pyrazol-5-amines, a gradient of ethyl acetate in hexanes is the universal starting point. The polarity can be tuned based on the substituents on the aryl ring.

  • For non-polar aryl groups (e.g., phenyl, tolyl, halophenyl): Start with 20-30% EtOAc in Hexanes.

  • For polar aryl groups (e.g., methoxyphenyl, nitrophenyl): Start with 40-60% EtOAc in Hexanes.

If your compound shows low mobility even in 100% EtOAc, you can switch to a more polar solvent system like dichloromethane (DCM) and methanol (MeOH).[3] A starting point of 2-5% MeOH in DCM is often effective.

Section 2: Troubleshooting Common Purification Problems

This is the core of our guide, addressing the specific issues that frequently arise when purifying this class of compounds.

Category A: Peak Tailing & Streaking

Q3: My spots are streaking badly on the TLC plate, and my peaks are tailing on the flash column. What's happening and how do I fix it?

This is the most common problem encountered with 3-aryl-1H-pyrazol-5-amines in normal-phase chromatography.

The Cause: The issue stems from a strong acid-base interaction between the basic 5-amino group of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[4] This strong, non-ideal interaction causes a portion of the molecules to "stick" to the stationary phase, resulting in a continuous elution that manifests as a streak or a tailing peak.[5] This can lead to poor separation, cross-contamination of fractions, and reduced yield.

The Solution: Use a Basic Modifier. The most effective solution is to add a small amount of a competing base to your mobile phase. This base neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.

ModifierTypical ConcentrationUse Case & Comments
Triethylamine (TEA) 0.1 - 1.0% (v/v)The most common and effective choice. It's volatile, making it easy to remove from product fractions under vacuum. Start with 0.5%.
Ammonium Hydroxide 0.1 - 1.0% (v/v)A good alternative to TEA. Use the concentrated aqueous solution (28-30%). The water content can slightly alter chromatography.
Pyridine 0.1 - 0.5% (v/v)Effective, but less common due to its odor and higher boiling point, making it harder to remove.

Workflow: Eliminating Peak Tailing

This workflow outlines the logical steps to diagnose and solve peak tailing issues.

G cluster_1 start_tlc Run TLC in Hex/EtOAc or DCM/MeOH tailing_check Observe Tailing / Streaking? start_tlc->tailing_check add_tea Add 0.5% TEA to Mobile Phase tailing_check->add_tea  Yes   scale_up Proceed to Flash Chromatography tailing_check->scale_up  No   rerun_tlc Re-run TLC with Modifier add_tea->rerun_tlc shape_check Good Spot Shape (Rf ≈ 0.3)? rerun_tlc->shape_check shape_check->scale_up  Yes   adjust_solvent Adjust Solvent Polarity shape_check->adjust_solvent  No   adjust_solvent->rerun_tlc

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Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Purity of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthetic compound is paramount. This guide provides an in-depth, technical comparison of analytical methodologies for confirming the purity of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine, a substituted aminopyrazole with potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors. We will delve into the "why" behind experimental choices, ensuring a self-validating system of protocols. This guide will also compare the purity assessment of the target compound with analogous kinase inhibitors, providing a broader context for its evaluation.

The Importance of Orthogonal Purity Assessment

In the synthesis of complex organic molecules like this compound, a single analytical technique is rarely sufficient to unequivocally confirm purity. Different methods probe distinct physicochemical properties of a molecule. Therefore, employing a suite of orthogonal techniques—those that measure purity based on different principles—provides a more complete and trustworthy purity profile. For our target compound, a combination of chromatography (HPLC), spectroscopy (NMR), and mass spectrometry (MS) is essential.

Synthesis and Potential Impurities

The most common synthetic route to 3-aryl-1-phenyl-1H-pyrazol-5-amines involves the condensation of a β-ketonitrile with a hydrazine.[1] In the case of our target molecule, this would likely involve the reaction of a 4-iodobenzoylacetonitrile derivative with phenylhydrazine. Subsequent iodination, potentially using an electrophilic iodine source like N-iodosuccinimide (NIS), could also be a key step.[2][3][4][5][6][7]

Understanding the synthetic pathway is critical for anticipating potential impurities, which may include:

  • Regioisomers: The reaction between an unsymmetrical β-dicarbonyl compound and a substituted hydrazine can lead to the formation of regioisomers.[8] For example, the regioisomer 5-(4-iodophenyl)-1-phenyl-1H-pyrazol-3-amine could be a potential impurity.

  • Unreacted Starting Materials: Incomplete reactions can leave residual amounts of the β-ketonitrile and phenylhydrazine.

  • By-products of Iodination: The use of NIS can sometimes lead to the formation of di-iodinated or other halogenated by-products, depending on the reaction conditions.

  • Solvent Residues: Residual solvents from the reaction and purification steps are common impurities.

The following analytical techniques are chosen for their ability to detect and quantify these and other potential impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the cornerstone of purity analysis for non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate due to the molecule's relatively non-polar nature.

Comparative HPLC Purity Analysis
CompoundPurity (%)Retention Time (min)Method Highlights
This compound (Hypothetical) >98~7.5C18 column, water/acetonitrile gradient
Uprosertib (GSK2141795) ≥99VariesATP-competitive Akt inhibitor
AT7867 High PurityVariesAKT/P70 inhibitor
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole Not specified17.776C18 column, gradient elution

This table includes hypothetical data for the target compound and data for known kinase inhibitors to provide a comparative context.

Experimental Protocol: RP-HPLC Method for Purity Determination

This protocol is a robust starting point for the analysis of this compound and can be adapted as needed.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improving peak shape)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid (v/v)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm (or scan for optimal wavelength with DAD)

    • Gradient elution:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 50% B

      • 26-30 min: 50% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the stationary phase is well-suited for retaining and separating aromatic and heterocyclic compounds.

  • Gradient Elution: A gradient from a weaker mobile phase (more water) to a stronger mobile phase (more acetonitrile) is used to ensure the elution of both polar and non-polar impurities with good peak shape in a reasonable time.

  • Formic Acid: The addition of a small amount of acid to the mobile phase can protonate the amine group, leading to sharper, more symmetrical peaks.

  • UV Detection at 254 nm: The aromatic rings in the molecule are expected to have strong absorbance at this wavelength. A DAD allows for the acquisition of the full UV spectrum of each peak, which can help in peak identification and co-elution assessment.

Caption: Workflow for HPLC Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidaion

NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their chemical environment. For purity assessment, ¹H NMR is particularly useful for detecting and quantifying proton-containing impurities. ¹³C NMR provides information about the carbon skeleton and can help identify isomeric impurities.

Interpreting the NMR Spectra

Expected ¹H NMR Signals:

  • Aromatic Protons: Signals in the aromatic region (typically 7-8 ppm) corresponding to the protons on the phenyl and iodophenyl rings. The protons on the iodophenyl ring will show a characteristic AA'BB' splitting pattern.

  • Pyrazole Proton: A singlet for the proton on the pyrazole ring.

  • Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can be concentration and solvent dependent.

Expected ¹³C NMR Signals:

  • Signals for each unique carbon atom in the molecule. The carbon attached to the iodine atom will have a characteristic chemical shift.

Example Data from a Related Compound (3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine):

  • ¹H NMR: Signals corresponding to the methyl group, aromatic protons, and amine protons would be expected.

  • ¹³C NMR: Signals for the methyl carbon and all aromatic and pyrazole carbons.

Experimental Protocol: NMR for Purity and Structural Confirmation

Instrumentation:

  • NMR spectrometer (300 MHz or higher for better resolution)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal standard (e.g., tetramethylsilane - TMS)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • For more detailed structural analysis, 2D NMR experiments like COSY and HSQC can be performed.

  • Data Analysis:

    • Integrate the signals in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in each environment.

    • Compare the observed chemical shifts with those predicted for the structure or with data from similar compounds.

    • Look for any unexpected signals that might indicate the presence of impurities. The relative integration of these signals can be used for semi-quantitative analysis of proton-containing impurities.

Causality Behind Experimental Choices:

  • Deuterated Solvents: These solvents are used to avoid large solvent signals that would obscure the signals from the analyte. DMSO-d₆ is a good choice for this compound due to its ability to dissolve a wide range of organic molecules and its tendency to sharpen NH signals.

  • High-Field NMR: Higher magnetic field strengths provide better signal dispersion, which is crucial for resolving overlapping signals in complex aromatic regions.

Caption: Workflow for NMR Purity and Structural Analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). It is also highly sensitive for detecting trace impurities.

Expected Mass Spectrum

For this compound (C₁₅H₁₂IN₃), the expected monoisotopic mass is approximately 361.01 g/mol . In an ESI-MS experiment, the protonated molecule [M+H]⁺ would be observed at m/z 362.01.

Fragmentation Pattern:

While a detailed fragmentation pattern would require experimental data, some likely fragmentation pathways for a related compound, 3-phenyl-1H-pyrazol-5-amine, include the loss of a nitrogen molecule from the pyrazole ring and the formation of a phenyl cation. For our target compound, cleavage of the C-I bond is also a possible fragmentation pathway.

Experimental Protocol: LC-MS for Purity Confirmation

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source and a mass analyzer (e.g., quadrupole or time-of-flight).

Procedure:

  • LC Separation: Use the same or a similar HPLC method as described above to separate the components of the sample before they enter the mass spectrometer.

  • MS Detection:

    • Operate the ESI source in positive ion mode.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

    • If available, perform HRMS to confirm the elemental composition of the main peak.

  • Data Analysis:

    • Identify the [M+H]⁺ ion for the main component.

    • Examine the mass spectrum for ions corresponding to potential impurities. The high sensitivity of MS can reveal impurities not detected by UV in the HPLC analysis.

Causality Behind Experimental Choices:

  • ESI Source: ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing fragmentation in the source and providing a clear molecular ion peak.

  • Positive Ion Mode: The amine group in the molecule is basic and readily protonated, making positive ion mode the preferred choice for detection.

Caption: Workflow for LC-MS Purity Confirmation.

Conclusion: A Multi-faceted Approach to Purity Confirmation

Confirming the purity of a novel compound like this compound requires a diligent and multi-faceted analytical approach. By combining the separative power of HPLC, the structural elucidation capabilities of NMR, and the molecular weight confirmation of MS, researchers can build a comprehensive and reliable purity profile. This guide has provided the theoretical underpinnings and practical protocols to empower scientists in their pursuit of high-quality, well-characterized molecules for drug discovery and development. The comparison with known kinase inhibitors highlights the stringent purity requirements in this field and provides a benchmark for the evaluation of new chemical entities.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry. [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. ACS Catalysis. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Arkivoc. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]

  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds. ResearchGate. [Link]

  • 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine. PubChem. [Link]

  • Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E. [Link]

Sources

A Researcher's Guide to the Validation of a Kinase Inhibition Assay Using a Reference Compound

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate a kinase inhibition assay. We will delve into the experimental design, execution, and data interpretation, emphasizing the critical role of a well-characterized reference compound. This process ensures the reliability, reproducibility, and accuracy of your screening data, forming a solid foundation for any drug discovery program.[1][2][3][4]

Introduction: The Central Role of Kinases and the Imperative for Robust Assays

Protein kinases are a large family of enzymes that play a pivotal role in cell signaling by catalyzing the phosphorylation of specific substrates.[5][6] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them one of the most important classes of drug targets.[5][6] A kinase inhibition assay is a fundamental tool used to identify and characterize compounds that can modulate the activity of a specific kinase.[7]

The path from a hit in a high-throughput screen (HTS) to a clinical candidate is long and arduous. The validity of the initial screening data is therefore paramount.[2][3] A poorly validated assay can lead to a high rate of false positives or false negatives, wasting significant time and resources.[3][4] This guide will walk you through a systematic approach to validate your kinase assay, using a reference compound as a cornerstone for establishing assay performance and reliability.[1][8]

The Principle of the Kinase Inhibition Assay: A Generalized Workflow

While numerous kinase assay technologies exist (e.g., ADP-Glo™, HTRF®, AlphaScreen®), they share a common fundamental principle: to measure the enzymatic activity of a kinase in the presence of a test compound.[9][10][11] The general workflow can be visualized as follows:

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagents Prepare Reagents (Kinase, Substrate, ATP, Buffers) dispense Dispense Reagents & Compounds into Assay Plate reagents->dispense compound Prepare Compound Dilution Series (Test & Reference Compounds) compound->dispense incubate_reaction Incubate to Allow Kinase Reaction dispense->incubate_reaction stop_reaction Stop Reaction (if necessary) incubate_reaction->stop_reaction detect Add Detection Reagents stop_reaction->detect incubate_detection Incubate for Signal Development detect->incubate_detection read Read Plate (e.g., Luminescence, Fluorescence) incubate_detection->read calculate Calculate % Inhibition read->calculate plot Plot Dose-Response Curve calculate->plot determine Determine IC50 plot->determine

Figure 1. A generalized workflow for a typical in vitro kinase inhibition assay.

The choice of assay technology depends on several factors, including the specific kinase, the availability of reagents, throughput requirements, and instrumentation.[9][10] It is crucial to understand the mechanism of your chosen assay to anticipate potential sources of interference.[12]

The Reference Compound: Your Anchor for Assay Validation

A reference compound is a well-characterized inhibitor with a known mechanism of action and a reproducible potency (IC50) against the target kinase.[8][13] It serves as an indispensable tool for:

  • Establishing a baseline for assay performance: It confirms that the assay can detect and quantify inhibition accurately.[8][14]

  • Monitoring day-to-day assay variability: Consistent IC50 values for the reference compound indicate a stable and reproducible assay.[1]

  • Troubleshooting assay problems: Deviations in the reference compound's IC50 can signal issues with reagents, instrumentation, or protocol execution.

  • Comparing data across different experiments or laboratories: The reference compound acts as a standard for data normalization and comparison.[15]

Choosing an appropriate reference compound is critical. Ideal characteristics include:

  • High Potency and Selectivity: A potent inhibitor provides a wide dynamic range for the dose-response curve.

  • Well-Defined Mechanism of Action: Understanding how the inhibitor interacts with the kinase (e.g., ATP-competitive, allosteric) aids in data interpretation.[7][10]

  • Commercially Available and High Purity: Ensures consistency and accessibility.[13]

  • Good Solubility and Chemical Stability: Minimizes experimental artifacts.

For this guide, we will use Staurosporine as a reference compound. Staurosporine is a potent, ATP-competitive, and broadly selective protein kinase inhibitor, making it a common choice for assay development and validation.[16][17][18]

Step-by-Step Assay Validation Protocol

This section details the key experiments required to validate a kinase inhibition assay. We will use a hypothetical luminescent ADP-detection assay as our example.

Reagent Preparation and Optimization

Before initiating the validation experiments, ensure all reagents are prepared according to the manufacturer's instructions and have undergone quality control. Key optimization steps include:

  • Kinase Titration: Determine the optimal kinase concentration that yields a robust signal-to-background ratio.

  • ATP Titration: Determine the Michaelis-Menten constant (Km) for ATP. For ATP-competitive inhibitors, running the assay at the ATP Km will provide a more accurate reflection of the inhibitor's binding affinity (Ki).[19][20][21]

  • Substrate Titration: Determine the optimal substrate concentration.[22]

Experimental Workflow for Validation

The following experiments should be performed to thoroughly validate the assay.[23]

G cluster_validation Assay Validation Workflow z_prime 1. Z'-Factor Determination (Assay Window & Robustness) ic50_ref 2. Reference Compound IC50 Determination (Accuracy & Precision) z_prime->ic50_ref dmso_tolerance 3. DMSO Tolerance (Solvent Effect) ic50_ref->dmso_tolerance reproducibility 4. Inter-Assay Reproducibility (Day-to-Day Variability) dmso_tolerance->reproducibility

Sources

A Comparative Analysis of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine and Established p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative overview of the potential inhibitory activity of the novel compound 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine against the well-characterized p38 mitogen-activated protein kinase (MAPK) inhibitors, SB203580 and BIRB 796 (Doramapimod). This document is intended for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: The p38 MAPK Signaling Pathway as a Therapeutic Target

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in cellular responses to a wide range of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2] The p38 MAPK signaling cascade is implicated in the pathophysiology of numerous diseases, most notably chronic inflammatory conditions and cancer.[3][4] Consequently, the development of potent and selective p38 MAPK inhibitors has been a significant focus of therapeutic research.[5][6]

The compound this compound, a pyrazole derivative, belongs to a class of heterocyclic compounds known for their diverse biological activities, including kinase inhibition.[7][8] While the specific biological targets of this novel compound are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests its potential as a modulator of key signaling pathways. This guide will explore its hypothetical inhibitory activity in comparison to two well-established p38 MAPK inhibitors: SB203580 and BIRB 796.

Profile of Known p38 MAPK Inhibitors

A multitude of p38 MAPK inhibitors have been developed, with several advancing to clinical trials.[3][9][10] For the purpose of this comparative guide, we will focus on two extensively studied compounds, SB203580 and BIRB 796, which represent different classes of p38 MAPK inhibitors.

SB203580: A Pyridinyl Imidazole Inhibitor

SB203580 is a first-generation, ATP-competitive inhibitor of p38α and p38β isoforms.[11][12] It exerts its inhibitory effect by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[11][13] While widely used as a research tool, its clinical development has been hampered by off-target effects and a bidirectional impact on nitric oxide production at different concentrations.[14][15]

BIRB 796 (Doramapimod): A Diaryl Urea Allosteric Inhibitor

BIRB 796 is a highly potent and selective pan-p38 inhibitor, targeting all four isoforms (α, β, γ, and δ).[16][17] Unlike SB203580, BIRB 796 is an allosteric inhibitor that binds to a site distinct from the ATP-binding pocket, inducing a conformational change that locks the kinase in an inactive state.[18][19][20] This unique mechanism of action contributes to its high affinity and slow dissociation rate.[16] BIRB 796 has demonstrated anti-inflammatory properties in various preclinical and clinical settings.[18][21]

Experimental Protocol: Comparative In Vitro Kinase Inhibition Assay

To quantitatively assess and compare the inhibitory potency of this compound, SB203580, and BIRB 796 against p38 MAPK, a LanthaScreen™ Eu Kinase Binding Assay is a robust and widely accepted method.[22][23] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescent tracer from the kinase active site by a test compound.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_read Incubation and Data Acquisition Compound_Prep Prepare serial dilutions of this compound, SB203580, and BIRB 796 Add_Compound Add 4 µL of 4X test compound or control to wells Compound_Prep->Add_Compound Kinase_Prep Prepare 2X p38 MAPK/Eu-antibody solution Add_Kinase Add 8 µL of 2X kinase/antibody mixture Kinase_Prep->Add_Kinase Tracer_Prep Prepare 4X fluorescent tracer solution Add_Tracer Add 4 µL of 4X tracer Tracer_Prep->Add_Tracer Incubate Incubate at room temperature for 1 hour Add_Tracer->Incubate Read_Plate Read TR-FRET signal on a compatible plate reader Incubate->Read_Plate

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound, SB203580, and BIRB 796 in 100% DMSO.

    • Perform serial dilutions in 1X Kinase Buffer A to create a range of concentrations for IC50 determination.

  • Reagent Preparation:

    • Prepare a 2X solution of the p38 MAPK isoform of interest and a europium-labeled anti-tag antibody in 1X Kinase Buffer A.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.

  • Assay Procedure:

    • Add 4 µL of the serially diluted compounds or DMSO control to the wells of a 384-well plate.

    • Add 8 µL of the 2X kinase/antibody mixture to each well.

    • Add 4 µL of the 4X tracer solution to each well.

    • Mix the plate gently and incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Comparative Inhibitory Activity

The following table presents hypothetical IC50 values for this compound and the known inhibitors against different p38 MAPK isoforms, as would be determined by the aforementioned assay.

Compoundp38α (nM)p38β (nM)p38γ (nM)p38δ (nM)
This compound85150>1000>1000
SB20358050500>10000>10000
BIRB 7963865200520

These are hypothetical data for illustrative purposes.

p38 MAPK Signaling Pathway and Points of Inhibition

The diagram below illustrates the p38 MAPK signaling cascade and the proposed points of action for the compared inhibitors.

G cluster_pathway p38 MAPK Signaling Pathway cluster_inhibitors Inhibitors Stimuli Stress Stimuli / Cytokines MAP3K MAP3K (e.g., TAK1, MEKK3) Stimuli->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK MKK->p38 Substrates Downstream Substrates (e.g., ATF2, MAPKAPK2) p38->Substrates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response IPP This compound IPP->p38 Inhibition SB SB203580 SB->p38 Inhibition BIRB BIRB 796 BIRB->p38 Inhibition

Sources

A Comparative Guide to the Biological Activity of 3-(4-Iodophenyl) vs. 3-(4-Bromophenyl) Pyrazole Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. The strategic substitution on the pyrazole ring and its appended phenyl groups can dramatically influence the pharmacological profile of the resulting molecules. This guide provides an in-depth technical comparison of the biological activities of two closely related classes of compounds: 3-(4-iodophenyl)pyrazole amines and 3-(4-bromophenyl)pyrazole amines. By examining the available experimental data, we aim to elucidate the subtle yet significant impact of substituting an iodine atom versus a bromine atom at the para-position of the 3-phenyl ring on the biological efficacy of these pyrazole amines.

The Significance of Halogen Substitution in Pyrazole Bioactivity

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties. The choice of halogen—fluorine, chlorine, bromine, or iodine—can influence a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target. In the context of phenylpyrazole derivatives, the nature and position of the halogen on the phenyl ring are critical determinants of their biological activity. Structure-activity relationship (SAR) studies have consistently shown that halogen substitution can enhance the anticancer, antimicrobial, and enzyme inhibitory properties of these compounds.[1]

Head-to-Head Comparison: Anticancer and Antimicrobial Potential

Anticancer Activity

The antiproliferative effects of halogenated phenylpyrazole derivatives have been a significant area of investigation. The introduction of a halogen at the para-position of the phenyl ring has been shown to be a favorable modification for enhancing anticancer activity.

3-(4-Bromophenyl)pyrazole Amines and Derivatives:

Several studies have highlighted the potent anticancer activity of pyrazole derivatives bearing a 4-bromophenyl group. For instance, a series of tri-substituted pyrazole derivatives, including one with a 3-(4-bromophenyl) moiety, demonstrated significant cytotoxicity against various human cancer cell lines.[2] In another study, a pyrazole derivative substituted with a 4-bromophenyl group at the pyrazole ring was identified as the most active compound against human lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with IC50 values of 8.0 µM, 9.8 µM, and 5.8 µM, respectively.[3] These findings underscore the positive contribution of the 4-bromophenyl substituent to the anticancer potential of the pyrazole scaffold.

3-(4-Iodophenyl)pyrazole Amines and Derivatives:

Data on the anticancer activity of 3-(4-iodophenyl)pyrazole amines is less prevalent in the readily available literature. However, the general principles of halogen substitution in drug design suggest that the iodo-substituent, with its larger size, greater polarizability, and potential for halogen bonding, could offer distinct advantages in terms of target engagement.

Comparative Insights from a Broader Perspective:

A study on the inhibition of human liver alcohol dehydrogenase by 4-substituted pyrazoles provides a direct comparison of the inhibitory potency of iodo- and bromo-substituents. In this study, 4-iodopyrazole was found to be a more potent inhibitor (Ki = 0.12 µM) than 4-bromopyrazole (Ki = 0.29 µM).[4] While this is a different biological target, it demonstrates that an iodine atom can confer superior biological activity over a bromine atom in a pyrazole-based scaffold. This suggests that 3-(4-iodophenyl)pyrazole amines could potentially exhibit more potent anticancer activity compared to their bromo-counterparts, a hypothesis that warrants direct experimental validation.

Compound ClassCancer Cell LineIC50 (µM)Reference
3-(4-Bromophenyl)pyrazole Derivative A549 (Lung)8.0[3]
HeLa (Cervical)9.8[3]
MCF-7 (Breast)5.8[3]
4-Bromophenyl Thiazol-2-amine Derivative MCF-7 (Breast)>10.5 (for most active)[5]
3-(Halophenyl)-1-phenyl-1H-pyrazole HeLa, MCF-7, PC-3Activity Reported[6]

Table 1: Representative Anticancer Activities of Bromophenyl-Substituted Pyrazole and Related Derivatives.

Antimicrobial Activity

Halogenated pyrazoles have also emerged as promising antimicrobial agents. The presence of a halogen on the phenyl ring can enhance the compound's ability to penetrate microbial cell membranes and interact with essential enzymes or cellular components.

3-(4-Bromophenyl)pyrazole Amines and Derivatives:

Studies have shown that pyrazole derivatives containing a 4-bromophenyl group exhibit significant antibacterial and antifungal activity. For example, a series of N-(trifluoromethyl)phenyl substituted pyrazoles, where bromo and trifluoromethyl substitutions gave the most potent compound, inhibited the growth of several Staphylococcus aureus strains with a Minimum Inhibitory Concentration (MIC) value of 0.78 µg/mL.[7] Another study on substituted pyrazoles revealed that compounds with chloro and bromo substituents displayed increased antimicrobial activity due to their lipophilic properties.[8]

3-(4-Iodophenyl)pyrazole Amines and Derivatives:

Similar to the anticancer data, specific antimicrobial data for 3-(4-iodophenyl)pyrazole amines is sparse. However, the principles of antimicrobial drug design suggest that the unique properties of the iodine atom could lead to potent antimicrobial agents.

Comparative Structure-Activity Relationship (SAR) Insights:

SAR studies on antimicrobial thiazoles clubbed with pyrazoles have indicated that the nature of the substituents on the phenyl ring is crucial for activity.[6] The lipophilicity and electronic effects of the halogen atom play a significant role in the overall antimicrobial potency. The trend of activity observed in one study was Cl, Br > H > OMe > NO2, highlighting the positive impact of halogens.[8] This suggests that both bromo and iodo substituents are likely to confer good antimicrobial activity, with the potential for the iodo-group to offer advantages in specific microbial targets due to its distinct physicochemical properties.

Compound ClassMicroorganismMIC (µg/mL)Reference
Bromo & Trifluoromethyl Substituted Pyrazole Staphylococcus aureus0.78[7]
Bromo & Trifluoromethyl Substituted Pyrazole Enterococcus faecium0.78[7]
Chloro/Bromo Substituted Pyrazoles Staphylococcus aureusPotent Activity Reported[8]
Chloro/Bromo Substituted Pyrazoles Candida albicansPotent Activity Reported[8]

Table 2: Representative Antimicrobial Activities of Bromophenyl-Substituted Pyrazole Derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the biological activity data, detailed experimental protocols are essential. The following are standard methodologies for assessing the anticancer and antimicrobial activities of pyrazole derivatives.

Synthesis of 3-(4-Halophenyl)pyrazole Amines

The synthesis of 3-(4-halophenyl)pyrazole amines typically involves a multi-step process. A general synthetic route is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Claisen Condensation cluster_reaction2 Cyclization cluster_reaction3 Further Functionalization (Example) 4-haloacetophenone 4-Iodo/Bromo-acetophenone diketone 1-(4-halophenyl)-butane-1,3-dione 4-haloacetophenone->diketone NaOEt, EtOH diethyl_oxalate Diethyl oxalate diethyl_oxalate->diketone pyrazole 3-(4-halophenyl)-5-methyl-1H-pyrazole diketone->pyrazole Hydrazine hydrate, EtOH, reflux hydrazine Hydrazine hydrate hydrazine->pyrazole final_product 3-(4-halophenyl)pyrazole amine derivative pyrazole->final_product Various methods amination Amination Reagents amination->final_product

General synthetic workflow for 3-(4-halophenyl)pyrazole amines.

Causality Behind Experimental Choices: The Claisen condensation is a reliable method for forming the 1,3-dicarbonyl intermediate. The subsequent cyclization with hydrazine hydrate is a classic and efficient way to construct the pyrazole ring. The choice of further functionalization steps would depend on the desired final amine derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plates Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat cells with pyrazole derivatives (various concentrations) Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Formazan_Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis

Workflow of the MTT assay for cytotoxicity screening.

Self-Validating System: The inclusion of a vehicle control (cells treated with the solvent used to dissolve the compounds, typically DMSO) and a positive control (a known anticancer drug) is crucial for validating the assay results. The final concentration of DMSO should be kept low (e.g., <0.5%) to avoid solvent-induced cytotoxicity.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow Serial_Dilution Prepare serial dilutions of pyrazole derivatives in broth Inoculation Inoculate wells with a standardized microbial suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (microbial growth) Incubation->Visual_Inspection MIC_Determination Determine the lowest concentration with no visible growth (MIC) Visual_Inspection->MIC_Determination

Workflow of the broth microdilution method for MIC determination.

Self-Validating System: A growth control well (broth and inoculum without the test compound) and a sterility control well (broth only) must be included on each microtiter plate to ensure the viability of the microorganism and the sterility of the medium, respectively.

Conclusion and Future Directions

The available evidence suggests that both 3-(4-iodophenyl) and 3-(4-bromophenyl) pyrazole amines are promising scaffolds for the development of novel therapeutic agents. The 4-bromophenyl group has been consistently associated with potent anticancer and antimicrobial activities in a variety of pyrazole-based compounds. While direct comparative data for the 3-(4-iodophenyl)pyrazole amines is limited, findings from related structures indicate that the iodo-substituent has the potential to confer superior or distinct biological activities.

The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond also makes 3-(4-iodophenyl)pyrazole amines attractive intermediates for further synthetic diversification through cross-coupling reactions.

Future research should focus on the direct, side-by-side comparison of the biological activities of 3-(4-iodophenyl) and 3-(4-bromophenyl) pyrazole amines against a panel of cancer cell lines and microbial strains. Such studies will provide a definitive understanding of the influence of these halogens on the therapeutic potential of this important class of heterocyclic compounds and guide the rational design of next-generation pyrazole-based drugs.

References

  • Desai, N. C., Bhatt, N., & Somani, H. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1690-1697. [Link]

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Sources

A Comparative Guide to the In Vitro Efficacy of Phenylpyrazole Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse range of biological targets.[1] This has led to the development of numerous pyrazole-containing compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Within the vast landscape of pyrazole derivatives, the 3-aryl-1-phenyl-1H-pyrazol-5-amine framework has emerged as a promising template for the design of novel anticancer agents. These compounds have been particularly noted for their potential to inhibit key signaling pathways implicated in tumorigenesis, such as the BRAF kinase pathway.[2]

This guide provides a comparative analysis of the in vitro efficacy of a series of 3-aryl-4-alkylpyrazol-5-amine analogs, building upon the foundational structure of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine. While direct comparative data on a series of iodophenyl analogs is limited in publicly available literature, this guide will utilize a closely related and well-documented series of 3-aryl-4-alkylpyrazol-5-amines to illustrate the principles of structure-activity relationship (SAR) and in vitro evaluation. We will delve into the experimental data supporting their cytotoxic effects, provide detailed protocols for key assays, and explore the underlying mechanism of action through the lens of kinase inhibition.

Comparative In Vitro Cytotoxicity

The in vitro cytotoxic activity of novel chemical entities is a critical first step in the drug discovery pipeline. The following table summarizes the comparative efficacy of a representative series of 3-aryl-4-alkylpyrazol-5-amine analogs against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher potency.

Table 1: In Vitro Cytotoxicity (IC50, µM) of 3-Aryl-4-alkylpyrazol-5-amine Analogs

Compound IDR (Substitution on 3-phenyl ring)R' (4-alkyl group)U-2 OS (Osteosarcoma)A549 (Lung Cancer)
5a 4-OCH3Ethyl1215
5b 4-ClEthyl2530
5c 4-FEthyl2228
5d 3,4-di-OCH3Ethyl1014
5e 3,4,5-tri-OCH3Ethyl811
5h 4-N(CH3)2Propyl0.91.2

Data synthesized from representative studies on pyrazole analogs.[3]

From this comparative data, a clear structure-activity relationship begins to emerge. The nature and position of substituents on the 3-phenyl ring, as well as the alkyl group at the 4-position of the pyrazole core, significantly influence the cytotoxic potency. For instance, the presence of multiple methoxy groups (compounds 5d and 5e ) appears to enhance activity compared to a single methoxy group (5a ) or halogen substituents (5b , 5c ). The most potent analog in this series, 5h , features a dimethylamino group at the 4-position of the phenyl ring and a propyl group at the 4-position of the pyrazole, highlighting the importance of these modifications for robust anticancer activity.[3]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the presented data, this section details the step-by-step protocols for the key in vitro assays utilized in the evaluation of these pyrazole analogs.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines (e.g., A549, U-2 OS) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Pyrazole Analogs treatment Add Compounds to Cells compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt Proceed to Assay formazan_formation Incubate (4h) for Formazan Formation add_mtt->formazan_formation solubilization Add Solubilization Buffer formazan_formation->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate Data Acquisition calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow for determining the IC50 values of pyrazole analogs.

BRAF Kinase Inhibition Assay

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases.[2] The BRAF kinase is a key target in several cancers, particularly melanoma.

Principle: An in vitro kinase assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, in this case, BRAF. This can be done by quantifying the phosphorylation of a substrate or by measuring the amount of ADP produced during the kinase reaction.[5][6] The ADP-Glo™ Kinase Assay is a luminescence-based method that measures ADP production.[6]

Protocol (ADP-Glo™ Assay):

  • Kinase Reaction: In a 96-well plate, combine the BRAF enzyme, its substrate (e.g., inactive MEK1), ATP, and the pyrazole analog at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour to allow for the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and a luciferase/luciferin mixture that generates a luminescent signal proportional to the amount of ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

BRAF/MAPK Signaling Pathway

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression Inhibitor Pyrazole Analog (e.g., 3-aryl-pyrazol-5-amine) Inhibitor->BRAF Inhibits

Caption: Inhibition of the BRAF/MAPK signaling pathway by pyrazole analogs.

Cell Cycle Analysis by Flow Cytometry

To understand the mechanism of cytotoxicity, it is crucial to determine how the compounds affect the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[7] The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells using flow cytometry, one can distinguish between cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Protocol:

  • Cell Treatment: Culture and treat cells with the pyrazole analogs at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.[9]

  • Staining: Centrifuge the fixed cells to remove the ethanol and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[7]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified.

Conclusion and Future Directions

The 3-aryl-1-phenyl-1H-pyrazol-5-amine scaffold and its analogs represent a promising class of compounds for the development of novel anticancer therapeutics. The comparative in vitro data clearly demonstrate that strategic modifications to this core structure can lead to highly potent cytotoxic agents. The experimental protocols detailed in this guide provide a robust framework for the evaluation of such compounds, ensuring data integrity and reproducibility.

Further investigations should focus on expanding the structure-activity relationship studies to include a wider range of substituents and explore their effects on a broader panel of cancer cell lines. In-depth mechanistic studies, such as profiling against a larger kinase panel and investigating the induction of apoptosis, will be crucial for elucidating the precise molecular targets and pathways modulated by these promising compounds. Ultimately, the insights gained from these in vitro studies will guide the selection of lead candidates for further preclinical and clinical development.

References

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  • Darzynkiewicz, Z., & Huang, X. (2004). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, 29(1), 7-3.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

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  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia pharmaceutica, 83(1), 27-39.
  • Lo, Y. C., Lin, S. C., Won, S. J., & Lin, J. G. (2014). Identification of BRAF inhibitors through in silico screening. PloS one, 9(5), e96756.
  • Ates-Alagoz, Z., Yildiz, I., & Yurttas, L. (2020).
  • El-Sayed, N. N. E. (2013). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. International Journal of Organic Chemistry, 3(1), 1-8.
  • Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2019). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 24(11), 2111.
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  • Ma, S., Ouyang, B., Wang, L., & Yao, L. (2020). Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Current computer-aided drug design, 16(5), 564–570.
  • Ma, S., Ouyang, B., Wang, L., & Yao, L. (2020). Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Current computer-aided drug design, 16(5), 564-570.
  • Liu, K., Lu, X., Zhang, H., Sun, J., & Zhu, H. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & medicinal chemistry, 15(22), 6893–6899.
  • Sun, J., Zhang, H., Liu, K., Lu, X., & Zhu, H. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European journal of medicinal chemistry, 43(11), 2347–2353.
  • Pinto, D. C., Santos, C. M., Silva, A. M., & Elguero, J. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-13.
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Sources

A Comparative Guide to Cross-Reactivity Profiling of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine: An Integrated Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic efficacy of a small molecule inhibitor is defined by both its potency against the intended target and its selectivity across the broader proteome. Unintended interactions, or off-target effects, can lead to toxicity or diminished efficacy, representing a primary cause of clinical trial failures. This guide presents a comprehensive, multi-platform strategy for characterizing the cross-reactivity profile of a novel investigational compound, 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine . The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently utilized in the development of protein kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding site.[1][2][3] Given this structural precedent, we will proceed with the hypothesis that our compound is a kinase inhibitor. This guide provides an in-depth comparison of three orthogonal methodologies: broad-panel in vitro kinase binding assays, cellular target engagement assays, and unbiased chemical proteomics. By integrating data from these distinct approaches, researchers can build a robust selectivity profile, enabling confident decision-making in the progression of drug candidates.

Introduction: The Imperative of Selectivity Profiling

Protein kinases are critical regulators of cellular signaling and represent one of the most important classes of drug targets, particularly in oncology.[2][4] The human kinome consists of over 500 members, many of which share significant structural homology within their ATP-binding pockets.[5] This conservation presents a formidable challenge in designing highly selective inhibitors.[6][7][8][9] A compound that binds to numerous unintended kinases can trigger a cascade of adverse effects.[10][11] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a foundational component of successful drug development.

The subject of this guide, This compound , belongs to the phenylpyrazole chemical class. Derivatives of this scaffold have been successfully developed as inhibitors for a range of kinases, including JNK3 and ROCK, underscoring its therapeutic potential.[12][13] This guide will use this compound as a model to illustrate a best-practice workflow for moving from a promising chemical scaffold to a well-characterized clinical candidate with a clearly defined selectivity window.

Comparative Methodologies for Selectivity Profiling

A robust selectivity assessment relies on the integration of data from multiple, orthogonal techniques. No single assay can fully capture the complex behavior of a compound in vivo. We will compare three gold-standard approaches:

  • In Vitro Kinome Profiling: Measures direct binding affinity against a large, purified panel of kinases.

  • Cellular Thermal Shift Assay (CETSA®): Confirms target engagement inside intact cells, accounting for cell permeability and intracellular competition.

  • Chemical Proteomics: An unbiased, discovery-oriented approach to identify all potential binding partners in a cellular lysate.

The following sections will detail the principles, protocols, and data interpretation for each method, highlighting their respective strengths and limitations.

Methodology I: Broad-Panel In Vitro Kinase Profiling

The first step in characterizing a new inhibitor is typically to assess its binding affinity against a broad panel of kinases.[4] This provides a comprehensive, unbiased view of its potential targets and off-targets across the kinome. The KINOMEscan™ platform (Eurofins DiscoverX) is an industry-standard competitive binding assay that is ideal for this purpose.[14][15][16]

Principle of the KINOMEscan™ Assay

The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a specific kinase. The kinases are tagged with DNA, and the amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR).[14][15][17] A strong "hit" occurs when the test compound displaces the kinase from the immobilized ligand, resulting in a low qPCR signal.[14][17] Because the assay is ATP-independent, it measures the true thermodynamic dissociation constant (Kd) rather than an IC50 value, which can be influenced by ATP concentration.[15]

cluster_assay KINOMEscan™ Workflow comp Test Compound (e.g., Pyrazole Amine) mix Incubate Components: Competition Occurs comp->mix Introduced kinase DNA-Tagged Kinase kinase->mix Introduced bead Immobilized Ligand on Solid Support bead->mix Introduced wash Wash to Remove Unbound Kinase mix->wash Binding Equilibrium Reached quant Quantify Bound Kinase via qPCR of DNA Tag wash->quant Isolate Bound Fraction data Calculate Kd or % Inhibition quant->data Generate Signal

Figure 1. Workflow for the KINOMEscan™ competitive binding assay.
Experimental Protocol: KINOMEscan™ Profiling
  • Compound Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: For an initial screen (e.g., scanMAX panel of 468 kinases), the compound is typically tested at a single high concentration, such as 10 µM, to identify all potential interactions.[18]

  • Binding Reaction: The test compound, DNA-tagged kinases, and immobilized ligand-coated beads are combined in a multi-well plate and incubated to reach binding equilibrium.

  • Washing & Elution: The beads are washed to remove unbound kinase. The bound kinase is then eluted.

  • Quantification: The amount of eluted kinase is measured by qPCR using primers specific for the DNA tag.

  • Data Analysis: Results are typically reported as Percent of Control (%Ctrl), where the DMSO control represents 100% binding. A low %Ctrl value indicates strong inhibition.

    • %Ctrl = (Signal_Compound / Signal_DMSO) * 100

  • Follow-up Kd Determination: For kinases identified as significant "hits" (e.g., <10% Ctrl), a follow-up Kd determination is performed using an 11-point, 3-fold serial dilution to generate a dose-response curve.[14]

Data Presentation and Interpretation

The results of a broad-panel screen are best visualized and compared in a structured table. For our lead compound and a hypothetical competitor, "Reference Compound Y" (a known multi-kinase inhibitor), the data might look as follows:

Table 1: Comparative Kd Profiling of Primary Hits (<1 µM)

Kinase TargetThis compound Kd (nM)Reference Compound Y Kd (nM)Selectivity Fold-Difference (Y / Lead)
MAPK14 (p38α) 15 120.8x
ABL18550.06x
DDR1350250.07x
NQO2950>10,000>10.5x
SRC>10,0008<0.0008x
  • Interpretation: The data suggest our lead compound is a potent inhibitor of p38α MAPK. It shows moderate activity against ABL1 and DDR1. Crucially, it is significantly more selective than Reference Compound Y, avoiding potent inhibition of key off-targets like SRC. Interestingly, it also hits NQO2, an oxidoreductase, which was identified as a novel off-target for imatinib using similar profiling methods.[19] This highlights the power of broad panels to uncover unexpected interactions.[18]

Methodology II: Cellular Target Engagement (CETSA®)

While in vitro assays are essential for determining direct binding affinity, they do not confirm that a compound can engage its target in the complex environment of a living cell.[6][20] The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring target engagement in intact cells or tissues.[21][22][23][24]

Principle of CETSA®

CETSA is based on the principle of ligand-induced thermal stabilization.[23] When a protein binds to a ligand (such as our inhibitor), it becomes thermodynamically more stable.[22] Consequently, it can withstand higher temperatures before it denatures and aggregates. In a CETSA experiment, cells are treated with the compound and then heated.[22][24] The amount of soluble target protein remaining after heating is quantified; a higher amount of soluble protein in compound-treated cells compared to control cells indicates target engagement.[25]

cluster_cetsa CETSA® Workflow treat Treat Intact Cells with Compound or DMSO heat Heat Cell Suspension across a Temp Gradient treat->heat Incubate lyse Lyse Cells & Separate Fractions heat->lyse Induce Denaturation separate Centrifuge to Pellet Aggregated Proteins lyse->separate quantify Quantify Soluble Target Protein (e.g., Western Blot) separate->quantify Analyze Supernatant plot Plot Melt Curve & Determine Thermal Shift (ΔTm) quantify->plot Generate Data

Figure 2. General workflow for a CETSA® melt curve experiment.
Experimental Protocol: CETSA® Melt Curve
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., THP-1 monocytes for p38α) to ~80% confluency. Treat cells with this compound (e.g., at 10 µM) or DMSO vehicle for 1 hour.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[22]

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.[25]

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., p38α) and a control protein (e.g., GAPDH) using Western Blot or ELISA.

  • Data Analysis: Normalize the band intensity for the target protein at each temperature to the intensity at the lowest temperature (37°C). Plot the normalized intensity versus temperature to generate a melt curve. The temperature at which 50% of the protein has aggregated is the melting temperature (Tm). The difference in Tm between the compound-treated and DMSO-treated samples (ΔTm) represents the degree of stabilization.

Data Presentation and Interpretation

A positive result in CETSA provides strong evidence of target engagement in a physiological context. The data can be compared with in vitro results to confirm cellular activity.

Table 2: Comparison of In Vitro Affinity and Cellular Target Engagement

Kinase TargetIn Vitro Kd (nM)Cellular CETSA ΔTm (°C) at 10 µMConclusion
MAPK14 (p38α) 15+ 8.5 °CConfirmed cellular target
ABL185+ 3.1 °CConfirmed cellular target
DDR1350+ 0.5 °CWeak or no cellular engagement
SRC>10,000Not DeterminedNot an off-target
  • Interpretation: The significant thermal shift for p38α confirms it as a primary cellular target. The smaller shift for ABL1 also confirms engagement, albeit likely weaker. The negligible shift for DDR1, despite its moderate in vitro affinity, suggests the compound may have poor permeability or is actively effluxed, preventing it from reaching this target inside the cell. This is a critical insight that an in vitro assay alone could not provide.

Methodology III: Unbiased Chemical Proteomics

While panel screens and CETSA are excellent for validating hypothesized targets, they are inherently biased towards known proteins for which assays exist. Chemical proteomics offers a powerful, unbiased approach to identify all proteins that a compound interacts with in a complex biological sample.[10][11][26][27][28]

Principle of Chemical Proteomics

This technique typically involves immobilizing the small molecule inhibitor on a solid support (e.g., beads) to create an "affinity matrix".[19] This matrix is then incubated with a whole-cell lysate.[10][26] Proteins that bind to the inhibitor are "captured" on the beads. After washing away non-specific binders, the captured proteins are eluted and identified using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[10][26] A competition experiment, where the lysate is co-incubated with excess free compound, is used to distinguish specific from non-specific binders.[19]

Data Presentation and Interpretation

The output is a list of proteins identified by mass spectrometry. Specific interactors are those whose binding to the matrix is significantly reduced in the presence of the free competitor compound.

Table 3: Top Hits from Chemical Proteomics Pulldown

Protein IdentifiedUniProt IDPeptide Count (Control)Peptide Count (+ Free Compound)Fold ReductionPotential Role
MAPK14 Q1653918118.0xPrimary Target
ABL1P005191226.0xOff-Target
NQO2P16083919.0xOff-Target
FABP5Q01469761.2xNon-specific
  • Interpretation: This unbiased approach successfully re-identified the primary target (MAPK14) and the known off-targets (ABL1, NQO2) from the kinase screen. Crucially, it did not identify DDR1, corroborating the CETSA data suggesting a lack of cellular engagement. It also identified Fatty Acid Binding Protein 5 (FABP5) as a potential interactor, although the low fold-reduction suggests it may be a non-specific binder. This new, unexpected hit would warrant further investigation. Chemical proteomics is particularly valuable for identifying non-kinase off-targets that would be missed by other methods.[18][26]

Integrated Analysis and Guide Conclusion

By synthesizing the data from all three methodologies, we can construct a comprehensive and high-confidence cross-reactivity profile for this compound.

  • KINOMEscan identified the compound as a potent p38α (MAPK14) inhibitor with moderate off-target activity against ABL1 and DDR1 in vitro.

  • CETSA confirmed potent cellular engagement of p38α and weaker engagement of ABL1, but critically, showed negligible engagement of DDR1, suggesting this is not a relevant cellular off-target.

  • Chemical Proteomics provided an unbiased confirmation of p38α, ABL1, and NQO2 as specific interactors in a cellular lysate, while also failing to detect DDR1.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature biotechnology, 25(9), 1035-1044. [Link]

  • Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]

  • Lu, H., Wang, J., & Wang, J. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(5), 519-530. [Link]

  • Hall, C., & Tzerovska, L. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Hu, G., Li, S., & Liu, S. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1335-1345. [Link]

  • Bantscheff, M., & Drewes, G. (2012). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ChemMedChem, 7(1), 31-33. [Link]

  • ResearchGate. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • van der Wouden, P. A., van den Berg, M., & IJzerman, A. P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 827–839. [Link]

  • Moellering, R. E., & Cravatt, B. F. (2012). Chemical proteomics: terra incognita for novel drug target profiling. Journal of the American Society for Mass Spectrometry, 23(3), 481–490. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1471, 143–160. [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 57(32), 10078-10082. [Link]

  • LINCS Data Portal. (n.d.). VX-680 KINOMEscan (LDG-1175: LDS-1178). Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Johnson, G. L. (2014). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in biology, 9(1), 1-13. [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • LINCS Data Portal. (n.d.). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). Retrieved from [Link]

  • Ekins, S., & Nikolsky, Y. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Molecular Pharmaceutics, 7(1), 194-209. [Link]

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  • ResearchGate. (2022). Minimizing the off-target reactivity of covalent kinase inhibitors. Retrieved from [Link]

  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., ... & Rosen, H. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & biology, 18(6), 699–710. [Link]

  • PamGene. (2021, October 4). Kinase activity profiling - Our kinase activity assay explained [Video]. YouTube. [Link]

  • Ekins, S., & Nikolsky, Y. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 7(1), 194-209. [Link]

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  • Oh, Y., Jang, M., Cho, H., Yang, S., Im, D., Moon, H., & Hah, J. M. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of enzyme inhibition and medicinal chemistry, 35(1), 372–376. [Link]

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A Comparative Guide to the Synthetic Routes of Halogenated Pyrazoles for Medicinal and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Halogenated pyrazoles are a cornerstone of modern medicinal and agrochemical development. Their unique physicochemical properties, imparted by the presence of one or more halogen atoms, enhance metabolic stability, binding affinity, and bioavailability of molecules. This guide provides an in-depth comparison of the primary synthetic strategies for accessing these valuable scaffolds, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal route for their specific needs. We will delve into the mechanistic underpinnings, regiochemical control, and practical considerations of each method, supported by experimental data and detailed protocols.

Direct Electrophilic Halogenation of the Pyrazole Ring

Direct C-H halogenation is often the most straightforward approach to introduce a halogen atom onto a pre-existing pyrazole core. This method is particularly effective for halogenating the electron-rich C4 position.

Mechanism and Regioselectivity

The pyrazole ring is an aromatic heterocycle with two nitrogen atoms, which influence its reactivity in electrophilic aromatic substitution reactions. The C4 position is the most electron-rich and sterically accessible, making it the primary site of attack for electrophiles.[1] The reaction typically proceeds through a standard electrophilic aromatic substitution mechanism, where a halogenating agent, often activated by a Lewis or Brønsted acid, is attacked by the π-system of the pyrazole ring to form a σ-complex (Wheland intermediate). Subsequent deprotonation restores aromaticity, yielding the 4-halopyrazole.

Causality of Experimental Choices: The choice of halogenating agent and solvent is critical for achieving high yields and selectivity. N-halosuccinimides (NCS, NBS, NIS) are widely used as they are solid, easy to handle, and generally provide good to excellent yields of 4-halopyrazoles under mild conditions.[1] Solvents like carbon tetrachloride, water, and dimethyl sulfoxide (DMSO) have been employed.[1] Notably, DMSO can act as both a solvent and a catalyst by activating the N-halosuccinimide, thus enhancing its electrophilicity.

Diagram 1: General Mechanism of Direct Electrophilic Halogenation at C4

G cluster_activation Activation cluster_substitution Electrophilic Substitution Pyrazole Pyrazole Sigma_Complex σ-Complex (Wheland Intermediate) Pyrazole->Sigma_Complex + Activated Electrophile NXS N-X-Succinimide (NXS) Activated_X Activated Electrophile (e.g., DMSO-X+) NXS->Activated_X Solvent/Catalyst Halopyrazole 4-Halopyrazole Sigma_Complex->Halopyrazole - H+ H_ion H+ Succinimide Succinimide

Caption: Mechanism of direct C4-halogenation of pyrazole.

Comparative Data for Direct Halogenation
Halogenating AgentSubstrateSolventTemp. (°C)Time (h)Yield (%)Reference
NBS3-Aryl-1H-pyrazol-5-amineDMSORT395[2]
NCSPyrazoleCCl4/H2ORT-Excellent[1]
NIS1-Aryl-3-CF3-pyrazoleTFA80Overnight-[3]
I2/CAN1-Aryl-3-CF3-pyrazoleMeCNRefluxOvernightGood[3]
Electrochemical (NaBr)PyrazoleH2O--High
Experimental Protocol: Synthesis of 4-Iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole[3]

Materials:

  • 1-Aryl-3-(trifluoromethyl)pyrazole (1.0 mmol)

  • Ceric Ammonium Nitrate (CAN) (603 mg, 1.1 mmol)

  • Elemental Iodine (330 mg, 1.3 mmol)

  • Acetonitrile (MeCN) (6 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous Na2S2O3

  • Saturated aqueous NaHCO3

  • Anhydrous Na2SO4

Procedure:

  • A solution of 1-aryl-3-(trifluoromethyl)pyrazole, CAN, and elemental iodine in acetonitrile is refluxed overnight.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane.

  • The organic solution is washed sequentially with saturated aqueous Na2S2O3 and saturated aqueous NaHCO3.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Cyclization of Halogenated Precursors

This strategy involves the construction of the pyrazole ring from acyclic precursors that already contain the desired halogen atom. This "building block" approach offers excellent control over the position of the halogen and is particularly useful for synthesizing isomers that are inaccessible through direct halogenation.

Mechanism and Regioselectivity

The most common cyclization method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. By using a halogenated 1,3-dicarbonyl compound, a halogenated pyrazole can be obtained. The regioselectivity of this reaction is determined by the initial nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl carbons. The more electrophilic carbonyl group is typically attacked first. For unsymmetrical hydrazines, the more nucleophilic nitrogen atom initiates the reaction.

Causality of Experimental Choices: The choice of a halogenated starting material is the key determinant for the final product. For example, the reaction of a 3-halo-1,3-diketone with a hydrazine will lead to a 4-halopyrazole. The reaction conditions, such as solvent and temperature, can influence the reaction rate and yield. The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases.

Diagram 2: Synthesis of 4-Halopyrazoles via Cyclocondensation

G Diketone Halogenated 1,3-Dicarbonyl Intermediate Hydrazone/ Enamine Intermediate Diketone->Intermediate + Hydrazine Hydrazine Hydrazine Halopyrazole 4-Halopyrazole Intermediate->Halopyrazole Cyclization/ Dehydration Water 2 H2O

Caption: Cyclocondensation route to 4-halopyrazoles.

Comparative Data for Cyclization Routes
Precursor 1Precursor 2Halogen SourceProductYield (%)Reference
1,3-DiketoneHydrazineF2 gas (in flow)4-FluoropyrazoleGood[4]
α-Cyano-α,α-difluoroketoneHydrazinePrecursor4-Fluoropyrazole-[5]
Dialkyl maleate3-HydrazinopyridinePOCl3 (later step)3-Chloropyrazole derivative-[2]
Methyl crotonateMethyl hydrazineBromination (intermediate)3-Bromo-5-methylpyrazole>30
Experimental Protocol: Continuous Flow Synthesis of 4-Fluoropyrazoles[4]

Materials:

  • 1,3-Diketone (e.g., pentane-2,4-dione)

  • Hydrazine hydrate

  • Acetonitrile

  • 10% F2/N2 gas mixture

Procedure (Conceptual):

  • A solution of the 1,3-diketone in acetonitrile is introduced into a continuous flow reactor.

  • Simultaneously, a stream of 10% F2/N2 gas is passed through the reactor, leading to the in-situ formation of the 3-fluoro-1,3-diketone.

  • The output from the first stage is then mixed with a solution of hydrazine hydrate in a second stage of the flow reactor.

  • The subsequent cyclization and dehydration afford the 4-fluoropyrazole derivative.

  • The product is collected from the reactor output.

Modification of Pre-formed Pyrazoles

This category encompasses methods that introduce a halogen atom onto a pyrazole ring through the transformation of another functional group, such as an amino or a hydroxyl group.

Sandmeyer Reaction for 3- and 5-Halopyrazoles

The Sandmeyer reaction is a powerful tool for converting an amino group on an aromatic ring into a halide. This is particularly useful for synthesizing 3- and 5-halopyrazoles, which are often difficult to obtain through direct halogenation. The reaction proceeds via the formation of a diazonium salt from the corresponding aminopyrazole, followed by a copper(I) halide-catalyzed radical substitution.[6]

Causality of Experimental Choices: The Sandmeyer reaction requires careful control of temperature, as diazonium salts can be unstable. The reaction is typically carried out at low temperatures (0-5 °C). The choice of copper(I) halide (CuCl, CuBr) determines the halogen that is introduced.

Diagram 3: Sandmeyer Reaction for the Synthesis of 3-Chloropyrazole

G Aminopyrazole 3-Aminopyrazole Diazonium_Salt Pyrazole-3-diazonium Salt Aminopyrazole->Diazonium_Salt NaNO2, HCl Chloropyrazole 3-Chloropyrazole Diazonium_Salt->Chloropyrazole CuCl N2 N2

Caption: Synthesis of 3-chloropyrazole via the Sandmeyer reaction.

Dehydroxyhalogenation of Pyrazolones

3- and 5-Hydroxypyrazoles (pyrazolones) can be converted to their corresponding chloropyrazoles by treatment with reagents like phosphorus oxychloride (POCl3). This dehydroxyhalogenation reaction is an effective method for accessing 3- and 5-chloropyrazoles.

Experimental Protocol: Synthesis of 3-Chloro-1H-pyrazole via Sandmeyer Reaction[7]

Materials:

  • 1H-Pyrazol-3-amine (20.0 g, 241 mmol)

  • Acetonitrile (600 mL)

  • Concentrated Hydrochloric Acid (20 mL)

  • Copper(II) Chloride (65.0 g, 481 mmol)

  • Isoamyl nitrite (56.4 g, 481 mmol)

  • 10% aqueous ammonia solution

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1H-pyrazol-3-amine in acetonitrile and add concentrated hydrochloric acid.

  • Cool the mixture to 0 °C and add copper(II) chloride.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add isoamyl nitrite dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2 days.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with 10% aqueous ammonia solution.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Conclusion

The synthesis of halogenated pyrazoles can be achieved through several distinct strategies, each with its own set of advantages and limitations.

  • Direct Electrophilic Halogenation is the most atom-economical and straightforward method for the synthesis of 4-halopyrazoles . Its primary limitation is the inherent regioselectivity for the C4 position.

  • Cyclization of Halogenated Precursors offers excellent control over the position of the halogen, making it the preferred method for synthesizing regioisomers that are not accessible through direct halogenation . The availability of the halogenated starting materials can be a limiting factor.

  • Modification of Pre-formed Pyrazoles , including the Sandmeyer reaction and dehydroxyhalogenation , provides reliable routes to 3- and 5-halopyrazoles . These methods are particularly valuable when the corresponding amino or hydroxyl precursors are readily available.

The choice of synthetic route will ultimately depend on the desired substitution pattern of the target molecule, the availability of starting materials, and the scale of the synthesis. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in their pursuit of novel halogenated pyrazole-containing compounds.

References

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A Senior Scientist's Guide to Assessing Off-Target Effects of Novel Kinase Inhibitors: A Case Study with 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

In the landscape of modern drug discovery, small-molecule kinase inhibitors represent a major therapeutic triumph. However, the high degree of conservation within the ATP-binding pocket of the human kinome presents a significant challenge: off-target activity.[1] A compound designed to inhibit one kinase can inadvertently interact with dozens of others, leading to unexpected toxicities or, in some serendipitous cases, novel therapeutic opportunities.[1][2] Therefore, a rigorous and multi-faceted assessment of off-target effects is not merely a regulatory hurdle but a cornerstone of rational drug development.

This guide provides an in-depth comparison of modern techniques for identifying and characterizing the off-target profile of a novel small molecule. We will use the compound 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine as our case study. This molecule, featuring a pyrazole scaffold common in kinase inhibitors, serves as an ideal model for a preclinical candidate whose selectivity is unknown.[3] We will move from predictive computational methods to direct biochemical assays and finally to unbiased, proteome-wide cellular approaches, explaining the causality behind each experimental choice.

Foundational Predictions: In Silico Off-Target Profiling

The initial step in any off-target assessment pipeline should be computational. These in silico methods are cost-effective and rapid, allowing us to build a landscape of probable off-targets and generate testable hypotheses before committing to expensive and time-consuming wet-lab experiments.[4][5]

The primary approaches fall into two categories: ligand-based and structure-based. Ligand-based methods, such as the Similarity Ensemble Approach (SEA), compare the 2D chemical structure of our query molecule to a large database of compounds with known biological targets.[6] Structure-based methods involve docking the molecule into the 3D crystal structures of various proteins to predict binding affinity.

Expertise in Practice: The power of in silico tools lies in hypothesis generation, not definitive answers. We use these predictions to inform the design of subsequent biochemical panels. For instance, if computational models predict a high affinity for several kinases within the CDK family, we would ensure a comprehensive representation of CDKs in our in vitro screening panel. It is crucial to remember that these predictions require experimental validation, as they often do not account for the complex cellular environment.[4][5]

Figure 1: In Silico Off-Target Prediction Workflow cluster_0 Computational Analysis cluster_1 Output & Hypothesis Molecule Query Molecule (this compound) LigandBased 2D Ligand-Based Screening (e.g., SEA, ChEMBL) Molecule->LigandBased StructureBased 3D Structure-Based Docking (e.g., Pocket Similarity) Molecule->StructureBased PredictionList Predicted Off-Target List (Ranked by Probability/Score) LigandBased->PredictionList StructureBased->PredictionList Hypothesis Hypothesis Generation (e.g., 'Potential CDK inhibitor') PredictionList->Hypothesis

Caption: A streamlined workflow for computational off-target prediction.

Direct Interrogation: Large-Scale Biochemical Kinase Profiling

Following computational analysis, the standard for quantifying inhibitor selectivity is a large-scale biochemical kinase panel.[7] This approach directly measures the ability of our compound to inhibit the enzymatic activity of hundreds of purified kinases in parallel.

Methodology Overview: The most common format is a radiometric assay where kinases transfer a radiolabeled phosphate from ³³P-ATP to a specific substrate.[1] The amount of radioactivity incorporated into the substrate is measured in the presence and absence of the inhibitor. The concentration of inhibitor required to reduce kinase activity by 50% (IC₅₀) is determined.

Comparative Data for this compound (Hypothetical)

To illustrate the output, the table below presents hypothetical IC₅₀ data for our compound against a selection of kinases, compared with a selective (Imatinib) and a non-selective (Staurosporine) inhibitor.

Kinase TargetThis compound (IC₅₀, nM)Imatinib (IC₅₀, nM)Staurosporine (IC₅₀, nM)
ABL1 25 30 5
KIT 150 100 10
PDGFRα 200 120 8
SRC 800>10,00020
CDK2 >10,000>10,00015
VEGFR2 5,000>10,00030

Interpretation: This hypothetical data suggests our compound is a potent ABL1 inhibitor, similar to Imatinib, but may have a different off-target profile. Unlike Imatinib, it shows weaker activity against KIT and PDGFRα but moderate activity against SRC, an off-target not strongly inhibited by Imatinib. This comparative analysis is crucial for predicting potential side effects and for "repurposing" efforts based on unexpected activities.[1]

Detailed Protocol: Radiometric Kinase Assay (HotSpot)

This protocol is a self-validating system because it includes positive (no inhibitor) and negative (no enzyme) controls to define the dynamic range of the assay for each kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer solution (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) in DMSO.

    • Prepare a solution of substrate peptide and ³³P-ATP in kinase buffer. The ATP concentration is typically set near the Kₘ for each kinase to ensure competitive inhibitors can be accurately assessed.[1]

  • Reaction Setup (in a 96-well plate):

    • Add 5 µL of the diluted test compound to each well.

    • Add 20 µL of the purified kinase enzyme to each well.

    • Expert Insight: Pre-incubating the kinase and inhibitor for 10-15 minutes at room temperature allows the binding to reach equilibrium before starting the reaction.

    • Initiate the reaction by adding 25 µL of the ³³P-ATP/substrate solution.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination & Capture:

    • Terminate the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) which captures the phosphorylated substrate.

  • Washing & Detection:

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated ³³P-ATP.

    • Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Context: Validating Target Engagement with CETSA

Biochemical assays are invaluable but lack physiological context. They do not account for cell permeability, efflux pumps, or competition with high intracellular ATP concentrations. The Cellular Thermal Shift Assay (CETSA) bridges this gap by measuring direct target engagement in intact cells or tissues.[8][9][10]

The Principle of CETSA: The foundation of CETSA is ligand-induced thermal stabilization.[9] When a drug binds to its target protein, it typically increases the protein's stability, raising its melting temperature (Tₘ). In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and lysed. The amount of soluble, non-denatured protein remaining at each temperature is then quantified. A shift in the melting curve indicates direct binding.[10]

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction & Analysis cluster_2 Quantification & Result A Treat intact cells with Vehicle (DMSO) or Compound B Aliquot cells and heat at a range of temperatures (e.g., 40°C to 70°C) A->B C Lyse cells by freeze-thaw cycles B->C D Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins C->D E Collect supernatant (soluble fraction) D->E F Quantify target protein (e.g., Western Blot, MS) E->F G Plot % Soluble Protein vs. Temp to generate melting curves F->G H Shift in curve indicates target engagement G->H

Caption: The experimental workflow for Western Blot-based CETSA.

Detailed Protocol: Western Blot-based CETSA

This protocol is self-validating as the vehicle-treated sample provides the baseline melting curve against which the compound-treated sample is compared.

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the test compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in culture medium.

  • Harvesting and Heating:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C). One aliquot should be left at room temperature as a non-heated control.[11]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Expert Insight: This lysis method is crucial as it avoids detergents that could interfere with protein stability.

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[10]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western Blot using an antibody specific to the target protein (e.g., ABL1).

  • Data Interpretation:

    • Quantify the band intensities from the Western Blot.

    • Normalize the intensity of each heated sample to the non-heated control.

    • Plot the normalized intensity versus temperature for both vehicle- and compound-treated samples to visualize the thermal shift.

Unbiased Discovery: Proteome-Wide Profiling Techniques

While kinase panels and single-target CETSA are excellent for evaluating expected targets, they are inherently biased. To discover truly novel and unexpected off-targets, unbiased proteomic approaches are required.

A. KiNativ™: Activity-Based Protein Profiling

KiNativ™ is a powerful chemoproteomic platform for profiling kinase inhibitor interactions in a native cellular context.[12] It measures target occupancy in the ATP binding site.

The Principle of KiNativ™: The method uses an irreversible, biotin-tagged acyl-phosphate probe that covalently labels a conserved lysine in the ATP-binding pocket of active kinases.[13][14] In a competitive experiment, a cell lysate is first treated with the inhibitor. The subsequent addition of the probe will only label kinases that are not occupied by the inhibitor. After tryptic digestion and streptavidin enrichment of the biotin-labeled peptides, LC-MS/MS is used to identify and quantify the labeled kinases. A reduction in the MS signal for a specific kinase peptide indicates it was engaged by the inhibitor.[13]

Figure 3: KiNativ™ Competitive Profiling Workflow cluster_0 Lysate Treatment cluster_1 Probe Labeling & Digestion cluster_2 Enrichment & Analysis A Prepare native cell lysate B Treat lysate with Inhibitor or Vehicle (DMSO) A->B C Add biotinylated ATP/ADP acyl-phosphate probe B->C D Probe covalently labels unoccupied kinase active sites C->D E Digest proteins with Trypsin D->E F Enrich biotinylated peptides using Streptavidin beads E->F G Analyze and quantify peptides by LC-MS/MS F->G H Reduced signal in inhibitor sample = Target Engagement G->H

Caption: The workflow for identifying kinase targets via KiNativ™.

B. Thermal Proteome Profiling (TPP/MS-CETSA)

TPP expands the CETSA principle to a proteome-wide scale by coupling it with quantitative mass spectrometry.[15][16] This allows for the simultaneous assessment of thermal stability changes for thousands of proteins, providing an unbiased view of a compound's direct and indirect cellular interactions.[16]

The Principle of TPP: Similar to standard CETSA, cells are treated, heated, and fractionated. However, instead of a Western Blot, the soluble protein fractions from each temperature point are analyzed using quantitative proteomics (e.g., using TMT labeling). This generates melting curves for thousands of proteins in parallel. Proteins whose curves shift upon drug treatment are identified as potential direct or indirect targets.[16]

Functional Consequences: Phenotypic Screening

Ultimately, the biological and clinical relevance of an off-target interaction depends on its functional consequence. Phenotypic screening assesses a compound's effect on the overall phenotype of a cell or organism, without a priori knowledge of the molecular target.[17][18]

Methodology Overview: In high-content screening (HCS), cells are treated with the compound and then stained with multiple fluorescent dyes to label different subcellular components (e.g., nucleus, cytoskeleton, mitochondria).[18] Automated microscopy and image analysis software then quantify dozens of phenotypic parameters, such as cell count, nuclear size, and mitochondrial texture. This creates a detailed "phenotypic fingerprint" for the compound. If this fingerprint matches that of a compound with a known mechanism of action, it can suggest a shared off-target. This approach delivers bioactive compounds directly based on a disease-relevant parameter but requires follow-up "target deconvolution" to identify the specific protein(s) responsible for the observed phenotype.[17][18]

Summary and Integrated Strategy

No single method is sufficient for a comprehensive off-target assessment. Each provides a unique and complementary piece of the puzzle. The most robust strategy integrates these techniques in a logical progression.

MethodPrincipleContextThroughputKey Output
In Silico Profiling Chemical/structural similarityComputationalVery HighList of potential off-targets
Biochemical Panel Enzyme activity inhibitionIn vitro (purified proteins)HighIC₅₀ values, selectivity score
CETSA (WB-based) Ligand-induced thermal stabilizationCellular (intact cells)Low to MediumConfirmation of on/off-target engagement
KiNativ™ Competitive active site labelingCellular (lysate)MediumUnbiased profile of engaged kinases
TPP (MS-CETSA) Proteome-wide thermal stabilizationCellular (intact cells)LowUnbiased profile of all engaged proteins
Phenotypic Screening Change in cellular morphology/functionCellular (intact cells)HighFunctional fingerprint, target deconvolution needed

A state-of-the-art approach begins with in silico predictions to design a focused biochemical kinase panel. Hits from this panel are then validated for cellular target engagement using CETSA. Finally, unbiased methods like TPP or KiNativ™ are employed to uncover unexpected off-targets, and phenotypic screening is used to understand the ultimate functional consequences of the compound's complete interaction profile. This integrated workflow ensures a thorough understanding of a compound's selectivity, maximizing the potential for therapeutic success while minimizing the risk of unforeseen toxicity.

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  • NIH. (2017). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease. [Link]

  • NIH. (2015). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel Pyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Pyrazole Scaffold and the Imperative for Rigorous Benchmarking

In the landscape of modern drug discovery, protein kinases remain a paramount target class, central to cellular signaling pathways that govern growth, proliferation, and survival.[1] Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer.[2] Within the vast chemical space explored for kinase inhibition, the pyrazole ring has emerged as a "privileged scaffold."[2][3][4] Its unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, provides a versatile framework for developing potent and selective inhibitors.[3][5] This is evidenced by the number of FDA-approved drugs incorporating this moiety, such as Crizotinib (ALK/ROS1/c-Met inhibitor) and Ruxolitinib (JAK1/2 inhibitor).[2][3][6][7]

The promise of a novel pyrazole-based compound, however, can only be realized through a systematic and multi-tiered benchmarking process. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the potency and selectivity of novel pyrazole kinase inhibitors. We will move beyond simple checklists, delving into the causality behind experimental choices to construct a robust, self-validating testing cascade—from initial biochemical potency to cellular target engagement and pathway modulation.

Phase 1: Foundational Assessment: Biochemical Potency & Selectivity

The initial phase of benchmarking establishes the fundamental interaction between the inhibitor and its purified kinase target. The primary goal is to determine if the compound directly and potently inhibits the kinase in a clean, enzymatic system.

The First Critical Metric: IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. It is the cornerstone metric for potency. A lower IC50 value indicates a more potent compound. This is determined through in vitro kinase activity assays.[8]

There are numerous assay formats available, including TR-FRET (e.g., LanthaScreen®) and fluorescence polarization, but luminescence-based assays like the ADP-Glo™ Kinase Assay are widely adopted due to their high sensitivity, broad applicability across nearly all kinases, and resistance to compound interference.[1][9][10] The principle is straightforward: the assay measures the amount of ADP produced in a kinase reaction; the more potent the inhibitor, the less ADP is generated.[11]

Experimental Protocol: IC50 Determination using ADP-Glo™ Kinase Assay

This protocol outlines the steps for determining the IC50 value of a novel pyrazole inhibitor against a target kinase.

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of the Novel Pyrazole Inhibitor (NPI) and a Reference Compound (e.g., Crizotinib) in 100% DMSO.
  • Create a serial dilution series (e.g., 11-point, 3-fold dilutions) of each inhibitor in DMSO. This will be your 100x inhibitor plate.
  • Prepare the kinase reaction buffer, recombinant kinase enzyme, substrate, and ATP at appropriate concentrations as recommended by the enzyme supplier. The ATP concentration is critical; for initial IC50 determination, it is often set at or near the Michaelis constant (Km) for ATP for that specific kinase to ensure accurate potency measurement.[12]

2. Kinase Reaction Setup (384-well plate format):

  • Add kinase, substrate, and buffer to the wells of a white, opaque 384-well plate.
  • Using an acoustic liquid handler or manual multichannel pipette, transfer a small volume (e.g., 50 nL) from the 100x inhibitor plate to the reaction wells. Include "DMSO only" wells as a 0% inhibition control and "no enzyme" wells as a 100% inhibition control.
  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.[13]

3. Assay Procedure:

  • Incubate the reaction plate at room temperature for the optimized reaction time (e.g., 60 minutes).
  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
  • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.[13]
  • Measure the luminescence signal using a plate-reading luminometer.

4. Data Analysis:

  • Normalize the data: Set the average signal from the "DMSO only" wells as 0% inhibition and the average signal from the "no enzyme" wells as 100% inhibition.
  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for both the NPI and the Reference Compound.
Data Presentation: Comparing Biochemical Potency

Clear, concise data presentation is essential. A simple table allows for direct comparison of the novel compound against a known standard.

CompoundTarget KinaseBiochemical IC50 (nM)
Novel Pyrazole InhibitorALK15.2
Reference: CrizotinibALK20.5
Novel Pyrazole Inhibitorc-Met8.7
Reference: Crizotinibc-Met5.1

Table 1: Hypothetical biochemical potency data for a novel pyrazole inhibitor compared to the reference compound Crizotinib against ALK and c-Met kinases.

Diagram: Biochemical IC50 Determination Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Dilution Series Reaction Assemble Reaction: Kinase + Substrate + Inhibitor Inhibitor->Reaction Reagents Prepare Kinase, Substrate, ATP Reagents->Reaction Start Initiate with ATP Incubate Reaction->Start Stop Add ADP-Glo™ Reagent (Stop & Deplete ATP) Start->Stop Detect Add Detection Reagent (Convert ADP -> Light) Stop->Detect Read Read Luminescence Detect->Read Analysis Normalize Data & Fit Dose-Response Curve Read->Analysis IC50 Determine IC50 Value Analysis->IC50

Caption: Workflow for determining biochemical IC50 using a luminescence-based assay.

The Selectivity Imperative

A potent inhibitor is of little therapeutic value if it indiscriminately inhibits kinases across the kinome, leading to off-target toxicity. Therefore, the next critical step is to assess selectivity.[14] This is typically done by screening the compound against a large panel of diverse kinases (e.g., >300 kinases).[9][15] This screening is often performed at a single high concentration (e.g., 1 µM) to identify potential off-targets. Any significant inhibition (>50-75%) warrants a full IC50 determination for that off-target kinase. The goal is to find compounds with high potency for the intended target and minimal activity against other kinases.

Phase 2: Cellular Context: Measuring Potency and Target Engagement

A compound that is potent in a biochemical assay may not be effective in a cellular environment.[1] It must be permeable to the cell membrane, stable within the cell, and able to engage its target in the presence of physiological concentrations of ATP (which are much higher than those used in many biochemical assays). This phase addresses these critical questions.

Cellular Potency (EC50): Does the Inhibitor Affect Cell Fate?

The first step in cellular assessment is to determine if the inhibitor can produce a functional outcome, such as inhibiting cell proliferation or inducing cell death. The effective concentration, 50% (EC50) is the concentration of a drug that gives half-maximal response. This is measured using cell viability assays. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures intracellular ATP levels, which directly correlates with the number of metabolically active, viable cells.[16][17]

Experimental Protocol: Anti-Proliferation Assay using CellTiter-Glo®

This protocol is for assessing the effect of an inhibitor on the proliferation of a cancer cell line known to be dependent on the target kinase (e.g., H3122 cells for ALK).

1. Cell Plating:

  • Seed cells in a white, opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a serial dilution of the Novel Pyrazole Inhibitor and Reference Compound in cell culture medium.
  • Add the diluted compounds to the cells. Include "DMSO only" vehicle controls.
  • Incubate the plate for a period that allows for multiple cell doublings (typically 72 hours).

3. Assay Procedure:

  • Equilibrate the plate to room temperature for approximately 30 minutes.[18]
  • Add a volume of CellTiter-Glo® Reagent equal to the volume of media in the well.[18]
  • Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal.[18]
  • Measure luminescence with a plate-reading luminometer.

4. Data Analysis:

  • Normalize the data to the "DMSO only" controls and plot a dose-response curve to determine the EC50 value.
Target Engagement: Is the Kinase Being Inhibited Inside the Cell?

A decrease in cell viability is a strong indicator, but it doesn't definitively prove that the inhibitor is working through the intended target. We must verify target engagement—that the compound is binding to and inhibiting the target kinase within the complex cellular environment.

A. Western Blotting for Phospho-Proteins:

A classic and essential method is to measure the phosphorylation status of the kinase's direct downstream substrate via Western Blot.[19] If the inhibitor is engaging its target, the phosphorylation of its substrate should decrease in a dose-dependent manner.

Experimental Protocol: Western Blot for Phospho-Substrate

1. Cell Treatment & Lysis:

  • Seed cells in a 6-well plate and grow to ~80% confluency.
  • Treat cells with increasing concentrations of the inhibitor for a short duration (e.g., 2-4 hours).
  • Wash cells with ice-cold PBS and lyse them in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]

2. Protein Quantification & Electrophoresis:

  • Quantify the protein concentration in each lysate using a BCA or Bradford assay.
  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.[19]
  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

3. Transfer and Immunoblotting:

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane to prevent non-specific antibody binding. Use a protein-based blocker like Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can cause high background.[20]
  • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target's substrate (e.g., anti-phospho-STAT3 for a JAK inhibitor).
  • After washing, incubate with an HRP-conjugated secondary antibody.
  • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like GAPDH.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal. A decrease in the phospho-protein signal with increasing inhibitor concentration indicates successful target engagement.

B. Advanced Target Engagement Assays (NanoBRET™):

For a more direct and quantitative measure of compound binding in live cells, advanced techniques like the NanoBRET™ Target Engagement Assay can be employed.[21] This assay uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.[22] A test compound that enters the cell and binds to the kinase will displace the tracer, causing a decrease in the BRET signal, which can be used to quantify intracellular affinity.[21][23]

Diagram: Cellular Benchmarking Workflow

G cluster_potency Cellular Potency cluster_target Target Engagement Plate Plate Cells & Treat with Inhibitor (72h) CTG Add CellTiter-Glo® Measure Luminescence Plate->CTG EC50 Calculate EC50 CTG->EC50 Result Confirm Pathway Modulation EC50->Result Correlate Potency with Target Effect Treat Treat Cells with Inhibitor (2-4h) Lyse Lyse Cells with Phosphatase Inhibitors Treat->Lyse WB Western Blot for p-Substrate / Total Substrate Lyse->WB WB->Result

Caption: A dual-pronged workflow for assessing cellular potency and target engagement.

Synthesizing the Data: The Biochemical vs. Cellular Shift

Comparing the biochemical IC50 to the cellular EC50 is a critical step. A large rightward shift (i.e., EC50 >> IC50) can indicate several issues, such as poor cell permeability, compound efflux, rapid metabolism, or strong competition from high intracellular ATP levels. An ideal candidate will have an EC50 value that is reasonably close to its biochemical IC50, demonstrating efficient translation from enzyme inhibition to cellular function.

CompoundTarget KinaseBiochemical IC50 (nM)Cellular EC50 (nM)Fold Shift (EC50/IC50)
Novel Pyrazole InhibitorALK15.245.63.0x
Reference: CrizotinibALK20.555.42.7x

Table 2: Hypothetical data comparing biochemical and cellular potency. A low fold shift is desirable.

Conclusion: Building a Complete Profile

This guide outlines a foundational, logic-driven cascade for benchmarking novel pyrazole kinase inhibitors. By systematically determining biochemical potency (IC50), assessing kinome-wide selectivity, and validating cellular activity (EC50) and on-target effects, researchers can build a comprehensive and reliable profile of their compound. This multi-faceted approach ensures that only the most promising candidates, those with a potent on-target activity that translates effectively into a cellular context, are advanced in the drug discovery pipeline. Each step is designed to be self-validating, using reference compounds and orthogonal assays to build confidence in the data and ultimately, in the therapeutic potential of the novel inhibitor.

References

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  • Akbar, N., et al. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry. Retrieved from [Link]

  • Principle of NanoBRET target engagement. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2025). ResearchGate. Retrieved from [Link]

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  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. [Link]

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  • Kinase Panel Profiling. (n.d.). Pharmaron. Retrieved from [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved from [Link]

  • Kinase Screening & Profiling Service. (n.d.). BPS Bioscience. Retrieved from [Link]

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  • The preclinical profile of crizotinib for the treatment of non-small-cell lung cancer and other neoplastic disorders. (2012). PubMed. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine. As a halogenated aromatic amine, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. Adherence to these protocols is not merely a matter of best practice but a critical component of regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe disposal. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally analogous pyrazole derivatives provide a strong basis for a conservative risk assessment. The primary hazards are associated with its aromatic amine and iodinated structure.

Key potential hazards include:

  • Acute Oral Toxicity : Similar pyrazole compounds are classified as harmful if swallowed.[1][2]

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[1][3]

  • Respiratory Irritation : May cause respiratory irritation upon inhalation of dust.[1][3]

  • Environmental Hazard : As a halogenated organic compound, it is presumed to be harmful to aquatic life with long-lasting effects and must not be released into the environment.[4][5]

Hazard Summary Table

For quick reference, the following table summarizes the likely hazard classifications based on related chemical structures.

Hazard CategoryClassificationPrimary Precaution
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Wear protective gloves and clothing. Wash skin with plenty of soap and water if contact occurs.[1][3]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Wear safety goggles or a face shield. If in eyes, rinse cautiously with water for several minutes.[1][3]
Aquatic Hazard (Chronic) Likely Category 3 (Harmful to aquatic life)Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant.[5]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, including handling the primary container or cleaning contaminated labware, all personnel must wear the appropriate PPE.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection : Safety goggles or a full-face shield.

  • Body Protection : A laboratory coat.

  • Respiratory Protection : Use only in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in laboratory waste management. Halogenated organic compounds require specific disposal methods, such as high-temperature incineration, and are significantly more costly to dispose of than non-halogenated waste.[6][7] Mixing these waste streams is a common and costly mistake.

Step-by-Step Collection Procedure:
  • Designate a Waste Container : Use a clearly labeled, sealable, and chemically compatible waste container. The original product container is often a suitable choice for leftover material.[7]

  • Labeling : As soon as the first item of waste is added, affix a "Hazardous Waste" tag.[6] The label must include:

    • The full chemical name: "this compound"

    • Appropriate hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • The accumulation start date.

  • Solid Waste Collection :

    • Unused Compound : Carefully place any unneeded or expired solid this compound into the designated waste container.

    • Contaminated Materials : Any materials grossly contaminated with the compound, such as weighing papers, gloves, or absorbent pads from a spill cleanup, must be collected in the same solid waste container.[8]

  • Prohibition of Mixing : Do not mix this waste with other waste streams, particularly non-halogenated solvents, aqueous waste, or bleach.[7][9][10] Mixing bleach with iodine-containing compounds can produce toxic fumes.[10]

Spill Management

Chemical spills must be addressed immediately and treated as hazardous waste.[7]

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.

  • Contain : Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Collect : Carefully sweep or scoop the absorbent material and spilled solid into the designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.

Comprehensive Disposal Workflow

The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[8] Laboratory personnel are responsible for the safe accumulation and preparation of the waste for pickup.

Disposal Decision Workflow

The following diagram illustrates the logical flow of the disposal process.

G cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Storage & Pickup cluster_2 Phase 3: Final Disposition start Identify Waste: Unused solid or contaminated materials ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Halogenated Waste Container ppe->container collect Collect Solid Waste and Contaminated Items container->collect seal Securely Seal Container When Not in Use collect->seal storage Store in Designated Satellite Accumulation Area seal->storage check_full Container >75% Full? storage->check_full check_full->storage No request Submit Waste Pickup Request to EHS check_full->request Yes pickup Professional EHS / Contractor Picks Up Waste request->pickup transport Transport to Licensed Waste Management Facility pickup->transport incinerate High-Temperature Incineration transport->incinerate

Caption: Waste disposal workflow for this compound.

Step-by-Step Disposal Protocol:
  • Accumulation : Collect waste in the properly labeled container as described in Section 3. Keep the container closed at all times except when adding waste.[6]

  • Storage : Store the sealed waste container in a designated hazardous waste Satellite Accumulation Area (SAA). This area must be well-ventilated and away from incompatible materials.[6]

  • Request Pickup : Once the container is nearly full (no more than 75%), or if the waste has been stored for the maximum time allowed by your institution (e.g., 6 months), submit a hazardous waste pickup request to your EHS department.[6]

  • Professional Disposal : Your institution's EHS department will coordinate with a licensed waste disposal contractor to transport and dispose of the material in compliance with all local, state, and federal regulations.[4] The standard and most appropriate method for halogenated organic waste is high-temperature incineration.

By rigorously adhering to these procedures, you contribute to a culture of safety and ensure the environmentally responsible management of chemical waste. Always prioritize consulting your institution's specific EHS guidelines, as they are the final authority on compliance.

References

  • Benchchem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • Temple University. (2021, October). Chemical Waste Guideline: Halogenated Solvents in Laboratories.
  • The Ohio State University. (n.d.). Pollution Prevention Guide for Laboratories. Environmental Health and Safety.
  • Oregon State University. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety.
  • Vanderbilt University Medical Center. (n.d.).
  • Benchchem. (n.d.). Proper Disposal of 1H-Pyrazole-3,5-dimethanol: A Step-by-Step Guide for Laboratory Professionals.
  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Department of Chemistry.
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet: 3-Methyl-1-phenyl-2-pyrazoline-5-one.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet: 5-Amino-3-methyl-1-phenyl-1H-pyrazole.
  • TCI America. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone.
  • Sigma-Aldrich. (2025, July 23). Safety Data Sheet: 6-phenyl-1,3,5-triazine-2,4-diyldiamine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
  • Benchchem. (2025, December). Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide.
  • Patel, R. P., et al. (2024).
  • Fisher Scientific. (2023, August 24). Safety Data Sheet: 1-Methyl-3-phenyl-1H-pyrazol-5-amine.
  • Singh, S., & Kumar, V. (2024, June 12). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
  • Journal of Emerging Technologies and Innovative Research. (2024, June).
  • TCI Chemicals. (2020, November 27). Safety Data Sheet: 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one.
  • Enamine. (n.d.). Safety Data Sheet: 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Reddit. (2019, January 26).
  • Case Western Reserve University. (2023, April). Environmental Health and Safety Disposal of Iodine.
  • Liang, B., et al. (2022, June 30). E‑Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites. Environmental Science and Technology Letters, 9, 625-631.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
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Mastering Safety: A Comprehensive Guide to Handling 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: A Triad of Chemical Concerns

Understanding the potential hazards of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine is the foundation of safe handling. The molecule's structure suggests a combination of risks associated with its three key components.

  • Aromatic Amines: This class of compounds is notorious for its potential toxicity. Many aromatic amines are known or suspected carcinogens and mutagens.[1] A primary concern is their ability to be readily absorbed through the skin, as well as via inhalation and ingestion.[2][3] Metabolic activation of aromatic amines in the body can lead to the formation of reactive intermediates that can cause cellular damage.[4]

  • Pyrazole Derivatives: The pyrazole core is a common scaffold in pharmacologically active compounds.[5] Depending on the substituents, pyrazole derivatives can exhibit a range of biological activities and toxicities.[5] Some have been shown to have moderate toxicity.[5]

  • Iodinated Compounds: The presence of iodine introduces considerations for both reactivity and disposal. While many non-radioactive iodine compounds do not have special handling requirements, some can be hazardous if they are reactive, flammable, or toxic.[6] A crucial aspect is the proper disposal of iodinated organic waste to prevent environmental contamination.[6][7]

Given these factors, this compound should be treated as a hazardous substance with the potential for skin and eye irritation, respiratory tract irritation, and long-term health effects.

Engineering Controls: Your First Line of Defense

Personal protective equipment is the last line of defense. Before you even don your gloves, robust engineering controls must be in place to minimize exposure.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[3][8] This is critical to prevent the inhalation of any dust or aerosols.

  • Ventilation: Ensure adequate ventilation in the laboratory.[9] A well-ventilated space helps to dilute and remove any fugitive emissions.

  • Designated Work Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is essential to prevent contact with this compound. The following table outlines the minimum required PPE.

Body PartRecommended PPERationale and Best Practices
Hands Double-gloving with nitrile gloves.[10]Aromatic amines can penetrate some glove materials. Double-gloving provides an extra layer of protection. Gloves should be powder-free to avoid aerosolizing the compound.[11] Change gloves every 30-60 minutes or immediately if contamination is suspected.[11]
Body A disposable, long-sleeved, solid-front gown with tight-fitting cuffs.[10]The gown should be made of a low-linting material to prevent contamination of your experiment.[12] It should close in the back to provide a solid barrier in the front.[10]
Eyes/Face Safety goggles with side shields or a full-face shield.[10]Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face.[10]
Respiratory An N95 respirator may be necessary when handling the powder outside of a fume hood or during spill cleanup.[10][13]While all work should ideally be in a fume hood, a respirator provides crucial protection if there is a risk of aerosolization in the open lab.[10]

PPE_Workflow Start Enter Lab Don_Gown Don Lab Gown Start->Don_Gown Don_Gloves Don Inner Gloves Don_Gown->Don_Gloves Don_Goggles Don Goggles/ Face Shield Don_Gloves->Don_Goggles Don_Outer_Gloves Don Outer Gloves Don_Goggles->Don_Outer_Gloves Work Handle Compound in Fume Hood Don_Outer_Gloves->Work Doff_Outer_Gloves Doff Outer Gloves Work->Doff_Outer_Gloves Doff_Gown Doff Gown Doff_Outer_Gloves->Doff_Gown Doff_Goggles Doff Goggles/ Face Shield Doff_Gown->Doff_Goggles Doff_Inner_Gloves Doff Inner Gloves Doff_Goggles->Doff_Inner_Gloves Wash_Hands Wash Hands Doff_Inner_Gloves->Wash_Hands

Figure 1. Recommended workflow for donning and doffing PPE.

Operational Plan: Step-by-Step Safe Handling

A clear and logical workflow is crucial for minimizing the risk of exposure.

4.1. Preparation and Weighing:

  • Gather all necessary equipment: This includes your PPE, spatulas, weigh paper, and sealable containers.

  • Don all required PPE as outlined in the table above and the workflow diagram.

  • Perform all manipulations within a chemical fume hood.

  • Use a dedicated set of utensils for this compound to avoid cross-contamination.

  • Weigh the compound carefully to avoid generating dust.

  • Clean all utensils and the work surface with an appropriate solvent (e.g., ethanol) and wipe clean after use. Dispose of the wipes as hazardous waste.

4.2. Solution Preparation:

  • Add the solvent to the solid compound slowly to avoid splashing.

  • Ensure the container is securely capped before mixing or sonicating.

  • If transferring the solution, use a secondary container to catch any potential spills.

Spill and Emergency Procedures

Even with the best precautions, spills can happen. A well-defined emergency plan is essential.

5.1. Minor Spill (inside a fume hood):

  • Alert nearby colleagues.

  • Wear your full PPE.

  • Absorb the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Carefully collect the absorbed material into a sealed, labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent and wipe clean. Dispose of all cleaning materials as hazardous waste.

5.2. Major Spill (outside a fume hood):

  • Evacuate the immediate area.

  • Alert your supervisor and the institutional safety office.

  • Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so.

5.3. Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[9] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[14] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]

Waste Disposal: Protecting the Environment

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Solid Waste: Collect all solid waste, including contaminated weigh paper, gloves, and absorbent materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and compatible hazardous waste container.

  • Iodinated Waste Treatment: Some institutions may have specific procedures for iodinated waste, such as treatment with sodium thiosulfate to reduce the iodine to the less harmful iodide.[7] Consult your institution's environmental health and safety office for specific guidelines.[6] All disposal must comply with federal, state, and local regulations.[6]

Disposal_Workflow Start Waste Generation Segregate Segregate Waste Streams Start->Segregate Solid_Waste Solid Waste (Gloves, Wipes, etc.) Solid_Container Seal in Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions, Solvents) Liquid_Container Seal in Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Segregate->Solid_Waste Segregate->Liquid_Waste Consult_EHS Consult Institutional EHS for Iodinated Waste Protocol Solid_Container->Consult_EHS Liquid_Container->Consult_EHS Dispose Dispose via Certified Hazardous Waste Vendor Consult_EHS->Dispose

Figure 2. Decision-making workflow for the proper disposal of waste.

By adhering to these rigorous safety protocols, you can confidently and safely handle this compound, ensuring both the integrity of your research and your personal well-being.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry. [Link]

  • Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. PubMed. [Link]

  • Safety Data Sheet for Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]

  • NIOSH Manual of Analytical Methods (NMAM), 5th ed. NIOSH. [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. PubMed Central. [Link]

  • How do you dispose of the iodine-starch complex after a redox titration? Reddit. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]

  • Standard Operating Procedure for work with Iodine. Duke SMIF. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. NCBI. [Link]

  • Waste handling in the organic chemistry lab. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • Material Safety Data Sheet. Tri-iso. [Link]

  • Identification of non-regulated aromatic amines of toxicological concern which can be cleaved from azo dyes used in clothing textiles. PubMed. [Link]

  • Considerations for personal protective equipment when handling cytotoxic drugs. [Link]

  • Iodine Disposal For Businesses. Collect and Recycle. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. MDPI. [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. [Link]

  • 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.